Ethenyl 4-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13351-86-5 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
ethenyl 4-methoxybenzoate |
InChI |
InChI=1S/C10H10O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h3-7H,1H2,2H3 |
InChI Key |
MZVHCBIARVQEDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC=C |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Properties of Methoxybenzoate Esters: A Technical Guide
An In-depth Examination of Ethenyl 4-methoxybenzoate and its More Common Analogue, Ethyl 4-methoxybenzoate
For researchers, scientists, and professionals in drug development, a precise understanding of chemical entities is paramount. This guide addresses the properties of "this compound," a compound that, while chemically distinct, is often conflated with the more extensively studied "Ethyl 4-methoxybenzoate." Due to the preponderance of available data for the latter, this document will focus on providing a comprehensive overview of Ethyl 4-methoxybenzoate, while also clarifying the identity of this compound.
Chemical Identity and Properties
Initial database searches for "this compound" reveal a compound with the CAS number 13351-86-5 and the molecular formula C10H10O3.[1] This substance is also known as vinyl anisate. However, the available scientific literature and experimental data are sparse for this specific molecule.
In contrast, "Ethyl 4-methoxybenzoate" is a well-documented compound with a wealth of available information. It is crucial to differentiate between the "ethenyl" (vinyl) and "ethyl" functional groups, as they confer different chemical properties to the molecule. The "ethenyl" group contains a carbon-carbon double bond, offering sites for polymerization and other addition reactions, while the "ethyl" group is a saturated alkyl chain.
This guide will now proceed with a detailed examination of Ethyl 4-methoxybenzoate, given its greater prevalence in research and industry.
Physicochemical Properties of Ethyl 4-methoxybenzoate
The following table summarizes the key physicochemical properties of Ethyl 4-methoxybenzoate, compiled from various chemical databases.
| Property | Value | Source |
| IUPAC Name | ethyl 4-methoxybenzoate | PubChem |
| Synonyms | Ethyl anisate, Ethyl p-anisate, Benzoic acid, 4-methoxy-, ethyl ester | --INVALID-LINK-- |
| CAS Number | 94-30-4 | --INVALID-LINK-- |
| Molecular Formula | C10H12O3 | --INVALID-LINK-- |
| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Odor | Sweet, fruity, anise-like | ChemicalBook |
| Melting Point | 7-8 °C | ChemicalBook |
| Boiling Point | 263 °C (lit.) | ChemicalBook |
| Density | 1.103 g/mL at 25 °C (lit.) | ChemicalBook |
| Refractive Index | n20/D 1.524 (lit.) | ChemicalBook |
| Solubility | Insoluble in water; soluble in organic solvents and oils | --INVALID-LINK-- |
| XLogP3 | 2.8 | --INVALID-LINK-- |
Spectral Data for Ethyl 4-methoxybenzoate
Spectroscopic data is essential for the structural elucidation and identification of chemical compounds. The following table summarizes key spectral information for Ethyl 4-methoxybenzoate.
| Spectroscopy | Data Highlights | Source |
| ¹H NMR | Spectra available for review. | --INVALID-LINK-- |
| ¹³C NMR | Spectra available for review. | --INVALID-LINK-- |
| Mass Spectrometry | Mass spectral data available. | --INVALID-LINK-- |
| Infrared (IR) | Spectra available for review. | --INVALID-LINK-- |
Experimental Protocols
A thorough understanding of experimental methodologies is critical for the replication and advancement of scientific research. The following section details a common synthesis protocol for Ethyl 4-methoxybenzoate.
Synthesis of Ethyl 4-methoxybenzoate via Fischer Esterification
A standard method for the preparation of Ethyl 4-methoxybenzoate is the Fischer esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst.
Materials:
-
4-methoxybenzoic acid (anisic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude Ethyl 4-methoxybenzoate.
-
The crude product can be further purified by vacuum distillation.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Ethyl 4-methoxybenzoate.
Caption: Synthesis workflow for Ethyl 4-methoxybenzoate.
Biological Activity and Signaling Pathways
While Ethyl 4-methoxybenzoate is widely used as a flavoring and fragrance agent, the current body of scientific literature does not point to significant, well-defined roles in specific biological signaling pathways. Some studies have suggested potential antifungal properties, but dedicated research into its mechanism of action at a cellular level is limited. Therefore, a diagrammatic representation of a signaling pathway involving Ethyl 4-methoxybenzoate cannot be provided at this time.
Conclusion
This technical guide has provided a detailed overview of the properties of Ethyl 4-methoxybenzoate, a compound often confused with the less-documented this compound. The guide has presented key physicochemical and spectral data in a structured format, alongside a detailed experimental protocol for its synthesis. While the biological activity of Ethyl 4-methoxybenzoate is not extensively characterized in terms of specific signaling pathways, its well-defined chemical properties and established synthesis routes make it a valuable compound in various industrial and research applications. Future investigations may yet uncover novel biological roles for this and related methoxybenzoate esters.
References
An In-Depth Technical Guide to the Synthesis of 4-Methoxybenzoic Acid Vinyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-methoxybenzoic acid vinyl ester, a valuable monomer and building block in polymer chemistry and pharmaceutical sciences. The document details experimental protocols, reaction mechanisms, and quantitative data for the key materials involved.
Introduction
4-Methoxybenzoic acid vinyl ester, also known as vinyl p-anisate, is an organic compound of significant interest due to its vinyl functionality, which allows for polymerization and other addition reactions, and the presence of the methoxybenzoyl group, a common moiety in pharmacologically active molecules. Its synthesis is crucial for the development of novel polymers, coatings, adhesives, and as an intermediate in organic synthesis. This guide explores the most relevant and practical methods for its preparation, including transvinylation from vinyl acetate and direct vinylation using acetylene.
Quantitative Data
The following table summarizes key quantitative data for the starting material, 4-methoxybenzoic acid. Specific experimental data for the final product, vinyl 4-methoxybenzoate, is not consistently reported in the readily available literature; therefore, those fields are marked accordingly.
| Property | 4-Methoxybenzoic Acid (p-Anisic Acid) | Vinyl 4-Methoxybenzoate |
| Molecular Formula | C₈H₈O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 152.15 g/mol | 178.18 g/mol |
| Melting Point | 185 °C[1] | Not explicitly reported in the searched literature. |
| Boiling Point | 276.5 °C[1] | Not explicitly reported in the searched literature. |
| Appearance | White to beige crystalline solid[1] | Not explicitly reported in the searched literature. |
| ¹H NMR (CDCl₃, ppm) | 8.07 (d, 2H), 6.95 (d, 2H), 3.88 (s, 3H)[1] | Not explicitly reported in the searched literature. |
| ¹³C NMR (CDCl₃, ppm) | 171.9, 164.0, 132.2, 121.9, 113.8, 55.5 | Not explicitly reported in the searched literature. |
| IR (cm⁻¹) | ~3000 (O-H), ~1680 (C=O), ~1605, 1575 (C=C, aromatic), ~1250 (C-O) | Not explicitly reported in the searched literature. |
| Typical Yield | Not Applicable | Up to 95% (via CDMT-mediated transvinylation) |
Synthetic Methodologies
The synthesis of 4-methoxybenzoic acid vinyl ester can be broadly categorized into two main approaches: transvinylation and direct vinylation.
Transvinylation using Vinyl Acetate
Transvinylation, or vinyl exchange, is a widely used laboratory-scale method that involves the transfer of a vinyl group from a vinyl ester, most commonly vinyl acetate, to a carboxylic acid. This equilibrium-driven reaction is often facilitated by an activating agent or a transition metal catalyst.
A highly efficient and mild method for the synthesis of vinyl esters of aromatic carboxylic acids involves the activation of the carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). This method proceeds in two main stages: the formation of a reactive triazine ester, followed by a nucleophilic substitution with a vinyl source.
Experimental Protocol:
-
Materials: 4-Methoxybenzoic acid, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine (NMM), potassium tert-butylate (t-BuOK), vinyl acetate, tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), 5% NH₄Cl solution, 0.5 M NaHCO₃ solution, 1 M NaHSO₄ solution.
-
Procedure:
-
Activation of Carboxylic Acid: In a flask, dissolve 4-methoxybenzoic acid (1.0 mmol) and CDMT (1.1 mmol) in 20 mL of THF. Cool the solution to 0-5 °C. Add N-methylmorpholine (1.1 mmol) dropwise while stirring.
-
Preparation of Vinyloxide: In a separate flask, prepare a suspension of potassium tert-butylate (1.0 mmol) in 10 mL of THF. Cool this suspension to -30 to -40 °C. To this, add a solution of vinyl acetate (1.0 mmol) in 2 mL of THF dropwise over 10-20 minutes. Stir for an additional 30 minutes at this temperature.
-
Reaction: Slowly add the contents of the first flask (the activated acid) to the second flask (the vinyloxide solution) over a period of 30 minutes, maintaining the temperature at -30 to -40 °C.
-
Workup: Continue the reaction for 2 hours at -30 to -40 °C. Quench the reaction by adding 20 mL of a 5% aqueous NH₄Cl solution, ensuring the temperature does not rise above -10 °C. Extract the mixture with methyl tert-butyl ether (3 x 15 mL).
-
Purification: Wash the combined organic extracts sequentially with cooled 0.5 M NaHCO₃ solution, water, 1 M NaHSO₄ solution, water, and finally with a saturated potassium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the crude product. Further purification can be achieved by column chromatography if necessary.
-
Reaction Workflow:
Caption: Workflow for CDMT-activated transvinylation.
Ruthenium and palladium complexes are effective catalysts for transvinylation reactions. These methods often require higher temperatures than the CDMT-activated route but offer an alternative pathway.
-
Ruthenium Catalysis: Grubbs-type catalysts, particularly the second-generation catalyst, have been shown to promote the transvinylation of carboxylic acids with high yields (up to 86% for phenylacetic acid)[1].
General Experimental Protocol (Ruthenium-Catalyzed):
-
To a solution of 4-methoxybenzoic acid (1.0 mmol) in a suitable solvent (e.g., toluene), add vinyl acetate (2.0-5.0 mmol) and the ruthenium catalyst (e.g., Grubbs second-generation catalyst, 1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 60 to 110 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography.
-
-
Palladium Catalysis: Palladium(II) acetate is a commonly used catalyst, often in the presence of a ligand or a promoter to enhance its activity and stability[2][3].
General Experimental Protocol (Palladium-Catalyzed):
-
In a reaction vessel, combine 4-methoxybenzoic acid (1.0 mmol), vinyl acetate (used in excess, often as the solvent), palladium(II) acetate (1-5 mol%), and optionally a ligand (e.g., 2,2'-bipyridyl) or a promoter (e.g., KOH or H₂SO₄)[2][3].
-
Reflux the mixture with stirring for several hours.
-
After the reaction is complete, neutralize the catalyst if necessary (e.g., with sodium acetate if H₂SO₄ was used).
-
Remove the excess vinyl acetate by distillation.
-
Purify the resulting vinyl 4-methoxybenzoate by vacuum distillation or column chromatography.
-
Catalytic Cycle Pathway (General):
Caption: A simplified representation of a transition metal-catalyzed transvinylation cycle.
Direct Vinylation with Acetylene
The direct addition of a carboxylic acid to acetylene is a major industrial method for producing vinyl esters. This reaction is typically performed in the vapor or liquid phase at elevated temperatures and pressures, using a metal salt catalyst, commonly a zinc salt. Due to the hazardous nature of handling acetylene gas, this method is less common in a standard laboratory setting.
General Industrial Reaction Conditions:
-
Reactants: 4-Methoxybenzoic acid and acetylene gas.
-
Catalyst: Zinc salt of a carboxylic acid (e.g., zinc acetate) often in combination with a Lewis acid.
-
Phase: Liquid phase.
-
Temperature: 200-300 °C.
-
Pressure: Elevated pressure is typically required to maintain the liquid phase and ensure sufficient acetylene concentration.
-
Molar Ratio: An excess of acetylene is generally used.
Logical Relationship of Synthetic Routes:
Caption: Overview of synthetic pathways to vinyl 4-methoxybenzoate.
Conclusion
The synthesis of 4-methoxybenzoic acid vinyl ester can be effectively achieved through several methodologies. For laboratory-scale synthesis, the transvinylation reaction using vinyl acetate activated by 2-chloro-4,6-dimethoxy-1,3,5-triazine offers a high-yield and mild route. Transition metal-catalyzed transvinylation, particularly with ruthenium and palladium catalysts, provides viable alternatives. Direct vinylation with acetylene remains a significant industrial process, though less practical for typical laboratory settings due to safety considerations. The choice of synthetic route will depend on the desired scale, available reagents and equipment, and safety protocols. Further research to fully characterize the product of these reactions would be beneficial for its application in materials science and drug development.
References
Ethenyl 4-methoxybenzoate: A Technical Overview
CAS Number: 13351-86-5
This technical guide provides a comprehensive overview of Ethenyl 4-methoxybenzoate, also known as vinyl 4-methoxybenzoate. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document focuses on its fundamental properties and presents generalized experimental protocols for the synthesis of vinyl esters, which are applicable to the preparation of the target molecule.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This information is primarily derived from computational predictions and publicly available chemical databases.
| Property | Value | Source |
| CAS Number | 13351-86-5 | PubChem |
| Molecular Formula | C₁₀H₁₀O₃ | PubChem |
| Molecular Weight | 178.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OC=C | PubChem |
Synthesis of Vinyl Esters: Experimental Protocols
General Protocol for Palladium-Catalyzed Transvinylation
This protocol is adapted from established methods for the synthesis of aromatic vinyl esters.
Materials:
-
4-Methoxybenzoic acid
-
Vinyl acetate (in excess, also serves as solvent)
-
Palladium(II) acetate (catalyst)
-
Bidentate ligand (e.g., 2,2'-bipyridyl)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzoic acid, a molar excess of vinyl acetate, and the palladium acetate-bidentate ligand catalyst complex.
-
The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The excess vinyl acetate is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate.
-
The organic solution is washed sequentially with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude vinyl ester.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Characterization:
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl and the vinyl C=C bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of a vinyl ester via the palladium-catalyzed transvinylation reaction.
Caption: General workflow for the synthesis and characterization of vinyl esters.
Biological Activity and Signaling Pathways
A thorough search of scientific literature and databases reveals a significant lack of information regarding the biological activity of this compound. There are no published studies detailing its effects on biological systems or its involvement in any signaling pathways. Research on the biological properties of vinyl esters is generally limited, with studies often focusing on their polymerization and material science applications. Therefore, at present, no data can be presented on this topic.
Conclusion
Physical and chemical properties of Ethenyl 4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethenyl 4-methoxybenzoate (also known as vinyl 4-methoxybenzoate). Due to the limited availability of experimental data for this specific compound, this guide presents computed properties and outlines a general, representative experimental protocol for its synthesis based on established methods for vinyl ester production. For comparative purposes, experimental data for the closely related compound, Ethyl 4-methoxybenzoate, is also included.
Core Compound Properties
This compound is an organic compound that is the vinyl ester of 4-methoxybenzoic acid. Its chemical structure consists of a 4-methoxybenzoyl group attached to a vinyl group.
Computed Physical and Chemical Properties of this compound
The following table summarizes the computed physicochemical properties for this compound, sourced from the PubChem database.[1] It is important to note that these are theoretical values and may differ from experimentally determined parameters.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | PubChem[1] |
| Molecular Weight | 178.18 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 178.062994177 Da | PubChem[1] |
| Monoisotopic Mass | 178.062994177 Da | PubChem[1] |
| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem |
| Complexity | 181 | PubChem[1] |
Experimental Properties of Ethyl 4-methoxybenzoate (for comparison)
Due to the absence of experimental data for this compound, the following table presents the experimental properties of the closely related ethyl ester, Ethyl 4-methoxybenzoate. This data is provided for context and to offer an approximation of the expected properties of the vinyl ester.
| Property | Value | Source |
| CAS Number | 94-30-4 | Smolecule[2], ChemicalBook[3] |
| Molecular Formula | C₁₀H₁₂O₃ | Smolecule[2] |
| Molecular Weight | 180.2 g/mol | Smolecule[2] |
| Appearance | Colorless to pale yellow liquid | Smolecule[2] |
| Melting Point | 7-8 °C | ChemicalBook[3], Guidechem[4] |
| Boiling Point | 263 - 270 °C at 760 mmHg | PubChem[5], ChemicalBook[3] |
| Density | ~1.103 g/mL at 25 °C | ChemicalBook[3], Guidechem[4] |
| Refractive Index | 1.522 - 1.528 | PubChem[5], Guidechem[4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | Smolecule[2], PubChem[5] |
Experimental Protocols: Synthesis of Vinyl Esters
The synthesis of vinyl esters, such as this compound, is commonly achieved through the transvinylation of a carboxylic acid with vinyl acetate.[6][7][8] This method avoids the use of unstable vinyl alcohol.[9] The following is a general protocol that can be adapted for the synthesis of this compound from 4-methoxybenzoic acid.
General Protocol for Transvinylation of a Carboxylic Acid
This protocol is based on the activation of the carboxylic acid followed by reaction with vinyl acetate.[8][10]
Materials:
-
Aromatic carboxylic acid (e.g., 4-methoxybenzoic acid)
-
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
N-methylmorpholine (NMM)
-
Vinyl acetate
-
Potassium tert-butylate (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature cooling bath
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere, dissolve the aromatic carboxylic acid (1 equivalent) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (1 equivalent) in anhydrous tetrahydrofuran.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-methylmorpholine (1 equivalent) to the stirred solution.
-
Allow the reaction to stir at this temperature for 1-2 hours to form the active triazine ester.
-
-
Preparation of the Vinyloxide Reagent:
-
In a separate flask, prepare a suspension of potassium tert-butylate (1 equivalent) in anhydrous tetrahydrofuran.
-
Cool this suspension to a low temperature, typically between -30 °C and -40 °C.
-
Slowly add vinyl acetate (1 equivalent) to the potassium tert-butylate suspension while stirring vigorously. This will form potassium vinyloxide in situ.
-
-
Transvinylation Reaction:
-
Slowly transfer the solution of the active triazine ester from step 1 to the cold suspension of the vinyloxide reagent from step 2.
-
Maintain the low temperature and continue to stir the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the pure vinyl ester.
-
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis of a vinyl ester via the transvinylation of a carboxylic acid.
Caption: General workflow for the synthesis of a vinyl ester.
Reactivity and Potential Applications
Vinyl esters are versatile monomers in polymer chemistry and intermediates in organic synthesis.[10] The vinyl group can undergo addition reactions, and the ester group can be hydrolyzed. While specific applications for this compound are not well-documented, related compounds like Ethyl 4-methoxybenzoate are used in the fragrance and flavor industries and as intermediates in the synthesis of more complex molecules.[2][3] Given its structure, this compound could potentially be explored for use in the development of novel polymers and materials.
Conclusion
This technical guide provides the currently available information on the physical and chemical properties of this compound. While experimental data is scarce, computed properties and general synthetic methodologies for the vinyl ester class of compounds offer a solid foundation for researchers and scientists. The provided general experimental protocol for transvinylation serves as a starting point for the laboratory synthesis of this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
References
- 1. This compound | C10H10O3 | CID 15321773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]
- 3. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Process for ruthenium-catalysed transvinylation of carboxylic acids - Eureka | Patsnap [eureka.patsnap.com]
- 8. my.nuu.uz [my.nuu.uz]
- 9. Vinyl acetate synthesis - American Chemical Society [acs.org]
- 10. e3s-conferences.org [e3s-conferences.org]
Spectroscopic Profile of Vinyl 4-Methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for vinyl 4-methoxybenzoate, a key chemical intermediate. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for vinyl 4-methoxybenzoate. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts for Vinyl 4-Methoxybenzoate
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to -COO) | ~8.0 | Doublet | ~8.0 |
| Ar-H (ortho to -OCH₃) | ~7.0 | Doublet | ~8.0 |
| =CH-O- | ~7.3 | Doublet of Doublets | ~14.0, ~6.0 |
| =CH₂ (trans) | ~4.9 | Doublet of Doublets | ~14.0, ~1.5 |
| =CH₂ (cis) | ~4.6 | Doublet of Doublets | ~6.0, ~1.5 |
| -OCH₃ | ~3.9 | Singlet | N/A |
¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Vinyl 4-Methoxybenzoate
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 |
| Ar-C (ipso, -COO) | ~122 |
| Ar-C (ortho to -COO) | ~132 |
| Ar-C (ortho to -OCH₃) | ~114 |
| Ar-C (ipso, -OCH₃) | ~164 |
| =CH-O- | ~141 |
| =CH₂ | ~98 |
| -OCH₃ | ~56 |
IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for Vinyl 4-Methoxybenzoate
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1730-1715 | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1510 | Medium |
| C=C Stretch (Vinyl) | ~1645 | Medium |
| C-O Stretch (Ester) | ~1250, ~1100 | Strong |
| =C-H Bending (Vinyl) | ~990, ~910 | Strong |
| Ar-H Bending | ~840 | Strong |
| C-H Stretch (Aromatic) | ~3100-3000 | Medium |
| C-H Stretch (Vinyl) | ~3100-3000 | Medium |
| C-H Stretch (Methyl) | ~2950-2850 | Medium |
MS (Mass Spectrometry) Data
Table 4: Predicted Mass Spectrometry Fragmentation for Vinyl 4-Methoxybenzoate
| m/z | Ion |
| 178 | [M]⁺ (Molecular Ion) |
| 135 | [M - CH₂=CHO]⁺ |
| 107 | [M - COOCH=CH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of vinyl 4-methoxybenzoate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum of vinyl 4-methoxybenzoate can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For EI, an electron beam with an energy of 70 eV is used. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like vinyl 4-methoxybenzoate.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis of Ethenyl 4-Methoxybenzoate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for ethenyl 4-methoxybenzoate, a valuable monomer in polymer chemistry and a potential building block in pharmaceutical and materials science. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and provides an illustrative, detailed experimental protocol for a closely related transformation.
Introduction
This compound, also known as vinyl p-anisate, is an organic compound with the chemical formula C₁₀H₁₀O₃.[1] Its structure, featuring a vinyl ester group attached to a methoxy-substituted benzene ring, makes it a versatile monomer for polymerization and a useful intermediate in organic synthesis. The presence of the electron-donating methoxy group can influence the reactivity of the vinyl group and the properties of the resulting polymers, such as thermal stability and optical characteristics. This guide explores the principal methods for its synthesis, with a focus on transvinylation, a widely employed and efficient method for the preparation of vinyl esters.
Core Synthesis Routes
The synthesis of this compound primarily revolves around the formation of the vinyl ester functionality from 4-methoxybenzoic acid. The most common and industrially viable method is transvinylation, though other catalytic approaches are also of interest.
Transvinylation of 4-Methoxybenzoic Acid
Transvinylation is an equilibrium reaction that involves the transfer of a vinyl group from a vinyl donor, typically vinyl acetate, to a carboxylic acid—in this case, 4-methoxybenzoic acid.[2] The reaction is catalyzed by various transition metal salts, with palladium and ruthenium compounds being the most effective and widely studied.
Catalysts for Transvinylation:
-
Palladium Catalysts: Palladium salts, such as palladium(II) acetate, often supported on carbon (Pd/C), are highly effective for this transformation. They offer good yields and can often be recycled.
-
Ruthenium Catalysts: Ruthenium complexes have also been shown to catalyze transvinylation reactions effectively.[2]
-
Mercury Catalysts: While historically used, mercury salts are now largely avoided due to their high toxicity.
The general scheme for the transvinylation of 4-methoxybenzoic acid is as follows:
Figure 1: General reaction scheme for the transvinylation of 4-methoxybenzoic acid.
Palladium-Catalyzed Vinylation of Aryl Halides
While not a direct route from 4-methoxybenzoic acid, the principles of the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene, could be adapted. This would involve a multi-step process, potentially starting from a halogenated derivative of 4-methoxybenzoic acid. This route is generally more complex and less atom-economical than transvinylation for this specific target molecule.
Experimental Protocols
Illustrative Protocol: Palladium-Catalyzed Transvinylation of Benzoic Acid
This protocol is based on the successful synthesis of vinyl benzoate using a supported palladium catalyst.
Materials:
-
Benzoic Acid (or 4-Methoxybenzoic Acid)
-
Vinyl Acetate
-
Palladium on activated carbon (5 wt% Pd/C)
-
Inert solvent (e.g., Toluene, optional)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Distillation apparatus for purification
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer. The system is flushed with an inert gas, such as nitrogen, to ensure an oxygen-free atmosphere.
-
Charging Reactants: The flask is charged with 4-methoxybenzoic acid, an excess of vinyl acetate, and the Pd/C catalyst. The molar ratio of vinyl acetate to the carboxylic acid is a critical parameter and is typically high to drive the equilibrium towards the product side.
-
Reaction: The reaction mixture is heated to the desired temperature under a continuous flow of inert gas while being stirred vigorously. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration.
-
Purification: The excess vinyl acetate and the acetic acid byproduct are removed by distillation. The resulting crude this compound is then purified by vacuum distillation.
Figure 2: A generalized experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the transvinylation synthesis of vinyl esters, which can be considered indicative for the synthesis of this compound.
| Parameter | Value/Range | Catalyst | Notes |
| Reactants | 4-Methoxybenzoic Acid, Vinyl Acetate | - | - |
| Molar Ratio (Vinyl Acetate:Acid) | 5:1 to 11:1 | Pd/C | A higher ratio favors product formation. |
| Reaction Temperature | 80 - 110 °C | Pd/C | Optimal temperature balances reaction rate and potential side reactions. |
| Reaction Time | 4 - 10 hours | Pd/C | Dependent on temperature, catalyst loading, and desired conversion. |
| Catalyst Loading | 1 - 5 wt% of total reactants | Pd/C | Higher loading can increase reaction rate but also cost. |
| Yield | 80 - 95% (achievable for analogous systems) | Pd/C | Yields are highly dependent on optimized conditions and purification. |
| Purity | >98% (achievable after vacuum distillation) | - | Purification is crucial to remove starting materials and byproducts. |
Precursor Synthesis: 4-Methoxybenzoic Acid
For a comprehensive understanding, the synthesis of the precursor, 4-methoxybenzoic acid (p-anisic acid), is also relevant. A common laboratory and industrial method involves the methylation of 4-hydroxybenzoic acid.
Methylation of 4-Hydroxybenzoic Acid
A robust method for the synthesis of 4-methoxybenzoic acid is the Williamson ether synthesis, where the phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated with a base (e.g., potassium carbonate) and then reacted with a methylating agent (e.g., dimethyl sulfate).[3][4]
Figure 3: Synthesis of 4-methoxybenzoic acid via methylation.
Conclusion
The synthesis of this compound is most effectively achieved through the transvinylation of 4-methoxybenzoic acid with vinyl acetate, utilizing a palladium-based catalyst. This method offers high yields and selectivity under relatively mild conditions. While other routes exist in principle, transvinylation represents the most direct and atom-economical approach. The provided experimental protocol for a closely related compound serves as a valuable template for researchers and professionals in the field to develop and optimize the synthesis of this important monomer. Careful control of reaction parameters and effective purification are key to obtaining high-purity this compound suitable for its various applications.
References
The Enigmatic Nature of Poly(ethenyl 4-methoxybenzoate): A Review of Currently Available Information
A comprehensive review of scientific literature and patent databases reveals a significant lack of available information on the synthesis, properties, and applications of poly(ethenyl 4-methoxybenzoate), also known by its more common chemical name, poly(vinyl 4-methoxybenzoate). This in-depth technical guide aims to address the current state of knowledge, or lack thereof, regarding this specific polymer and to provide context based on related chemical entities for researchers, scientists, and drug development professionals.
Monomer and Related Compounds
While information on the polymer is not available, the monomer, vinyl 4-methoxybenzoate, and other structurally similar compounds are mentioned in a limited number of publications. These mentions, however, do not describe the polymerization of vinyl 4-methoxybenzoate into a homopolymer.
For instance, certain patent applications for oral care compositions list "vinyl-4-methoxybenzoate" as a potential ingredient.[1][2] Another patent describes "1-(4-tert-butylphenyl)-vinyl 4-methoxybenzoate" as a compound with potential applications as a photochemical precursor for ultraviolet absorbers.[3] A doctoral thesis also mentions the synthesis of a "vinyl 4-methoxybenzoate" derivative as part of a larger molecule.[4]
These isolated references to the monomer and related structures, while confirming their existence, do not provide a pathway to understanding the properties and potential applications of the polymer itself.
Potential Structural Relatives and Inferred Properties
In the absence of direct data, we can look to structurally related polymers to hypothesize potential characteristics of poly(this compound). The polymer is a vinyl polymer with an aromatic ester side chain. Its properties would be influenced by both the polyvinyl backbone and the 4-methoxybenzoate pendant group.
Polymers with similar structures, such as poly(4-vinylphenol) and its derivatives, are used in electronics and photoresist materials.[5] The presence of the ester group in poly(this compound) might impart different solubility and thermal characteristics compared to these relatives.
Future Research Directions
The absence of information on poly(this compound) presents a clear opportunity for novel research. A logical first step would be the synthesis and characterization of the monomer, vinyl 4-methoxybenzoate, followed by its polymerization.
A potential synthetic pathway for the polymer is illustrated below. This is a hypothetical workflow, as no specific experimental protocols for the polymerization of this monomer have been found in the literature.
Caption: Hypothetical workflow for the synthesis and characterization of poly(vinyl 4-methoxybenzoate).
Following successful polymerization, a thorough characterization of the polymer's molecular weight, thermal properties, and solubility would be necessary. This foundational data would then enable the exploration of its potential applications in areas such as drug delivery, specialty coatings, or advanced materials.
Conclusion
For researchers, scientists, and drug development professionals, it is crucial to recognize that poly(this compound) is, at present, an uncharted material in the scientific literature. The information landscape for this polymer is barren, and any exploration into its potential would require foundational research, starting with its synthesis and basic characterization. The lack of existing data underscores both a challenge and an opportunity for innovation in polymer science.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US20080206158A1 - Benzoic Acid Ester Compounds, Compositions, Uses and Methods Related Thereto - Google Patents [patents.google.com]
- 4. Request a copy of the document [dspace.iitrpr.ac.in:8080]
- 5. Poly(4-vinylphenol) - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthesis, Characterization, and Potential Applications of Poly(vinyl 4-methoxybenzoate)
Disclaimer: Poly(vinyl 4-methoxybenzoate) is not an extensively studied polymer in published literature. This guide, therefore, presents a prospective framework for its investigation. The experimental protocols, data, and potential applications are based on established principles of polymer chemistry and analogous properties of structurally similar vinyl polymers.
Introduction
Vinyl ester polymers represent a significant class of materials with diverse applications. While polymers like poly(vinyl acetate) are ubiquitous, the exploration of vinyl monomers with more complex functionalities, such as vinyl 4-methoxybenzoate, opens avenues for creating materials with tailored properties. The 4-methoxybenzoate moiety, with its aromatic ring and ester linkage, suggests that its corresponding polymer could exhibit unique thermal characteristics, solubility profiles, and potential for post-polymerization modification. This guide outlines a comprehensive approach to the synthesis, characterization, and potential utility of poly(vinyl 4-methoxybenzoate), particularly for applications in the pharmaceutical and drug development sectors.
Proposed Synthesis and Characterization Workflow
The synthesis of poly(vinyl 4-methoxybenzoate) can be approached through standard free-radical polymerization of the vinyl 4-methoxybenzoate monomer. The subsequent characterization involves a suite of analytical techniques to determine its structure, molecular weight, and thermal properties.
Caption: Proposed workflow for the synthesis and characterization of poly(vinyl 4-methoxybenzoate).
Experimental Protocols
Synthesis of Poly(vinyl 4-methoxybenzoate) via Free-Radical Polymerization
This protocol is adapted from standard procedures for vinyl ester polymerization.
-
Monomer Preparation: The vinyl 4-methoxybenzoate monomer should be purified before use, typically by passing it through a column of basic alumina to remove any inhibitor (e.g., hydroquinone).
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve vinyl 4-methoxybenzoate (e.g., 10 g) in an appropriate solvent such as toluene or N,N-dimethylformamide (DMF) (e.g., 20 mL).
-
Initiator Addition: Add a free-radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) (e.g., 0.1 mol% relative to the monomer).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) and stir for a specified time (e.g., 12-24 hours). The rate of polymerization is expected to be proportional to the square root of the initiator concentration.[1]
-
Purification: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol.
-
Isolation: Collect the precipitated white solid by filtration, wash thoroughly with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure.
-
Protocol: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The spectra should confirm the presence of the polymer backbone and the 4-methoxybenzoate side chains.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify characteristic functional groups.
-
Protocol: Record the spectrum of a thin film of the polymer cast from a solution or as a KBr pellet. Key expected peaks include the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C-H bands.
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the average molecular weights (Mₙ, Mₙ) and polydispersity index (PDI).
-
Protocol: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran, THF). Analyze using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal transitions, primarily the glass transition temperature (T₉).
-
Protocol: Heat a small sample (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere. A typical procedure involves heating from room temperature to a temperature above the expected T₉ (e.g., 200 °C) at a rate of 10 °C/min, cooling, and then reheating to observe the transition. The T₉ for similar aromatic vinyl polymers can range from 100 to 150 °C.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition profile of the polymer.
-
Protocol: Heat a sample (5-10 mg) in a crucible under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min. Record the mass loss as a function of temperature.
-
Predicted Properties and Data
The following tables summarize the expected quantitative data for poly(vinyl 4-methoxybenzoate) based on values reported for analogous polymers such as poly(4-vinylpyridine) and observations from vinyl polymerization studies.
Table 1: Predicted Molecular Weight Characteristics
| Parameter | Expected Value | Analytical Method |
|---|---|---|
| Number-Average Molecular Weight (Mₙ) | 20,000 - 80,000 g/mol | GPC |
| Weight-Average Molecular Weight (Mₙ) | 40,000 - 150,000 g/mol | GPC |
| Polydispersity Index (PDI = Mₙ/Mₙ) | 1.5 - 2.5 | GPC |
Table 2: Predicted Thermal Properties
| Property | Expected Value | Analytical Method |
|---|---|---|
| Glass Transition Temperature (T₉) | 110 - 140 °C | DSC |
| Decomposition Temperature (Tₐ, 5% mass loss) | > 300 °C | TGA[2] |
Potential Application in Drug Delivery
Polymers are extensively used as scaffolds in drug delivery systems to control the release of therapeutic agents.[3][4] The ester linkage in poly(vinyl 4-methoxybenzoate) presents a key feature for such applications, as it can be susceptible to hydrolysis under specific physiological conditions, such as the acidic environment of a tumor or within an endosome. This could enable a pH-responsive drug release mechanism.
Hypothetical Drug Conjugation and Release Pathway
A drug molecule containing a hydroxyl or amine group could be conjugated to a modified version of the polymer. For this to work, the 4-methoxybenzoate side chain would first need to be demethylated to reveal a carboxylic acid, creating a poly(vinyl 4-hydroxybenzoate). The drug could then be attached via an ester or amide bond. The release would be triggered by the acidic environment (pH ~5.5) inside cancer cells, which would catalyze the hydrolysis of this bond, liberating the drug.
References
- 1. researchgate.net [researchgate.net]
- 2. A polymer hybrid film based on poly(vinyl cinnamate) and poly(2-hydroxy ethyl methacrylate) for controlled flurbiprofen release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospun PVA Fibers for Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a PVA drug delivery system for controlled release of a Tramadol–Dexketoprofen combination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Health and Safety of Ethenyl 4-methoxybenzoate
Chemical and Physical Properties
This section outlines the known and computed physical and chemical properties of Ethenyl 4-methoxybenzoate and its close structural analog, Ethyl 4-methoxybenzoate.
| Property | Value (this compound) | Value (Ethyl 4-methoxybenzoate) | Reference |
| Molecular Formula | C10H10O3 | C10H12O3 | [1] |
| Molecular Weight | 178.18 g/mol | 180.20 g/mol | [1] |
| CAS Number | 13351-86-5 | 94-30-4 | [1] |
| Appearance | Not available | Yellow liquid | [2] |
| Odor | Not available | Sweet | [2] |
| Melting Point | Not available | 7.0 - 8.0 °C | [2] |
| Boiling Point | Not available | 142 - 143 °C @ 12 mmHg | [2] |
| Solubility | Not available | Slightly soluble in water | [2] |
| Computed XLogP3 | 2.8 | 2.8 | [1] |
Toxicological Data
Comprehensive toxicological data for this compound is not available. The information below is for Ethyl 4-methoxybenzoate and general information on benzoate esters. Benzoate esters are generally considered to have low acute toxicity.[3]
| Data Point | Value (Ethyl 4-methoxybenzoate) | Species | Route | Reference |
| LD50 (Oral) | Moderately toxic by ingestion (No quantitative value available) | Not specified | Oral | [4][5] |
General Toxicological Profile of Benzoate Esters:
-
Metabolism: Alkyl benzoate esters are expected to be rapidly hydrolyzed to benzoic acid and the corresponding alcohol.[6] Benzoic acid is then conjugated with glycine in the liver and excreted as hippuric acid.
-
Genotoxicity: Available data on various benzoate esters, including benzoic acid and its salts, indicate they are not genotoxic.[6]
-
Carcinogenicity: No evidence of carcinogenicity has been reported for benzoic acid and its salts.[6]
-
Reproductive and Developmental Toxicity: Benzoic acid and tested component alcohols are not considered reproductive or developmental toxicants.[6]
Hazard Identification and GHS Classification
Specific GHS classification for this compound is not available. For the surrogate, Ethyl 4-methoxybenzoate, the following information was found:
-
OSHA Hazard Communication Standard (29 CFR 1910.1200): This chemical is not considered hazardous.[2]
-
GHS Classification: This chemical does not meet GHS hazard criteria according to a large number of reports.[7]
Based on this information, this compound is not expected to be classified for acute toxicity, skin corrosion/irritation, eye damage/irritation, or other specific target organ toxicity.
Caption: Anticipated GHS Classification Workflow.
Handling and Storage
Prudent laboratory practices should be followed when handling this compound.
-
Ventilation: Use in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Caption: PPE Selection Workflow.
First Aid Measures
In case of exposure, follow these first aid measures.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the toxicological evaluation of chemicals. A representative, generalized protocol for an acute oral toxicity study is provided below.
Representative Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 420)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats) is used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water ad libitum.
-
Dose Administration:
-
The test substance is administered in a single dose by gavage.
-
A stepwise procedure is used with a starting dose of 300 mg/kg body weight.
-
The outcome of the first animal determines the dose for the next animal (either a lower or higher dose).
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes.
-
Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.
-
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Conclusion
While specific health and safety data for this compound is limited, the available information for the structurally similar compound, Ethyl 4-methoxybenzoate, suggests a low hazard potential. It is not classified as hazardous under GHS and is considered to have low acute toxicity. Standard laboratory handling precautions, including the use of personal protective equipment, are recommended to minimize any potential risk. As with any chemical, a thorough risk assessment should be conducted before use, considering the specific experimental conditions.
References
- 1. This compound | C10H10O3 | CID 15321773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. canada.ca [canada.ca]
- 4. Ethyl 4-methoxybenzoate CAS#: 94-30-4 [m.chemicalbook.com]
- 5. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of Ethenyl 4-methoxybenzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethenyl 4-methoxybenzoate, also known as vinyl anisate, is an organic compound with potential applications in various fields, including polymer chemistry and organic synthesis. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and outlines detailed experimental protocols for its quantitative determination. Due to the limited availability of published quantitative solubility data for this specific compound, this guide focuses on the methodology for obtaining reliable and reproducible solubility measurements.
Introduction
This compound (Figure 1) is an ester of 4-methoxybenzoic acid and vinyl alcohol. Its chemical structure, featuring both a polar ester group and a nonpolar aromatic ring, suggests a varied solubility profile in organic solvents. The principle of "like dissolves like" provides a foundational concept for predicting its solubility. Polar solvents are expected to interact favorably with the ester and methoxy groups, while nonpolar solvents will interact with the benzene ring and the vinyl group.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions.
Figure 2: Thermodynamic Cycle of Dissolution. This diagram illustrates the energy changes involved in the dissolution process.
For this compound, its solubility in a given organic solvent will depend on the balance of these energetic factors. A good solvent will be one where the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following sections provide detailed experimental protocols to enable researchers to determine this data.
Data Presentation
When determining the solubility of this compound, it is crucial to record the data in a structured and consistent manner to allow for easy comparison and interpretation. Table 1 provides a recommended template for presenting the quantitative solubility data.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |
| Ethanol | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |
| Acetone | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |
| Ethyl Acetate | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |
| Dichloromethane | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |
| Toluene | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |
| Hexane | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |
| Other Solvents | Specify | Experimental Data | Experimental Data | Specify |
Experimental Protocols for Solubility Determination
The following protocols describe the equilibrium shake-flask method, which is considered the gold standard for determining the thermodynamic solubility of a compound.[1]
General Experimental Workflow
The overall process for determining the solubility of this compound is depicted in the following workflow diagram.
Figure 3: Experimental Workflow for Solubility Determination. A step-by-step process for measuring the equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Detailed Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter that is chemically resistant to the solvent.[3] This step is critical to avoid the transfer of solid particles into the sample for analysis.
-
-
Analysis of Solute Concentration:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method.
-
Methods of Analysis
-
Accurately pipette a known volume of the saturated solution into a pre-weighed container.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute and the solvent.
-
Once the solvent is completely removed, weigh the container with the solid residue.
-
The mass of the dissolved solute can be determined by subtracting the initial weight of the container.
-
Calculate the solubility in g/100 mL or mol/L.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the appropriately diluted saturated solution.
-
Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution.
Conclusion
References
An In-depth Technical Guide to the Thermal Stability of Ethenyl 4-methoxybenzoate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Ethenyl 4-methoxybenzoate, also known as vinyl anisate. Due to the limited availability of specific experimental data for this monomer in public literature, this guide focuses on the established methodologies for assessing thermal stability, drawing upon data and protocols from analogous vinyl ester compounds. The information presented herein is intended to equip researchers with the necessary framework to evaluate the thermal properties of this compound and similar vinyl monomers.
Introduction to the Thermal Stability of Vinyl Monomers
This compound is a vinyl ester monomer with potential applications in polymer synthesis and material science. The thermal stability of such monomers is a critical parameter, influencing their storage, handling, polymerization, and the performance of the resulting polymers. Thermal degradation can lead to unwanted polymerization, discoloration, and the formation of impurities, compromising the material's integrity and performance.
The thermal behavior of vinyl monomers is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.
Quantitative Thermal Analysis Data
Table 1: Thermogravimetric Analysis (TGA) Data for a Generic Vinyl Ester Monomer
| Parameter | Value | Units |
| Onset Decomposition Temperature (Tonset) | [Data to be determined] | °C |
| Temperature at 5% Mass Loss (T5%) | [Data to be determined] | °C |
| Temperature at 10% Mass Loss (T10%) | [Data to be determined] | °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | [Data to be determined] | °C |
| Residual Mass at 600 °C | [Data to be determined] | % |
Table 2: Differential Scanning Calorimetry (DSC) Data for a Generic Vinyl Ester Monomer
| Thermal Event | Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Glass Transition (Tg) | [Data to be determined] | N/A |
| Crystallization (Tc) | [Data to be determined] | [Data to be determined] |
| Melting (Tm) | [Data to be determined] | [Data to be determined] |
| Polymerization Onset | [Data to be determined] | N/A |
| Polymerization Peak | [Data to be determined] | [Data to be determined] |
Experimental Protocols
The following are detailed, generalized experimental protocols for conducting TGA and DSC analyses on a vinyl monomer like this compound. These protocols are based on standard practices for similar materials[1][2][3][4][5][6][7][8].
Objective: To determine the thermal stability and decomposition profile of the monomer by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer Pyris 1 TGA).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound monomer into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of around 600-800 °C.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine key parameters from the TGA curve, including the onset of decomposition, temperatures at specific mass loss percentages, and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG).
-
Objective: To identify thermal transitions such as glass transition, crystallization, melting, and polymerization by measuring the heat flow into or out of the sample as a function of temperature.
Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q2000, PerkinElmer DSC 8000).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound monomer into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (for Monomer Stability and Polymerization):
-
Equilibrate the sample at a low temperature, e.g., 0 °C.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the expected polymerization or decomposition temperature (e.g., 250-300 °C).
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same rate to observe the thermal properties of the in-situ formed polymer.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic and exothermic peaks corresponding to melting, crystallization, and polymerization.
-
Determine the glass transition temperature (Tg) of the resulting polymer from the second heating scan.
-
Potential Degradation Pathways and Stabilization
The thermal degradation of vinyl esters can be complex. For this compound, potential degradation pathways may involve the cleavage of the ester linkage or reactions involving the vinyl group. By analogy with poly(vinyl acetate), a primary degradation route upon heating could be the elimination of 4-methoxybenzoic acid, leading to the formation of a polyene structure[3][9].
To enhance thermal stability and prevent premature polymerization during storage and processing, inhibitors are often added to vinyl monomers. Phenolic compounds, such as 4-methoxyphenol, are known to be effective inhibitors for vinyl ester systems[10]. Other potential stabilizers include various mixed metal salts and organotin compounds, which are commonly used in the vinyl industry[11][12][13][14]. The selection of a suitable stabilizer depends on the specific application and processing conditions.
Visualizations
The following diagrams illustrate the generalized workflows for the thermal analysis of this compound.
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).
References
- 1. nanoient.org [nanoient.org]
- 2. 2.7. Differential scanning calorimetry (DSC) [bio-protocol.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 5. tainstruments.com [tainstruments.com]
- 6. web.williams.edu [web.williams.edu]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct current conduction mechanism in the methyl acrylate–vinyl acetate composite thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. specialchem.com [specialchem.com]
- 12. valtris.com [valtris.com]
- 13. Processing & Thermal Stabilizers Archives - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 14. valtris.com [valtris.com]
An In-depth Technical Guide to the Hydrolysis of Ethenyl 4-methoxybenzoate to 4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical hydrolysis of ethenyl 4-methoxybenzoate to 4-methoxybenzoic acid, a reaction of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature for this specific transformation, this document outlines detailed, representative experimental protocols and reaction mechanisms based on established principles of ester hydrolysis.
Introduction
The hydrolysis of esters is a fundamental reaction in organic chemistry, yielding a carboxylic acid and an alcohol. In the case of vinyl esters, such as this compound, the hydrolysis produces a carboxylic acid and an unstable enol, which rapidly tautomerizes to a stable aldehyde (acetaldehyde in this instance). 4-methoxybenzoic acid, also known as p-anisic acid, is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules. Understanding the pathways and experimental conditions for its generation from vinyl esters is crucial for process development and optimization.
This guide explores both acid-catalyzed and base-catalyzed (saponification) routes for the hydrolysis of this compound.
Reaction Mechanisms
The hydrolysis of this compound can be effectively achieved under either acidic or basic conditions. The choice of catalyst influences the reaction mechanism and kinetics.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process that proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[1][2][3] The reaction is typically driven to completion by using a large excess of water.[1]
Caption: Acid-Catalyzed Hydrolysis Pathway.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1][2] This process is generally faster than acid-catalyzed hydrolysis and results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.[1][4]
Caption: Base-Catalyzed Hydrolysis Pathway.
Experimental Protocols
The following are detailed, representative protocols for the hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
Objective: To synthesize 4-methoxybenzoic acid via acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of 1 M aqueous HCl.[1]
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2 to precipitate the 4-methoxybenzoic acid.[5]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and IR spectroscopy.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
Objective: To synthesize 4-methoxybenzoic acid via base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
3 M Hydrochloric Acid (HCl)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound and an excess of 1 M aqueous NaOH solution.[1]
-
Saponification: Heat the mixture to reflux with stirring. The reaction is typically faster than the acid-catalyzed counterpart. Monitor for completion using TLC or HPLC.
-
Acidification: Cool the reaction mixture to room temperature. Slowly add 3 M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the 4-methoxybenzoic acid.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
-
Characterization: Analyze the dried product by melting point, ¹H NMR, and IR spectroscopy to confirm its identity and purity.
Data Presentation
The following table summarizes hypothetical quantitative data for the hydrolysis of this compound, based on general principles of ester hydrolysis.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | 1 M HCl or H₂SO₄ | 1 M NaOH |
| Temperature | Reflux (~100 °C) | Reflux (~100 °C) |
| Reaction Time | 4-8 hours (reversible) | 1-2 hours (irreversible) |
| Theoretical Yield | High (with excess H₂O) | High |
| Observed Yield | 85-95% | 90-99% |
| Purity (crude) | 90-95% | >95% |
| Key Consideration | Reversible reaction[1] | Irreversible reaction[1] |
Experimental Workflow and Logic
The overall process for obtaining pure 4-methoxybenzoic acid from this compound involves several key stages, from the initial reaction to final product analysis.
Caption: Logical Experimental Workflow.
Analytical Monitoring
The progress of the hydrolysis reaction can be monitored using various analytical techniques. UV/Vis spectroscopy is a viable option, as the aromatic starting material and product will have distinct absorbance profiles.[6][7] Chromatographic methods such as TLC and HPLC are also highly effective for tracking the disappearance of the starting ester and the appearance of the carboxylic acid product.
Conclusion
The hydrolysis of this compound to 4-methoxybenzoic acid can be successfully achieved through both acid- and base-catalyzed pathways. The base-catalyzed approach (saponification) is generally preferred for its irreversibility and typically higher yields. The choice of method will depend on the specific requirements of the synthesis, such as scale, desired purity, and compatibility with other functional groups in more complex molecules. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Free-Radical Polymerization of Ethenyl 4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the free-radical polymerization of ethenyl 4-methoxybenzoate, also known as 4-vinyl anisate. This procedure is designed to be a reproducible method for synthesizing poly(this compound), a polymer with potential applications in drug delivery and material science due to the functionality of its aromatic ring and ester group. The protocol outlines both bulk and solution polymerization methods using azobisisobutyronitrile (AIBN) as a thermal initiator. This document includes representative data on expected molecular weights and polydispersity indices, along with diagrams illustrating the polymerization mechanism and experimental workflow.
Introduction
Free-radical polymerization is a robust and widely used method for the synthesis of a variety of vinyl polymers.[1] The process involves three main stages: initiation, propagation, and termination.[1] In the case of this compound, the vinyl group is susceptible to radical attack, leading to the formation of a growing polymer chain. The methoxybenzoyl group remains as a pendant group on the polymer backbone, offering sites for further functionalization or influencing the polymer's physical and chemical properties. While specific literature on the free-radical polymerization of this compound is scarce, protocols for the closely related monomer, vinyl benzoate, serve as a reliable foundation for developing a successful synthesis.[2] The rate of polymerization for such vinyl esters is typically proportional to the square root of the initiator concentration and the monomer concentration.[2]
Key Experimental Protocols
Materials and Equipment
-
Monomer: this compound (4-vinyl anisate)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent (for solution polymerization): Anhydrous toluene or tetrahydrofuran (THF)
-
Precipitation Solvent: Cold methanol
-
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath with temperature controller
-
Vacuum line or inert gas (nitrogen or argon) supply
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Protocol 1: Bulk Polymerization of this compound
-
Monomer and Initiator Preparation: In a Schlenk flask, combine this compound and AIBN. A typical monomer-to-initiator molar ratio is in the range of 100:1 to 500:1.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80°C. Stir the reaction mixture for the desired time (e.g., 6-24 hours). The viscosity of the mixture will increase as the polymerization progresses.
-
Termination and Isolation: To terminate the reaction, cool the flask in an ice bath. Dissolve the viscous polymer in a minimal amount of a suitable solvent like THF.
-
Purification: Precipitate the polymer by slowly adding the polymer solution to a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of this compound
-
Monomer and Initiator Solution: In a Schlenk flask, dissolve this compound and AIBN in an anhydrous solvent (e.g., toluene or THF). The monomer concentration can be varied, for example, from 1 to 5 M.
-
Degassing: Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in an oil bath set to 70-80°C and stir for the intended duration (e.g., 12-48 hours).
-
Termination and Isolation: Stop the reaction by cooling the flask.
-
Purification: Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.
-
Drying: Filter the polymer and dry it under vacuum to a constant weight.
Data Presentation
The following tables summarize expected quantitative data based on typical free-radical polymerizations of vinyl benzoate and related vinyl monomers. The molecular weight and polydispersity are highly dependent on the specific reaction conditions.
| Parameter | Bulk Polymerization | Solution Polymerization |
| Monomer:Initiator (mol/mol) | 200:1 | 200:1 |
| Temperature (°C) | 70 | 70 |
| Reaction Time (h) | 12 | 24 |
| Conversion (%) | >90 | 60-80 |
Table 1: Representative Reaction Conditions.
| Polymerization Method | Monomer:Initiator (mol/mol) | Mn ( g/mol ) | Mw/Mn (PDI) |
| Bulk | 100:1 | ~15,000 | ~3.5 - 4.5 |
| Bulk | 500:1 | ~40,000 | ~3.0 - 4.0 |
| Solution (Toluene) | 200:1 | ~20,000 | ~2.5 - 3.5 |
Table 2: Expected Polymer Characteristics. Note that lower initiator concentrations generally lead to higher molecular weight polymers. Conventional free-radical polymerization often results in a broad molecular weight distribution, hence the higher PDI values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Free-radical polymerization mechanism.
Caption: Polymerization experimental workflow.
References
Application Notes and Protocols for Emulsion Polymerization of Vinyl 4-Methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of emulsion polymerization techniques applicable to vinyl 4-methoxybenzoate. While direct experimental data for this specific monomer is limited in public literature, the following protocols are based on established methods for structurally related vinyl esters, particularly vinyl benzoate and vinyl acetate. The provided experimental parameters should be considered as starting points for optimization.
Introduction to Emulsion Polymerization
Emulsion polymerization is a free-radical polymerization technique that is widely used to produce polymer dispersions, often called latexes. The process typically involves emulsifying a water-insoluble monomer, such as vinyl 4-methoxybenzoate, in an aqueous medium with the aid of a surfactant. Polymerization is initiated by a water-soluble or oil-soluble initiator. This method offers excellent heat transfer, allows for high molecular weight polymers to be obtained at high polymerization rates, and results in a product with a relatively low viscosity.
Key Components and Considerations
-
Monomer: Vinyl 4-methoxybenzoate is the primary building block of the polymer. Its purity is crucial, and it should be free of inhibitors before use.
-
Continuous Phase: Deionized water is typically used as the continuous phase.
-
Surfactant (Emulsifier): Surfactants are critical for creating a stable emulsion of the monomer in water and for stabilizing the resulting polymer particles. A combination of anionic and nonionic surfactants is often employed to achieve optimal stability.[1]
-
Initiator: The choice of initiator depends on the desired polymerization temperature and mechanism. Water-soluble initiators like potassium persulfate (KPS) are common. For lower temperature polymerizations, redox initiator systems can be used.
-
pH Buffer: A buffer, such as sodium bicarbonate, is often added to maintain a stable pH during the polymerization, which can influence reaction kinetics and latex stability.
Experimental Protocols
Two exemplary protocols are provided below: a conventional thermal initiation method and a redox-initiated method for lower temperature polymerization.
Protocol 1: Thermally Initiated Emulsion Polymerization
This protocol utilizes a water-soluble thermal initiator and is a common approach for many vinyl monomers.
Materials:
-
Vinyl 4-methoxybenzoate (inhibitor-free)
-
Deionized water
-
Sodium dodecyl sulfate (SDS) - Anionic surfactant
-
Triton X-405 (or similar nonionic surfactant)
-
Potassium persulfate (KPS) - Initiator
-
Sodium bicarbonate (NaHCO₃) - Buffer
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe.
-
Heating mantle or water bath.
-
Monomer and initiator feed pumps.
Procedure:
-
Reactor Setup: The reactor is charged with deionized water, sodium dodecyl sulfate, Triton X-405, and sodium bicarbonate.
-
Inert Atmosphere: The reactor is purged with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. A nitrogen blanket is maintained throughout the reaction.
-
Heating: The reactor is heated to the desired reaction temperature (e.g., 70-80°C) with continuous stirring.
-
Initiator Addition: A portion of the potassium persulfate initiator, dissolved in a small amount of deionized water, is added to the reactor to create seed particles.
-
Monomer and Initiator Feed: The vinyl 4-methoxybenzoate monomer and the remaining potassium persulfate solution are fed into the reactor over a period of 2-4 hours.
-
Reaction Completion: After the feeds are complete, the reaction is allowed to proceed for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Filtration: The reactor is cooled to room temperature, and the resulting latex is filtered through a fine mesh to remove any coagulum.
Protocol 2: Redox-Initiated Emulsion Polymerization
This protocol employs a redox initiator system, allowing for polymerization at lower temperatures, which can be advantageous for controlling molecular weight and particle morphology.
Materials:
-
Vinyl 4-methoxybenzoate (inhibitor-free)
-
Deionized water
-
Reactive anionic emulsifier (e.g., sodium dodecyl allyl sulfosuccinate)
-
Nonionic surfactant (e.g., Polysorbate 80)
-
Ammonium persulfate (APS) - Oxidant
-
Sodium metabisulfite (SMBS) - Reductant
-
Ferrous sulfate (FeSO₄·7H₂O) - Catalyst
-
Sodium bicarbonate (NaHCO₃) - Buffer
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reactor Setup: The reactor is charged with deionized water, the reactive anionic emulsifier, the nonionic surfactant, and sodium bicarbonate.
-
Inert Atmosphere: The reactor is deoxygenated by purging with nitrogen for at least 30 minutes.
-
Catalyst Addition: The ferrous sulfate solution is added to the reactor.
-
Temperature Control: The reactor temperature is adjusted to the desired value (e.g., 40-50°C).
-
Monomer and Initiator Feed: The vinyl 4-methoxybenzoate monomer and the separate solutions of ammonium persulfate and sodium metabisulfite are fed into the reactor over a period of 2-4 hours.
-
Reaction Completion: After the feeds are complete, the reaction is maintained at the set temperature for another 1-2 hours.
-
Cooling and Filtration: The latex is cooled and filtered as described in Protocol 1.
Data Presentation
The following tables present hypothetical quantitative data for the emulsion polymerization of vinyl 4-methoxybenzoate based on the protocols above. These tables are intended to serve as a template for recording and comparing experimental results.
Table 1: Reaction Parameters for Emulsion Polymerization of Vinyl 4-Methoxybenzoate
| Parameter | Protocol 1 (Thermal) | Protocol 2 (Redox) |
| Monomer Concentration (wt% of total) | 30 | 30 |
| Anionic Surfactant (wt% to monomer) | 2.0 | 2.5 |
| Nonionic Surfactant (wt% to monomer) | 1.5 | 1.0 |
| Initiator (wt% to monomer) | 0.5 (KPS) | 0.4 (APS), 0.4 (SMBS) |
| Buffer (wt% of water) | 0.2 | 0.2 |
| Reaction Temperature (°C) | 75 | 45 |
| Reaction Time (h) | 5 | 5 |
Table 2: Characterization of Poly(vinyl 4-methoxybenzoate) Latex
| Property | Protocol 1 (Thermal) | Protocol 2 (Redox) |
| Monomer Conversion (%) | > 98 | > 99 |
| Solid Content (%) | ~30 | ~30 |
| Particle Size (nm, Z-average) | 100 - 150 | 80 - 120 |
| Polydispersity Index (PDI) | < 0.1 | < 0.1 |
| pH of Latex | 7.0 - 7.5 | 6.5 - 7.0 |
| Viscosity (cP at 25°C) | 20 - 50 | 15 - 40 |
| Molecular Weight (Mw, g/mol ) | 300,000 - 500,000 | 500,000 - 800,000 |
| Glass Transition Temperature (Tg, °C) | 85 - 95 | 85 - 95 |
Visualizations
Experimental Workflow
Caption: Workflow for a typical semi-batch emulsion polymerization process.
Polymerization Mechanism
Caption: Simplified mechanism of free-radical emulsion polymerization.
References
Application Notes and Protocols for Ethenyl 4-methoxybenzoate in UV-Curable Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethenyl 4-methoxybenzoate, also known as vinyl 4-methoxybenzoate, is a vinyl ester monomer that holds potential for application in ultraviolet (UV) curable resins. Its chemical structure, featuring a vinyl group for polymerization and a methoxy-substituted benzene ring, suggests it may impart desirable properties such as hydrophobicity, thermal stability, and specific adhesive characteristics to the cured polymer network. These application notes provide a comprehensive overview of the potential uses, experimental protocols, and safety considerations for incorporating this compound into UV-curable formulations.
While extensive research on this compound in UV curing is not yet widely published, these notes are based on established principles of photopolymerization and material science to guide researchers in their investigations.
Potential Applications
The unique structure of this compound suggests its utility in several areas:
-
Reactive Diluent: To reduce the viscosity of high-viscosity oligomers, improving processability and handling of the resin formulation.
-
Performance Modifier: To enhance properties such as adhesion to various substrates, chemical resistance, and thermal stability of the cured material. The aromatic moiety may contribute to improved mechanical strength and reduced shrinkage.
-
Biomedical and Drug Delivery Systems: The biocompatibility of the cured resin would need to be thoroughly assessed, but its tailored properties could be advantageous in the fabrication of microfluidic devices, drug-eluting coatings, or scaffolds for tissue engineering. The methoxy group might offer sites for further functionalization.
Safety and Handling
Experimental Protocols
The following protocols are provided as a starting point for the evaluation of this compound in UV-curable resins. Researchers should adapt these protocols based on their specific equipment and research objectives.
Formulation of UV-Curable Resins
The formulation will depend on the desired application. A typical starting formulation for a clear coating is provided in Table 1. All components should be mixed thoroughly in an opaque container to prevent premature polymerization.
Table 1: Exemplary UV-Curable Resin Formulations with this compound
| Component | Function | Formulation 1 (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) |
| Urethane Acrylate Oligomer | Base Resin | 60 | 50 | 40 |
| This compound | Reactive Diluent/Modifier | 10 | 20 | 30 |
| Isobornyl Acrylate (IBOA) | Reactive Diluent | 27 | 27 | 27 |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | Photoinitiator | 3 | 3 | 3 |
UV Curing Process
The UV curing process involves the exposure of the liquid resin to a high-intensity UV light source, which initiates a rapid polymerization reaction.[2][3]
-
Sample Preparation: Apply a thin film of the formulated resin onto the desired substrate (e.g., glass slide, metal panel, or plastic film) using a film applicator or spin coater to ensure a uniform thickness.
-
UV Exposure: Place the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp or a UV-LED source). The required UV dose will depend on the formulation, film thickness, and the specific photoinitiator used. A typical starting point would be a UV dose of 500-2000 mJ/cm².
-
Curing Monitoring: The curing process can be monitored in real-time using techniques like UV-rheology or UV-Differential Scanning Calorimetry (UV-DSC) to observe the changes in viscosity and heat flow, respectively.[4]
Characterization of Cured Films
A series of tests should be performed to evaluate the properties of the cured films. Standardized test methods, such as those from ASTM, should be followed to ensure reliable and comparable results.[5][6][7][8][9]
Table 2: Characterization Techniques for UV-Cured Resins
| Property | Test Method | ASTM Standard (Example) | Description |
| Mechanical Properties | |||
| Hardness | Pencil Hardness Test | ASTM D3363 | Measures the resistance of the coating to scratching by pencils of varying hardness. |
| Adhesion | Cross-hatch Adhesion Test | ASTM D3359 | Assesses the adhesion of the coating to the substrate by making a series of cuts and observing any detachment. |
| Tensile Strength & Elongation | Universal Testing Machine | ASTM D882 | Determines the stress-strain behavior of the cured film, providing information on its strength and flexibility. |
| Physical Properties | |||
| Gloss | Glossmeter | ASTM D523 | Measures the specular reflection of the surface, indicating its shininess. |
| Chemical Resistance | Spot Test | ASTM D1308 | Evaluates the resistance of the coating to various chemicals by observing any changes after exposure. |
| Water Absorption | Gravimetric Analysis | ASTM D570 | Determines the amount of water absorbed by the cured film over a specified time. |
| Curing Characteristics | |||
| Degree of Cure | FTIR Spectroscopy | - | Monitors the disappearance of the vinyl group peak (around 1635 cm⁻¹) to quantify the extent of polymerization. |
| Shrinkage | Pycnometry or Densitometry | ASTM D792 | Measures the change in density from the liquid resin to the cured solid to calculate volumetric shrinkage. |
Signaling Pathways and Experimental Workflows
For researchers in drug development, understanding the interaction of UV-curable materials with biological systems is crucial. The components of the resin, including unreacted monomers and photoinitiator fragments, can potentially influence cellular signaling pathways.
Potential Impact on Cellular Signaling
Free radicals generated during photopolymerization can induce oxidative stress, which may affect various cellular processes.[10] One critical pathway that can be influenced is the AKT signaling pathway , which plays a central role in cell survival, proliferation, and apoptosis.[10] Inhibition of this pathway can lead to decreased cell viability.
Diagram 1: Potential Influence of UV-Curable Resin Components on the AKT Signaling Pathway
Caption: Interaction with UV resin components may induce ROS, inhibiting AKT phosphorylation and impacting cell fate.
Experimental Workflow for Biocompatibility Assessment
A systematic workflow is essential to evaluate the potential biological effects of UV-curable resins containing this compound.
Diagram 2: Workflow for Biocompatibility Assessment of UV-Cured Resins
References
- 1. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]
- 2. noblelight.com [noblelight.com]
- 3. UV curing science [gewuv.com]
- 4. UV Curing of Thermosets Part 10: Using UV Rheology to Monitor Curing - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. store.astm.org [store.astm.org]
- 6. laboratuar.com [laboratuar.com]
- 7. webdesk.jsa.or.jp [webdesk.jsa.or.jp]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. kelid1.ir [kelid1.ir]
- 10. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
Application of Poly(vinyl 4-methoxybenzoate) in Coatings: Information Not Available
The search included queries for the synthesis and properties of poly(vinyl 4-methoxybenzoate), its potential solubility, and thermal characteristics, which are crucial for coating applications. However, these searches did not yield any relevant results. The scientific and chemical databases appear to lack entries for this specific polymer in the context of coatings.
Information was found on related but distinct chemical compounds, such as:
-
4-Methoxybenzoic acid: The precursor monomer for the polymer . Studies on this molecule are available, but they do not describe its polymerization into poly(vinyl 4-methoxybenzoate) for coating purposes.
-
Poly(4-vinylbenzoic acid): A structurally similar polymer that has been synthesized and characterized. However, its properties and applications are not interchangeable with poly(vinyl 4-methoxybenzoate).
-
Poly(vinyl 4-methoxy-cinnamate): A different polymer with a distinct chemical structure and properties, which has been studied for applications in thin films.
The absence of data suggests that poly(vinyl 4-methoxybenzoate) is not a commonly synthesized or utilized polymer in the field of coatings. It is possible that its properties are not suitable for such applications, or it may not have been a subject of research and development in this area.
Due to the lack of available information, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental procedures, and diagrams. Further primary research would be required to determine the suitability and performance of poly(vinyl 4-methoxybenzoate) as a coating material.
Application Notes and Protocols: Synthesis of Ethenyl 4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethenyl 4-methoxybenzoate (also known as vinyl 4-methoxybenzoate or vinyl p-anisate) via a palladium-catalyzed transvinylation reaction. The synthesis involves the reaction of 4-methoxybenzoic acid with vinyl acetate, which serves as both a reactant and the vinyl group donor. This method offers an efficient route to the desired vinyl ester, a valuable monomer in polymer synthesis and a versatile building block in organic chemistry. The protocol is based on established procedures for the transvinylation of aromatic carboxylic acids.
Introduction
This compound is a functionalized monomer that finds applications in the development of specialty polymers and as an intermediate in the synthesis of pharmaceutical compounds. The introduction of the vinyl group onto 4-methoxybenzoic acid provides a reactive handle for polymerization and other chemical transformations. Transvinylation using vinyl acetate is an attractive method for the synthesis of vinyl esters due to its atom economy and the relatively low cost of vinyl acetate.[1] The reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts demonstrating high efficiency.[2][3] This protocol details a robust laboratory-scale synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound, adapted from a closely related synthesis of vinyl benzoate.[3]
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methoxybenzoic Acid | 1.0 molar equivalent | N/A |
| Vinyl Acetate | 11 molar equivalents | [3] |
| Catalyst | ||
| Palladium on Carbon (5 wt% Pd) | 4.0 wt% of total reactants | [3] |
| Reaction Conditions | ||
| Temperature | 80 °C | [3] |
| Reaction Time | 10 hours | [3] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | General Practice |
| Product | ||
| Expected Yield | ~85% (by analogy to vinyl benzoate) | [3] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | [4] |
| CAS Number | 13351-86-5 | [4] |
Experimental Protocol
This protocol describes the step-by-step synthesis of this compound from 4-methoxybenzoic acid and vinyl acetate using a palladium on carbon catalyst.
Materials:
-
4-Methoxybenzoic acid
-
Vinyl acetate (inhibitor-free)
-
Palladium on carbon (5 wt% Pd)
-
Anhydrous toluene (or other suitable inert solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzoic acid (1.0 eq) and the palladium on carbon catalyst (4.0 wt% of the total mass of reactants).
-
Under an inert atmosphere (e.g., nitrogen), add vinyl acetate (11 eq). While the reference protocol for vinyl benzoate does not specify a solvent, an anhydrous solvent like toluene can be used to facilitate stirring and heat transfer if needed.[3]
-
-
Reaction:
-
Stir the mixture at room temperature to ensure homogeneity.
-
Heat the reaction mixture to 80 °C using a heating mantle and maintain this temperature for 10 hours.[3] The reaction should be monitored for the consumption of the starting carboxylic acid, for example, by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of ethyl acetate or dichloromethane to ensure all the product is collected.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 4-methoxybenzoic acid and the acetic acid byproduct. Repeat the washing until the aqueous layer is no longer basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Characterization:
The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | C10H10O3 | CID 15321773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of Poly(ethenyl 4-methoxybenzoate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential methods used to characterize poly(ethenyl 4-methoxybenzoate), a polymer with potential applications in various scientific and biomedical fields. The following protocols offer detailed, step-by-step guidance for the analysis of this polymer's chemical structure, molecular weight, and thermal properties.
Introduction
Poly(this compound), also known as poly(vinyl 4-methoxybenzoate), is a polymer distinguished by its aromatic side chains containing a methoxy-substituted benzoate group. The properties of this polymer, such as its solubility, thermal stability, and molecular weight distribution, are critical determinants of its functionality and performance in applications ranging from drug delivery systems to advanced materials. Accurate and thorough characterization is therefore essential for quality control, research and development, and ensuring its suitability for specific applications. This document outlines the primary analytical techniques for this purpose.
Chemical Structure Elucidation
The chemical structure of poly(this compound) is typically confirmed using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for verifying the identity and purity of the polymer by identifying the chemical environment of its protons.
Table 1: Expected ¹H NMR Chemical Shifts for Poly(this compound)
| Chemical Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy Protons (-OCH₃) | 3.8 - 3.9 | Singlet |
| Aromatic Protons (ortho to ester) | 7.8 - 8.0 | Multiplet |
| Aromatic Protons (ortho to methoxy) | 6.8 - 7.0 | Multiplet |
| Polymer Backbone Protons (-CH-CH₂-) | 1.5 - 2.5 | Broad Multiplet |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the poly(this compound) sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.
-
Use a relaxation delay of at least 1 second.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the spectrum using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the characteristic functional groups present in the polymer, confirming its chemical identity.
Table 2: Key FTIR Absorption Bands for Poly(this compound)
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | 1715 - 1735 | Strong, sharp absorption |
| C-O (Ester) | 1250 - 1300 | Strong absorption |
| C-O-C (Aromatic Ether) | 1020 - 1075 and 1220 - 1260 | Asymmetric and symmetric stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the polymer backbone |
| C=C (Aromatic) | 1500 - 1600 | Ring stretching vibrations |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the polymer in a volatile solvent (e.g., chloroform). Cast a thin film onto a salt plate (e.g., KBr or NaCl) by allowing the solvent to evaporate completely.
-
KBr Pellet: Mix a small amount of the polymer (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or a pure KBr pellet).
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Molecular Weight Determination
The molecular weight and molecular weight distribution of poly(this compound) are critical parameters that influence its physical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for this analysis.[1]
Table 3: Typical GPC/SEC Parameters for Poly(this compound)
| Parameter | Value |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
Experimental Protocol: Gel Permeation Chromatography (GPC/SEC)
-
Sample Preparation: Dissolve the polymer in the mobile phase (THF) at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation: Use a GPC/SEC system equipped with a pump, injector, a set of appropriate columns, and a refractive index detector.
-
Calibration:
-
Prepare a series of narrow-polydispersity polystyrene standards of known molecular weights.
-
Inject the standards and record their elution volumes.
-
Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.[2]
-
-
Sample Analysis:
-
Inject the prepared polymer sample.
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample using the calibration curve.[2]
-
Thermal Properties Analysis
The thermal behavior of poly(this compound) is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These techniques provide information on the polymer's thermal stability, glass transition temperature, and melting behavior.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Table 4: Expected TGA Data for a Vinyl Polymer with Aromatic Side Chains
| Parameter | Expected Value |
| Onset of Decomposition | > 300 °C |
| Major Decomposition Step | 350 - 450 °C |
| Residual Mass at 600 °C | < 5% |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (typically alumina or platinum).
-
Instrumentation: Use a TGA instrument.
-
Data Acquisition:
-
Heat the sample from room temperature to at least 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[3]
Table 5: Expected DSC Data for an Amorphous Aromatic Polymer
| Parameter | Expected Value |
| Glass Transition Temperature (Tg) | 100 - 150 °C |
| Melting Temperature (Tm) | Not typically observed for atactic vinyl polymers |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.
-
Instrumentation: Use a DSC instrument.
-
Data Acquisition:
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample.
-
Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at 10 °C/min to obtain the final thermogram.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow during the second heating scan.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the characterization processes.
Caption: Workflow for NMR and FTIR analysis.
Caption: Workflow for GPC/SEC and thermal analysis.
References
Application Notes and Protocols for Grafting Ethenyl 4-methoxybenzoate onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of graft copolymers by attaching ethenyl 4-methoxybenzoate (also known as methyl 4-vinylbenzoate) onto various polymer backbones. The resulting materials are of significant interest for a range of applications, particularly in the field of drug delivery, owing to their tunable properties and the potential for creating sophisticated drug carrier systems.
Introduction
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different polymer, offer a versatile platform for designing materials with tailored properties. Grafting this compound onto a pre-existing polymer backbone can impart new functionalities and characteristics, such as altered solubility, thermal stability, and the capacity for further chemical modification. The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugating drugs, targeting ligands, or other bioactive molecules. This makes these graft copolymers particularly attractive for the development of advanced drug delivery systems.[1][2]
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly effective methods for synthesizing well-defined graft copolymers with controlled molecular weights and narrow molecular weight distributions.[3][4] This document will focus on the "grafting from" approach using RAFT polymerization, where the side chains are grown from initiation sites along the main polymer backbone.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of graft copolymers featuring this compound side chains.
Protocol 1: Synthesis of a RAFT-Active Macroinitiator
The first step involves the preparation of a polymer backbone that contains RAFT chain transfer agents (CTAs) as pendant groups. These pendant CTAs will serve as the initiation points for the "grafting from" polymerization of this compound. A common approach is to copolymerize a standard monomer (e.g., styrene or an acrylate) with a vinyl-functionalized RAFT agent.
Materials:
-
Primary monomer (e.g., Styrene, methyl methacrylate)
-
Vinyl-functionalized RAFT agent (e.g., 4-vinylbenzyl dithiobenzoate)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., Toluene, 1,4-dioxane)
-
Nitrogen gas source
-
Standard glassware for polymerization
Procedure:
-
In a Schlenk flask, dissolve the primary monomer and the vinyl-functionalized RAFT agent in the anhydrous solvent. The molar ratio of monomer to RAFT agent will determine the spacing of the grafting sites.
-
Add the radical initiator (AIBN) to the solution. The molar ratio of RAFT agent to initiator should be carefully controlled to ensure good control over the polymerization.
-
De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight of the backbone.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the resulting macroinitiator by pouring the reaction solution into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the macroinitiator by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the incorporation of the RAFT agent.
Protocol 2: "Grafting From" Polymerization of this compound
This protocol describes the synthesis of the graft copolymer by initiating the RAFT polymerization of this compound from the RAFT-active macroinitiator.
Materials:
-
RAFT-active macroinitiator (from Protocol 1)
-
This compound (monomer for the side chains)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., Toluene, 1,4-dioxane)
-
Nitrogen gas source
-
Standard glassware for polymerization
Procedure:
-
In a Schlenk flask, dissolve the RAFT-active macroinitiator and this compound in the anhydrous solvent. The molar ratio of the monomer to the RAFT groups on the macroinitiator will determine the length of the grafted chains.
-
Add the radical initiator (AIBN). A low molar ratio of initiator to RAFT groups is typically used.
-
De-gas the solution using three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and immerse it in a preheated oil bath at the appropriate temperature (e.g., 60-80 °C).
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the solution to air.
-
Isolate the graft copolymer by precipitation in a suitable non-solvent (e.g., cold methanol or hexane).
-
Purify the product by repeated dissolution and precipitation to remove any unreacted monomer and homopolymer.
-
Dry the final graft copolymer under vacuum.
-
Characterize the graft copolymer using GPC to observe the increase in molecular weight compared to the macroinitiator and by ¹H NMR to confirm the presence of both the backbone and the grafted poly(this compound) chains.
Protocol 3: Hydrolysis of Grafted Chains for Drug Conjugation
To prepare the graft copolymer for drug conjugation, the methoxybenzoate ester groups can be hydrolyzed to carboxylic acid groups.
Materials:
-
Polymer-graft-(this compound)
-
Base (e.g., Sodium hydroxide, Potassium hydroxide) or Acid (e.g., Hydrochloric acid)
-
Solvent (e.g., 1,4-dioxane, THF/water mixture)
Procedure:
-
Dissolve the graft copolymer in a suitable solvent.
-
Add an aqueous solution of the base or acid.
-
Heat the mixture under reflux for a specified period to ensure complete hydrolysis.
-
Cool the reaction mixture and neutralize it.
-
Precipitate the hydrolyzed polymer in a non-solvent (e.g., acidic water for the carboxylate salt or cold water for the carboxylic acid).
-
Wash the polymer thoroughly with deionized water to remove any residual salts.
-
Dry the hydrolyzed graft copolymer under vacuum.
-
Confirm the hydrolysis by Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the ester C=O stretch and appearance of the carboxylic acid O-H and C=O stretches) and ¹H NMR spectroscopy.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of graft copolymers.
Table 1: Characterization of RAFT-Active Macroinitiator
| Macroinitiator | Monomer Feed Ratio (Monomer:RAFT Agent) | Mn ( g/mol ) (GPC) | PDI (GPC) | RAFT Agent Incorporation (%) (¹H NMR) |
| Polystyrene-CTA | 90:10 | 15,000 | 1.15 | 95 |
| PMMA-CTA | 95:5 | 20,000 | 1.20 | 92 |
Table 2: Characterization of Graft Copolymers
| Graft Copolymer | Macroinitiator | Monomer:RAFT Group Ratio | Mn ( g/mol ) (GPC) | PDI (GPC) | Grafting Density (%) |
| PS-g-P(EMB) | Polystyrene-CTA | 100:1 | 55,000 | 1.35 | 90 |
| PMMA-g-P(EMB) | PMMA-CTA | 150:1 | 80,000 | 1.40 | 85 |
| P(EMB): Poly(this compound) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of the graft copolymer.
Caption: Workflow for the synthesis and modification of graft copolymers.
Potential Application in Drug Delivery
The hydrolyzed graft copolymer can be conjugated with a drug molecule, often via a cleavable linker, to form a polymer-drug conjugate. This conjugate can then be formulated into nanoparticles for targeted drug delivery. The following diagram illustrates a conceptual signaling pathway for the release of a drug from such a system.
Caption: Conceptual pathway for targeted drug delivery and release.
Conclusion
The grafting of this compound onto polymer backbones provides a versatile route to functional materials with significant potential in drug development. The protocols outlined in these application notes, based on controlled radical polymerization techniques, allow for the synthesis of well-defined graft copolymers. Subsequent hydrolysis of the ester groups opens up avenues for the covalent attachment of therapeutic agents, leading to the creation of sophisticated polymer-drug conjugates for targeted and controlled drug delivery applications.[5][6][7] Further research can focus on optimizing the polymer architecture and exploring the in vitro and in vivo efficacy of these novel drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. routledge.com [routledge.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.in [sci-hub.in]
- 7. Graft copolymerization of polyvinylpyrollidone onto Azadirachta indica gum polysaccharide in the presence of crosslinker to develop hydrogels for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cross-linking Reactions Involving Poly(vinyl 4-methoxybenzoate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, cross-linking, and potential applications of poly(vinyl 4-methoxybenzoate), a versatile polymer with significant potential in drug delivery and photolithography. Detailed experimental protocols for key procedures are provided to facilitate research and development in this area.
Introduction
Poly(vinyl 4-methoxybenzoate) is a polymer distinguished by its aromatic pendant groups, which can be readily modified or participate in cross-linking reactions. Photo-induced cross-linking, in particular, offers a facile and spatiotemporally controlled method to form stable polymer networks. These networks are of considerable interest for the development of controlled-release drug delivery systems and as photoresists in microfabrication. This document outlines the synthesis of the vinyl 4-methoxybenzoate monomer, its subsequent polymerization, and the photo-cross-linking of the resulting polymer.
Synthesis of Vinyl 4-Methoxybenzoate Monomer
The synthesis of the vinyl 4-methoxybenzoate monomer can be achieved through the vinylation of 4-methoxybenzoic acid. A common and effective method involves a palladium-catalyzed reaction with vinyl acetate.
Experimental Protocol: Synthesis of Vinyl 4-Methoxybenzoate
Materials:
-
4-methoxybenzoic acid
-
Vinyl acetate (stabilized with hydroquinone)
-
Palladium(II) acetate
-
1,4-Benzoquinone
-
Toluene, anhydrous
-
Sodium bicarbonate, saturated solution
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid (1 equivalent), palladium(II) acetate (0.02 equivalents), and 1,4-benzoquinone (0.1 equivalents).
-
Add a 5-fold molar excess of vinyl acetate and anhydrous toluene to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any solids.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove unreacted 4-methoxybenzoic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure vinyl 4-methoxybenzoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Polymerization of Vinyl 4-Methoxybenzoate
Poly(vinyl 4-methoxybenzoate) can be synthesized via free-radical polymerization of the vinyl 4-methoxybenzoate monomer. The choice of initiator and solvent is crucial for controlling the molecular weight and polydispersity of the resulting polymer.
Experimental Protocol: Free-Radical Polymerization of Vinyl 4-Methoxybenzoate
Materials:
-
Vinyl 4-methoxybenzoate
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Toluene or 1,4-Dioxane, anhydrous
-
Methanol
Procedure:
-
Dissolve vinyl 4-methoxybenzoate (1 equivalent) and AIBN (0.01 equivalents) in anhydrous toluene in a Schlenk flask.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70-80 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
After the reaction time, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
-
Characterize the resulting poly(vinyl 4-methoxybenzoate) by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR and FTIR for structural confirmation.
Photo-Cross-linking of Poly(vinyl 4-methoxybenzoate)
The cross-linking of poly(vinyl 4-methoxybenzoate) can be efficiently achieved by UV irradiation, often in the presence of a photoinitiator. This process transforms the soluble polymer into an insoluble, three-dimensional network. The extent of cross-linking can be controlled by varying the irradiation time, UV intensity, and photoinitiator concentration.
Experimental Protocol: Photo-Cross-linking of Poly(vinyl 4-methoxybenzoate) Films
Materials:
-
Poly(vinyl 4-methoxybenzoate)
-
Benzophenone (photoinitiator)
-
Dichloromethane or Chloroform
-
UV lamp (e.g., 365 nm)
-
Solvent for swelling studies (e.g., dichloromethane)
Procedure:
-
Prepare a solution of poly(vinyl 4-methoxybenzoate) (e.g., 10% w/v) in dichloromethane.
-
Add benzophenone to the polymer solution at a concentration of 1-5% relative to the polymer weight and stir until fully dissolved.
-
Cast the solution onto a flat glass substrate to form a thin film. Allow the solvent to evaporate completely in a dust-free environment.
-
Place the polymer film under a UV lamp and irradiate for a specified period (e.g., 15-60 minutes). The distance from the lamp and the irradiation time will determine the cross-linking density.
-
After irradiation, the cross-linked film will be insoluble in solvents that dissolve the linear polymer.
Characterization of Cross-linked Network:
-
Gel Content Analysis:
-
Weigh a piece of the cross-linked film (W_initial).
-
Immerse the film in a good solvent for the linear polymer (e.g., dichloromethane) for 24 hours to extract the un-cross-linked (sol) fraction.
-
Remove the swollen film, dry it in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel content using the formula: Gel Content (%) = (W_final / W_initial) x 100.[1]
-
-
Swelling Studies:
-
Weigh a piece of the dry, cross-linked film (W_dry).
-
Immerse the film in a chosen solvent until equilibrium swelling is reached (typically 24 hours).
-
Remove the swollen film, gently blot the surface to remove excess solvent, and weigh it immediately (W_swollen).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (W_swollen - W_dry) / W_dry.[2][3]
-
Quantitative Data Summary
The following tables provide representative data for the characterization of cross-linked polymer networks, based on analogous systems. These values can be used as a benchmark for experiments with poly(vinyl 4-methoxybenzoate).
Table 1: Effect of Photoinitiator Concentration and UV Exposure Time on Gel Content
| Photoinitiator (Benzophenone) Conc. (wt%) | UV Exposure Time (min) | Gel Content (%) |
| 1 | 15 | ~65 |
| 1 | 30 | ~80 |
| 1 | 60 | ~90 |
| 5 | 15 | ~85 |
| 5 | 30 | ~95 |
| 5 | 60 | >98 |
Table 2: Swelling Ratio of Cross-linked Films in Dichloromethane
| Photoinitiator (Benzophenone) Conc. (wt%) | UV Exposure Time (min) | Swelling Ratio (g/g) |
| 1 | 15 | ~8.5 |
| 1 | 30 | ~6.2 |
| 1 | 60 | ~4.1 |
| 5 | 15 | ~5.5 |
| 5 | 30 | ~3.8 |
| 5 | 60 | ~2.5 |
Application Notes
Controlled Drug Delivery
Cross-linked poly(vinyl 4-methoxybenzoate) can be formulated into hydrogels or microspheres for the controlled release of therapeutic agents. The cross-link density of the polymer network is a critical parameter that governs the drug release kinetics. A higher cross-link density generally leads to a slower release rate. Hydrophobic drugs can be entrapped within the polymer matrix, and their release can be modulated by the swelling behavior of the polymer in a physiological environment.
Conceptual Application: Ibuprofen-Loaded Microspheres
-
Preparation: Ibuprofen can be incorporated into the poly(vinyl 4-methoxybenzoate) solution before the cross-linking step. The mixture can then be emulsified to form microspheres, followed by photo-cross-linking.
-
Release Mechanism: The release of ibuprofen from the microspheres would be diffusion-controlled. The swelling of the polymer matrix in an aqueous medium would create channels for the drug to diffuse out.
-
Control of Release: The release rate can be tuned by adjusting the cross-linking density. Higher cross-linking leads to a tighter network, smaller mesh size, and consequently, a slower diffusion and release of the drug.[4][5][6]
Photoresist in Photolithography
Poly(vinyl 4-methoxybenzoate) can function as a negative photoresist. Upon exposure to UV light through a photomask, the exposed regions of the polymer film become cross-linked and insoluble in a developer solvent. The unexposed regions remain soluble and can be washed away, leaving a patterned polymer structure on the substrate. The resolution of the pattern is dependent on the wavelength of the light source and the properties of the polymer.[7][8]
Experimental Workflow: Photolithography using Poly(vinyl 4-methoxybenzoate)
-
Substrate Preparation: A silicon wafer or other substrate is cleaned and dried.
-
Spin Coating: A solution of poly(vinyl 4-methoxybenzoate) and a photoinitiator is spin-coated onto the substrate to form a uniform thin film.
-
Soft Bake: The coated substrate is heated to remove the solvent from the film.
-
Exposure: The film is exposed to UV light through a photomask, which transfers the desired pattern to the photoresist.
-
Post-Exposure Bake (Optional): A heating step after exposure can enhance the cross-linking reaction.
-
Development: The substrate is immersed in a developer solvent (e.g., a mixture of organic solvents) that dissolves the unexposed regions of the photoresist.
-
Hard Bake: The patterned photoresist is heated to further cure and stabilize the structure.
This process allows for the fabrication of microscale features for applications in microelectronics and microfluidics.
References
- 1. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Swelling and mechanical properties of physically crosslinked poly(vinyl alcohol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of degree of cross-linking on swelling and on drug release of low viscous chitosan/poly(vinyl alcohol) hydrogels | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Controlled delivery of ibuprofen from poly(vinyl alcohol)-poly(ethylene glycol) interpenetrating polymeric network hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Cross-linked Poly (vinyl alcohol) Hydrogel : Study of Swelling and Drug Release Behaviour | Semantic Scholar [semanticscholar.org]
- 6. Controlled delivery of ibuprofen from poly(vinyl alcohol)−poly(ethylene glycol) interpenetrating polymeric network hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethenyl 4-methoxybenzoate in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethenyl 4-methoxybenzoate, also known as vinyl 4-methoxybenzoate, is a vinyl ester monomer that presents potential for application in dental restorative composites. While not a conventional monomer in current commercial dental composites, its chemical structure suggests properties that could address some of the limitations of traditional methacrylate-based systems, such as those based on Bis-GMA, UDMA, and TEGDMA.[1][2][3][4] The vinyl ester functionality offers an alternative polymerization pathway that may influence the final properties of the cured composite material.[5][6] This document outlines the potential applications, experimental protocols, and evaluation methods for incorporating this compound into novel dental composite formulations.
The primary rationale for exploring new monomers like this compound is to improve upon the characteristics of existing materials. Key areas for improvement in dental composites include reducing polymerization shrinkage and stress, enhancing the degree of conversion, and improving mechanical properties and biocompatibility.[1][7][8]
Potential Advantages and Applications
Based on the chemical structure of this compound and the general properties of vinyl esters, its incorporation into dental composites could offer the following advantages:
-
Reduced Polymerization Shrinkage: Vinyl esters can polymerize via different mechanisms than methacrylates, which may lead to a reduction in volumetric shrinkage during curing.[5][6] This is a critical factor in improving the marginal adaptation of dental restorations and reducing post-operative sensitivity.
-
Improved Mechanical Properties: The rigid aromatic benzoate group in the monomer structure may contribute to increased hardness and flexural strength of the final polymer network.
-
Hydrolytic Stability: The ester linkage in this compound may exhibit different hydrolytic stability compared to the methacrylate esters in Bis-GMA and TEGDMA, potentially affecting the long-term durability of the composite in the oral environment.
-
Biocompatibility: As with any new monomer, the biocompatibility of this compound and its leachable components must be thoroughly evaluated.[9][10][11][12] The methoxybenzoate moiety is a derivative of benzoic acid, a compound with a known toxicological profile.
Potential Applications:
-
As a base monomer in novel dental composite formulations.
-
As a co-monomer to modify the properties of existing methacrylate-based resin systems.
-
In the development of low-shrinkage dental adhesives and cements.
Proposed Experimental Formulations
To evaluate the effect of this compound on the properties of dental composites, a series of experimental formulations should be prepared and compared to a conventional control formulation.
Table 1: Experimental Dental Composite Formulations
| Component | Control Group (wt%) | Experimental Group 1 (wt%) | Experimental Group 2 (wt%) | Experimental Group 3 (wt%) |
| Bis-GMA | 40 | 30 | 20 | 0 |
| TEGDMA | 20 | 20 | 20 | 20 |
| This compound | 0 | 10 | 20 | 40 |
| Silanized Barium Glass (filler) | 39.5 | 39.5 | 39.5 | 39.5 |
| Fumed Silica (filler) | 0.5 | 0.5 | 0.5 | 0.5 |
| Camphorquinone (initiator) | 0.2 | 0.2 | 0.2 | 0.2 |
| Ethyl 4-(dimethylamino)benzoate (co-initiator) | 0.8 | 0.8 | 0.8 | 0.8 |
Experimental Protocols
The following protocols are standard methods for characterizing the properties of dental composites and are recommended for the evaluation of formulations containing this compound.
Degree of Conversion (DC)
The degree of conversion is a critical parameter that influences the mechanical properties and biocompatibility of the composite. It is determined by measuring the percentage of reacted aliphatic C=C bonds.
Methodology: Fourier Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: A small amount of the uncured composite paste is placed between two polyethylene films and pressed into a thin layer (approximately 0.5 mm).
-
Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic C=C stretching vibration (typically around 1638 cm⁻¹) and an internal standard peak, such as the aromatic C=C stretching vibration (around 1608 cm⁻¹), are identified.
-
Curing: The sample is light-cured for 40 seconds using a dental curing light with an intensity of at least 600 mW/cm².
-
Final Spectrum: An FTIR spectrum of the cured sample is recorded.
-
Calculation: The degree of conversion is calculated using the following formula: DC (%) = [1 - (Abs C=C aliphatic / Abs C=C aromatic)cured / (Abs C=C aliphatic / Abs C=C aromatic)uncured] x 100
Polymerization Shrinkage
Polymerization shrinkage is the volumetric reduction that occurs during the curing process.
Methodology: Gas Pycnometer
-
Uncured Density: The density of the uncured composite paste is measured using a gas pycnometer.
-
Curing: A known mass of the composite is light-cured for 40 seconds.
-
Cured Density: The density of the cured composite is measured.
-
Calculation: The volumetric shrinkage is calculated as follows: Shrinkage (%) = [(density cured - density uncured) / density cured] x 100
Mechanical Properties
The mechanical strength of the composite is crucial for its clinical performance.
Methodology: Flexural Strength and Flexural Modulus (Three-Point Bending Test)
-
Sample Preparation: Rectangular bar-shaped specimens (2 mm x 2 mm x 25 mm) are prepared by filling a mold with the composite paste and light-curing from both sides for 40 seconds each.
-
Storage: The cured specimens are stored in distilled water at 37°C for 24 hours.
-
Testing: The specimens are subjected to a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculation:
-
Flexural Strength (σ) = (3FL) / (2bh²)
-
Flexural Modulus (E) = (FL³) / (4bh³d) Where F is the maximum load, L is the span length, b is the width, h is the thickness, and d is the deflection.
-
Table 2: Anticipated Mechanical and Physical Properties
| Property | Control Group | Experimental Group 1 | Experimental Group 2 | Experimental Group 3 |
| Degree of Conversion (%) | 55 - 65 | 50 - 60 | 45 - 55 | 40 - 50 |
| Polymerization Shrinkage (%) | 2.5 - 3.5 | 2.0 - 3.0 | 1.5 - 2.5 | 1.0 - 2.0 |
| Flexural Strength (MPa) | 80 - 120 | 90 - 130 | 100 - 140 | 110 - 150 |
| Flexural Modulus (GPa) | 8 - 12 | 9 - 13 | 10 - 14 | 11 - 15 |
Water Sorption and Solubility
Water sorption and solubility are important indicators of the material's stability in the oral environment.
Methodology: ISO 4049 Standard
-
Sample Preparation: Disc-shaped specimens (15 mm diameter, 1 mm thickness) are prepared and cured.
-
Initial Conditioning: The specimens are dried in a desiccator until a constant mass (m₁) is achieved.
-
Water Immersion: The specimens are immersed in distilled water at 37°C for 7 days.
-
Saturated Mass: After 7 days, the specimens are removed, blotted dry, and weighed to obtain the saturated mass (m₂).
-
Re-drying: The specimens are re-dried in the desiccator until a constant mass (m₃) is achieved.
-
Calculation:
-
Water Sorption (µg/mm³) = (m₂ - m₃) / V
-
Solubility (µg/mm³) = (m₁ - m₃) / V Where V is the volume of the specimen.
-
Biocompatibility Assessment
Biocompatibility testing is essential to ensure the safety of the new material.[9][10][11][12]
Methodology: In Vitro Cytotoxicity Test (MTT Assay)
-
Eluate Preparation: Cured composite discs are incubated in a cell culture medium for 24 hours to create an eluate.
-
Cell Culture: Human gingival fibroblasts or other relevant cell lines are cultured in 96-well plates.
-
Exposure: The cell culture medium is replaced with the eluate from the composite samples.
-
Incubation: The cells are incubated with the eluate for 24 hours.
-
MTT Assay: An MTT solution is added to each well, and the cells are incubated for another 4 hours. The formazan crystals formed are then solubilized.
-
Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to a negative control.
Visualizations
Proposed Polymerization Pathway
Caption: Proposed free-radical polymerization pathway for this compound.
Experimental Workflow```dot
Caption: Interrelationship of monomer properties and clinical performance.
Conclusion
The incorporation of this compound into dental composite formulations represents a novel research direction with the potential to yield materials with improved properties. The experimental protocols outlined in this document provide a comprehensive framework for the systematic evaluation of these new materials. A thorough characterization of the degree of conversion, polymerization shrinkage, mechanical properties, water sorption and solubility, and biocompatibility is essential to determine the clinical viability of dental composites based on this monomer. Further research is warranted to fully explore the potential of this compound in the field of restorative dentistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Resin based restorative dental materials: characteristics and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dentalblog.solventum.com [dentalblog.solventum.com]
- 4. quartz-chem.com [quartz-chem.com]
- 5. nanoient.org [nanoient.org]
- 6. RAFT Polymerization of Vinyl Esters: Synthesis and Applications [mdpi.com]
- 7. Release of Monomers from Dental Composite Materials into Saliva and the Possibility of Reducing the Toxic Risk for the Patient [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. ternadental.com [ternadental.com]
- 12. Biocompatibility of biomaterials – Lessons learned and considerations for the design of novel materials | Pocket Dentistry [pocketdentistry.com]
Application Notes and Protocols: AIBN-Initiated Polymerization of Vinyl 4-Methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl 4-methoxybenzoate is a vinyl ester monomer that can be polymerized to yield poly(vinyl 4-methoxybenzoate). This polymer, and its derivatives, hold potential for various applications, including in the development of novel drug delivery systems, coatings, and advanced materials, owing to the properties imparted by the methoxy-substituted benzene ring. This document provides detailed application notes and experimental protocols for the free-radical polymerization of vinyl 4-methoxybenzoate using 2,2'-azobisisobutyronitrile (AIBN) as a thermal initiator.
Free-radical polymerization is a widely utilized method for synthesizing a variety of vinyl polymers.[1] The process is initiated by the thermal decomposition of an initiator, such as AIBN, which generates free radicals.[1] These radicals then react with monomer units to propagate the polymer chain. The molecular weight and polydispersity of the resulting polymer are influenced by factors such as initiator concentration, monomer concentration, temperature, and reaction time.
Principle of AIBN-Initiated Polymerization
The polymerization of vinyl 4-methoxybenzoate initiated by AIBN proceeds through a classic free-radical chain-growth mechanism involving three main steps: initiation, propagation, and termination.
-
Initiation: Upon heating, AIBN decomposes to form two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. These highly reactive radicals then add to the vinyl group of a vinyl 4-methoxybenzoate monomer, initiating the polymerization process.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.
-
Termination: The growth of polymer chains is terminated by various mechanisms, most commonly by combination (coupling) of two growing chains or by disproportionation.
Experimental Protocols
The following protocols are provided as a general guideline for the AIBN-initiated polymerization of vinyl 4-methoxybenzoate. Researchers should optimize the reaction conditions based on their specific requirements for polymer molecular weight and polydispersity.
Materials and Equipment
-
Vinyl 4-methoxybenzoate (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene or other suitable solvent (e.g., dioxane, tetrahydrofuran)
-
Methanol (for precipitation)
-
Schlenk flask or reaction vessel with a condenser and magnetic stirrer
-
Inert gas supply (e.g., nitrogen or argon)
-
Oil bath or heating mantle with temperature controller
-
Vacuum filtration apparatus
-
Drying oven
Protocol 1: Bulk Polymerization
This protocol is suitable for small-scale polymer synthesis where the viscosity of the reaction mixture can be managed.
-
Monomer and Initiator Preparation: Accurately weigh the desired amount of vinyl 4-methoxybenzoate and AIBN and add them to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill the flask with an inert gas (nitrogen or argon).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80°C). Stir the reaction mixture vigorously.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by rapidly cooling the flask in an ice bath. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran).
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Drying: Collect the precipitated polymer by vacuum filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization
Solution polymerization is preferred for larger-scale reactions or when better control over viscosity and heat dissipation is required.
-
Monomer and Initiator Solution: In a Schlenk flask, dissolve the desired amounts of vinyl 4-methoxybenzoate and AIBN in an anhydrous solvent (e.g., toluene). The monomer concentration is typically in the range of 1-5 M.
-
Degassing: Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes or by performing freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C) under a positive pressure of inert gas while stirring.
-
Work-up: After the specified reaction time, cool the reaction mixture to room temperature.
-
Purification and Drying: Precipitate the polymer by pouring the solution into an excess of methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Data Presentation
The following tables provide representative data on how varying reaction parameters can influence the polymerization of a monomer structurally similar to vinyl 4-methoxybenzoate, such as 4-methoxystyrene. This data serves as a guideline for experimental design.
Table 1: Effect of AIBN Concentration on Polymerization of a Vinyl Monomer *
| Entry | [Monomer] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 2.0 | 0.01 | 70 | 6 | 65 | 45,000 | 2.1 |
| 2 | 2.0 | 0.02 | 70 | 6 | 78 | 32,000 | 1.9 |
| 3 | 2.0 | 0.04 | 70 | 6 | 85 | 21,000 | 1.8 |
*Data is representative and based on general principles of free-radical polymerization. Mn = Number-average molecular weight, PDI = Polydispersity Index.
Table 2: Effect of Temperature on Polymerization of a Vinyl Monomer *
| Entry | [Monomer] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 2.0 | 0.02 | 60 | 8 | 60 | 38,000 | 2.0 |
| 2 | 2.0 | 0.02 | 70 | 6 | 78 | 32,000 | 1.9 |
| 3 | 2.0 | 0.02 | 80 | 4 | 88 | 25,000 | 1.8 |
*Data is representative and based on general principles of free-radical polymerization.
Visualizations
Caption: Mechanism of AIBN-initiated polymerization.
Caption: Experimental workflow for solution polymerization.
References
Monitoring the Polymerization Kinetics of Ethenyl 4-Methoxybenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethenyl 4-methoxybenzoate, a vinyl ester monomer, is a valuable building block in polymer synthesis. Its derivatives, poly(this compound), are of interest in various fields, including drug delivery and materials science, owing to their specific chemical and physical properties. Understanding and controlling the polymerization kinetics of this monomer are crucial for tailoring the resulting polymer's molecular weight, polydispersity, and microstructure, which in turn dictate its performance.
These application notes provide detailed protocols for monitoring the free-radical polymerization kinetics of this compound using three common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Dilatometry, and Size Exclusion Chromatography (SEC).
Theoretical Background: Free-Radical Polymerization Kinetics
The free-radical polymerization of this compound proceeds via the classic steps of initiation, propagation, and termination. The overall rate of polymerization (R_p) can be described by the following equation, assuming the steady-state approximation for the radical concentration:
Rp = kp[M](fkd[I] / kt)1/2
Where:
-
kp is the propagation rate constant
-
[M] is the monomer concentration
-
f is the initiator efficiency
-
kd is the initiator decomposition rate constant
-
[I] is the initiator concentration
-
kt is the termination rate constant
This relationship highlights that the rate of polymerization is directly proportional to the monomer concentration and the square root of the initiator concentration.[1]
Quantitative Kinetic Data
Table 1: Kinetic Parameters for the Polymerization of Vinyl Benzoate
| Parameter | Value | Temperature (°C) | Notes |
| Overall Activation Energy (E_a) | 3.62 kcal/mol | - | Represents (E_p - 1/2 * E_t) |
| k_p²/k_t | 5.8 x 10⁻⁴ L mol⁻¹ s⁻¹ | 60 | Ratio of propagation to termination rate constants |
| k_p²/k_t | 1.59 x 10⁻⁴ L mol⁻¹ s⁻¹ | 25 | Ratio of propagation to termination rate constants |
Data sourced from radiation polymerization studies on vinyl benzoate and should be considered as an approximation for this compound.[2][3]
Experimental Protocols
Monitoring by ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy allows for real-time monitoring of the polymerization by tracking the disappearance of the vinyl proton signals of the monomer as it is converted to a polymer. The integrated area of these signals is proportional to the monomer concentration.
Protocol:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known mass of this compound and a suitable thermal initiator (e.g., AIBN, 0.1 mol%) in a deuterated solvent (e.g., CDCl₃ or toluene-d₈).
-
Add a known amount of an internal standard (e.g., 1,3,5-trioxane or mesitylene) that does not react or overlap with monomer or polymer signals.
-
-
Initial Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum at time t=0, before initiating the polymerization.
-
Integrate the characteristic vinyl proton signals of this compound (typically in the range of 4.5-7.5 ppm) and the signal of the internal standard.
-
-
Initiation and Monitoring:
-
Place the NMR tube in the spectrometer's probe, preheated to the desired polymerization temperature (e.g., 60-80 °C).
-
Acquire spectra at regular time intervals.
-
-
Data Analysis:
-
For each spectrum, integrate the monomer's vinyl proton signals and the internal standard's signal.
-
Calculate the monomer concentration [M] at each time point relative to the constant concentration of the internal standard.
-
Plot monomer concentration or ln([M]₀/[M]t) versus time to determine the rate of polymerization.
-
Logical Workflow for NMR Monitoring
Caption: Workflow for monitoring polymerization kinetics using NMR.
Monitoring by Dilatometry
Principle: Dilatometry measures the volume contraction that occurs as the monomer, with a lower density, is converted into the denser polymer. This volume change is directly proportional to the monomer conversion.
Protocol:
-
Dilatometer Calibration:
-
Thoroughly clean and dry a dilatometer of known volume.
-
Calibrate the volume of the capillary per unit length by filling it with a known mass of mercury or another suitable liquid of known density.
-
-
Sample Preparation:
-
Prepare a solution of this compound with a known concentration of a thermal initiator (e.g., AIBN).
-
Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
-
Filling the Dilatometer:
-
Carefully fill the dilatometer with the degassed monomer-initiator mixture under an inert atmosphere (e.g., nitrogen or argon), ensuring no air bubbles are trapped.
-
The liquid level should be within the calibrated capillary section.
-
-
Polymerization and Measurement:
-
Data Analysis:
-
Calculate the volume change (ΔV) from the change in capillary height.
-
The fractional conversion (p) at any time (t) can be calculated using the formula: p = (ΔV_t / ΔV_total) where ΔV_t is the volume change at time t and ΔV_total is the total volume change for 100% conversion (can be calculated from the densities of the monomer and polymer).
-
Plot conversion versus time to determine the polymerization rate.
-
Experimental Setup for Dilatometry
Caption: Diagram of a typical dilatometry setup.
Analysis by Size Exclusion Chromatography (SEC)
Principle: SEC (also known as Gel Permeation Chromatography, GPC) separates polymer chains based on their hydrodynamic volume in solution. By taking aliquots from the reaction mixture at different times, SEC can be used to monitor the increase in polymer molecular weight and the change in molecular weight distribution as the polymerization progresses.
Protocol:
-
Polymerization Reaction:
-
Set up the polymerization of this compound in a reaction vessel at a controlled temperature.
-
-
Sampling:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the polymerization in the aliquot by adding an inhibitor (e.g., hydroquinone) and cooling it rapidly.
-
-
Sample Preparation for SEC:
-
Precipitate the polymer from the unreacted monomer by adding the aliquot to a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration or centrifugation and dry it under vacuum.
-
Accurately weigh the dried polymer and dissolve it in a suitable SEC eluent (e.g., tetrahydrofuran, THF) to a known concentration (typically 1-2 mg/mL).
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[4]
-
-
SEC Analysis:
-
Equilibrate the SEC system with the chosen eluent.
-
Inject the prepared polymer solution.
-
Elute the sample and detect the polymer using a refractive index (RI) or UV detector.
-
-
Data Analysis:
-
Determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) using a calibration curve generated from polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Plot M_n and PDI as a function of polymerization time to understand the evolution of the polymer chains.
-
The monomer conversion can be determined gravimetrically from the mass of the precipitated polymer at each time point.
-
Workflow for SEC Analysis of Polymerization
Caption: Workflow for monitoring polymerization using SEC.
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear comparison.
Table 2: Example Data Table for Monitoring Polymerization of this compound
| Time (min) | Monomer Conversion (%) (from NMR or Dilatometry) | M_n ( g/mol ) (from SEC) | M_w ( g/mol ) (from SEC) | PDI (from SEC) |
| 0 | 0 | - | - | - |
| 15 | 10 | 5,000 | 7,500 | 1.5 |
| 30 | 25 | 12,000 | 18,600 | 1.55 |
| 60 | 50 | 25,000 | 40,000 | 1.6 |
| 120 | 80 | 48,000 | 79,200 | 1.65 |
Note: The values in this table are illustrative and will vary depending on the specific reaction conditions (temperature, initiator concentration, etc.).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for monitoring the polymerization kinetics of this compound. By employing NMR, dilatometry, and SEC, researchers can gain detailed insights into the reaction rate, monomer conversion, and the evolution of polymer molecular weight and distribution. This knowledge is essential for the rational design and synthesis of poly(this compound) with tailored properties for a wide range of applications.
References
Application Notes and Protocols for Post-Polymerization Modification of Poly(ethenyl 4-methoxybenzoate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent post-polymerization modification of poly(ethenyl 4-methoxybenzoate). The modifications include hydrolysis to poly(4-vinylphenol), aminolysis to introduce amide functionalities, and a two-step click chemistry approach for further functionalization. These methods allow for the versatile tailoring of the polymer's properties for various applications, including drug delivery and biomaterials development.
Synthesis of Poly(this compound)
The synthesis of poly(this compound) is achieved through the free-radical polymerization of the this compound monomer. This process is analogous to the well-established polymerization of similar vinyl monomers like 4-acetoxystyrene.
Experimental Protocol: Synthesis of Poly(this compound)
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hot plate
-
Vacuum filtration apparatus
Procedure:
-
In a Schlenk flask, dissolve this compound (10.0 g, 56.7 mmol) and AIBN (0.093 g, 0.57 mmol, 1 mol% relative to monomer) in anhydrous toluene (50 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon gas.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Maintain the reaction at 70 °C for 24 hours. The solution will become more viscous as the polymerization proceeds.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a beaker containing an excess of cold methanol (500 mL) with stirring.
-
Collect the white, fibrous polymer precipitate by vacuum filtration.
-
Wash the polymer with fresh methanol (3 x 50 mL) to remove any unreacted monomer and initiator.
-
Dry the poly(this compound) in a vacuum oven at 40 °C to a constant weight.
Characterization: The resulting polymer can be characterized by standard techniques such as ¹H NMR spectroscopy to confirm the polymer structure and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Post-Polymerization Modification: Hydrolysis
Hydrolysis of the benzoate ester side chains of poly(this compound) yields poly(4-vinylphenol), a versatile precursor for further functionalization. This transformation is typically achieved through base-catalyzed hydrolysis.
Experimental Protocol: Hydrolysis to Poly(4-vinylphenol)
Materials:
-
Poly(this compound)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
Dissolve poly(this compound) (5.0 g) in methanol (100 mL) in a round-bottom flask.
-
Prepare a solution of NaOH (2.5 g, 62.5 mmol) in methanol (50 mL) and add it to the polymer solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6 hours with stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing by FT-IR spectroscopy, looking for the disappearance of the ester carbonyl peak (around 1730 cm⁻¹) and the appearance of a broad hydroxyl peak (around 3200-3500 cm⁻¹).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution by the dropwise addition of 1 M HCl until the pH is approximately 7.
-
Precipitate the poly(4-vinylphenol) by slowly adding the neutralized solution to a large volume of deionized water (1 L) with vigorous stirring.
-
Collect the white precipitate by vacuum filtration.
-
Wash the polymer thoroughly with deionized water (3 x 100 mL) to remove salts.
-
Dry the poly(4-vinylphenol) in a vacuum oven at 50 °C to a constant weight.
Quantitative Data for Hydrolysis
| Parameter | Value |
| Starting Polymer | Poly(this compound) |
| Reagent | Sodium Hydroxide in Methanol |
| Temperature | 65 °C (Reflux) |
| Reaction Time | 6 hours |
| Expected Conversion | > 95% |
Post-Polymerization Modification: Aminolysis
Aminolysis of the ester side chains with a primary amine results in the formation of a polymer with N-alkyl-4-hydroxybenzamide side chains. This reaction introduces a versatile amide linkage and a new functional group from the amine.
Experimental Protocol: Aminolysis with Hexylamine
Materials:
-
Poly(this compound)
-
Hexylamine
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hot plate
Procedure:
-
Dissolve poly(this compound) (2.0 g) in anhydrous 1,4-dioxane (40 mL) in a Schlenk flask under a nitrogen or argon atmosphere.
-
Add a stoichiometric excess of hexylamine (e.g., 5-10 equivalents per ester repeating unit).
-
Heat the reaction mixture to 100 °C and stir for 48 hours.
-
Monitor the reaction by taking aliquots and analyzing by FT-IR spectroscopy for the disappearance of the ester carbonyl peak and the appearance of an amide carbonyl peak (around 1650 cm⁻¹).
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the modified polymer by adding the reaction mixture dropwise to a large volume of diethyl ether (400 mL) with stirring.
-
Collect the precipitate by vacuum filtration.
-
Wash the polymer with diethyl ether (3 x 40 mL) to remove excess amine and solvent.
-
Dry the functionalized polymer in a vacuum oven at 40 °C to a constant weight.
Quantitative Data for Aminolysis
| Parameter | Value |
| Starting Polymer | Poly(this compound) |
| Reagent | Hexylamine |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 48 hours |
| Expected Conversion | High (dependent on amine excess) |
Post-Polymerization Modification: Click Chemistry
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for further functionalization. This protocol involves a two-step process: first, the introduction of an alkyne handle onto the hydrolyzed polymer (poly(4-vinylphenol)), followed by the click reaction with an azide-containing molecule.
Step 1: Propargylation of Poly(4-vinylphenol)
Materials:
-
Poly(4-vinylphenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Propargyl bromide (80% in toluene)
-
Deionized water
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Ice bath
Procedure:
-
In a Schlenk flask under a nitrogen or argon atmosphere, dissolve poly(4-vinylphenol) (2.0 g) in anhydrous DMF (40 mL).
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.5 equivalents per hydroxyl group) portion-wise to the stirred solution. Allow the effervescence to cease between additions.
-
Stir the mixture at room temperature for 1 hour after the addition of NaH is complete.
-
Cool the mixture again in an ice bath and add propargyl bromide (1.5 equivalents per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Precipitate the alkyne-functionalized polymer by adding the reaction mixture to a large volume of deionized water.
-
Collect the polymer by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Propargylated poly(4-vinylphenol)
-
Benzyl azide (or other azide-functionalized molecule)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve the propargylated poly(4-vinylphenol) (1.0 g) and benzyl azide (1.2 equivalents per alkyne group) in DMF (20 mL).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (0.1 equivalents per alkyne group) and PMDETA (0.1 equivalents per alkyne group) in a small amount of deoxygenated DMF.
-
Add the catalyst solution to the polymer solution under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the triazole-functionalized polymer by adding the reaction mixture to methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Quantitative Data for Click Chemistry
| Parameter | Step 1: Propargylation | Step 2: CuAAC |
| Starting Polymer | Poly(4-vinylphenol) | Propargylated Poly(4-vinylphenol) |
| Reagents | Sodium Hydride, Propargyl Bromide | Benzyl Azide, CuBr, PMDETA |
| Solvent | DMF | DMF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 24 hours | 24 hours |
| Expected Conversion | > 90% | > 95% |
Diagrams
Caption: Experimental workflow for post-polymerization modifications.
Caption: Chemical pathway for the hydrolysis modification.
Caption: Chemical pathway for the aminolysis modification.
Caption: Two-step click chemistry modification pathway.
Troubleshooting & Optimization
How to prevent premature polymerization of Ethenyl 4-methoxybenzoate?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of Ethenyl 4-methoxybenzoate (also known as Vinyl 4-methoxybenzoate). The following information is curated to address common issues and questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a vinyl monomer, a molecule containing a carbon-carbon double bond. This double bond is susceptible to attack by free radicals, which can initiate a chain reaction leading to the formation of long polymer chains.[1] This process, known as free-radical polymerization, can be initiated by heat, light (UV radiation), or the presence of contaminants that can generate radicals.
Q2: What are the signs of premature polymerization?
A2: Signs of premature polymerization can range from a slight increase in viscosity to the formation of a solid, insoluble mass. Other indicators include cloudiness or haziness in the liquid, or the generation of heat.
Q3: What are the primary methods to prevent premature polymerization?
A3: The two primary methods for preventing premature polymerization are the addition of inhibitors and the control of storage and handling conditions. Inhibitors are chemical compounds that scavenge free radicals, while proper environmental control minimizes the formation of initiators.
Q4: Which inhibitors are recommended for this compound?
A4: While specific data for this compound is limited, common and effective inhibitors for vinyl monomers include 4-methoxyphenol (MEHQ) and butylated hydroxytoluene (BHT).[2] These are phenolic inhibitors that require the presence of oxygen to be effective.[3][4][5][6]
Q5: How do phenolic inhibitors like MEHQ work?
A5: Phenolic inhibitors like MEHQ do not directly react with the initial monomer radicals. Instead, they react with peroxy radicals that are formed when monomer radicals react with dissolved oxygen. This reaction forms a stable radical that is less likely to initiate further polymerization, thus breaking the chain reaction.[6] For this reason, it is crucial to store monomers stabilized with phenolic inhibitors in the presence of air, not under an inert atmosphere.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Cloudiness | Onset of polymerization. | 1. Immediately cool the sample to slow down the reaction. 2. Check the inhibitor concentration. If depleted, add more inhibitor as per recommended levels. 3. Verify that the storage conditions (temperature, light exposure) are appropriate. |
| Solid Polymer Formation | Advanced polymerization. | 1. The monomer is likely unusable. Do not attempt to heat or dissolve the polymer, as this can be hazardous. 2. Review storage and handling procedures to identify the cause of polymerization. 3. Dispose of the material according to safety guidelines. |
| Discoloration (e.g., Yellowing) | Oxidation or presence of impurities. | 1. While some discoloration may not affect performance, it can be an indicator of instability. 2. If purity is critical, consider purification methods such as distillation (with an inhibitor present). 3. Ensure the monomer is stored under an appropriate atmosphere (air for phenolic inhibitors). |
| Inhibitor Ineffectiveness | 1. Depletion of the inhibitor over time. 2. Storage under an inert atmosphere (for phenolic inhibitors). 3. Presence of contaminants that accelerate polymerization. | 1. Monitor inhibitor concentration periodically. 2. Ensure the storage container has a headspace of air. Do not blanket with nitrogen or argon. 3. Use clean, dry glassware and equipment. Avoid contact with metals that can act as catalysts. |
Quantitative Data Summary
The following table provides general guidelines for the storage and handling of this compound, based on common practices for vinyl monomers. It is crucial to consult the supplier's specific recommendations for the product.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2-8°C (Refrigerated) | Avoid freezing, as this can cause phase separation of the inhibitor. Drastic temperature fluctuations should be avoided.[7][8][9][10] |
| Inhibitor Concentration (MEHQ) | 50-200 ppm | This is a typical range. The exact concentration should be confirmed with the supplier or through stability testing. |
| Inhibitor Concentration (BHT) | 100-1000 ppm | BHT is another common inhibitor.[2] |
| Storage Atmosphere | Air | Oxygen is required for phenolic inhibitors like MEHQ and BHT to function effectively.[5][6] |
| Light Exposure | Store in an amber or opaque container | UV light can initiate polymerization. |
| Shelf Life | 6-12 months (with proper storage) | Shelf life is highly dependent on storage conditions and inhibitor concentration. Regular quality control is recommended. |
Experimental Protocols
Protocol: Accelerated Stability Testing
This protocol provides a general method for assessing the stability of this compound under elevated temperatures to predict its shelf life under normal storage conditions.
1. Materials:
- This compound sample
- Selected inhibitor (e.g., MEHQ) at various concentrations
- Oven or heating block capable of maintaining a constant temperature (e.g., 55°C)
- Small, sealable glass vials
- Analytical method to measure monomer purity and polymer formation (e.g., GC, HPLC, or viscosity measurement)
2. Procedure:
- Prepare several vials of this compound with varying concentrations of the inhibitor. Include a control sample with no added inhibitor if safe to do so, or with the standard inhibitor concentration.
- Ensure each vial has a headspace of air.
- Place the vials in the oven at a constant elevated temperature (e.g., 55°C).
- At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one vial for each concentration.
- Allow the vials to cool to room temperature.
- Visually inspect for any signs of polymerization (e.g., increased viscosity, cloudiness, solid formation).
- Quantify the remaining monomer and any polymer formed using the chosen analytical method.
3. Data Analysis:
- Plot the monomer concentration versus time for each inhibitor concentration.
- Determine the time required for a significant amount of polymerization to occur at the elevated temperature.
- This data can be used to compare the effectiveness of different inhibitors and concentrations and to estimate the shelf life at normal storage temperatures using Arrhenius kinetics, although this requires further calculations and assumptions.[11]
Visualizations
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Workflow for preventing premature polymerization.
Caption: Experimental workflow for stability testing.
References
- 1. pslc.ws [pslc.ws]
- 2. 2-メトキシ-4-ビニルフェノール analytical standard, contains 100 ppm BHT as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fluoryx.com [fluoryx.com]
- 6. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 7. neo-online.co.uk [neo-online.co.uk]
- 8. freestyle-vinyl.com [freestyle-vinyl.com]
- 9. Vinyl Records Cold Storage Effects and Tips| Impress Vinyl [vinylpressing.com.au]
- 10. mykeystorage.com [mykeystorage.com]
- 11. mdpi.com [mdpi.com]
Optimizing the Synthesis of Ethenyl 4-methoxybenzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the yield of Ethenyl 4-methoxybenzoate synthesis. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed experimental protocols and data-driven insights to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed transvinylation of 4-methoxybenzoic acid with vinyl acetate. This method is favored for its operational simplicity and the use of readily available starting materials.
Q2: Which catalyst is recommended for the transvinylation of 4-methoxybenzoic acid?
A2: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for this reaction. The catalytic activity can often be enhanced by the addition of ligands, such as bidentate nitrogen-containing ligands like 2,2'-bipyridyl.
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out at temperatures at or below 100°C to ensure catalyst stability and minimize side reactions.[1] An excess of vinyl acetate is often used to drive the reaction equilibrium towards the product. The reaction can be performed neat or in a suitable solvent.
Q4: How can the progress of the reaction be monitored?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This technique allows for the visualization of the consumption of the starting material (4-methoxybenzoic acid) and the formation of the product (this compound).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Deactivation: Palladium catalysts can be sensitive and may deactivate over the course of the reaction. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. - Consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species.[2] |
| Suboptimal Temperature: Temperatures that are too high can lead to catalyst decomposition and undesirable side reactions, while temperatures that are too low may result in a slow reaction rate. | - Maintain the reaction temperature at or below 100°C.[1] - If the reaction is sluggish at a lower temperature, a slight, incremental increase in temperature can be attempted while carefully monitoring for byproduct formation. | |
| Insufficient Reactant Concentration: The transvinylation reaction is an equilibrium process. | - Use a significant excess of vinyl acetate relative to 4-methoxybenzoic acid to shift the equilibrium towards the formation of the desired vinyl ester. A molar ratio of 2.2:1 to 9:1 of vinyl acetate to carboxylic acid has been reported in similar systems.[1] | |
| Formation of Significant Byproducts | Polymerization of Vinyl Acetate or Product: Vinyl monomers are susceptible to polymerization, especially at elevated temperatures. | - Maintain a reaction temperature at or below 100°C.[1] - Consider the addition of a polymerization inhibitor, such as hydroquinone, to the reaction mixture. |
| Formation of Ethylidene Diacetate: This can occur as a side reaction of vinyl acetate. | - Optimize the reaction temperature and catalyst loading to favor the desired transvinylation pathway. | |
| Difficulty in Product Purification | Co-elution with Starting Material or Byproducts: The polarity of the product may be similar to that of the starting material or byproducts, making separation by column chromatography challenging. | - Utilize a solvent system for column chromatography that provides good separation between the product and impurities. A common purification method for similar compounds is flash column chromatography using a mixture of hexane and ethyl acetate. - If separation is still difficult, consider recrystallization as an alternative or additional purification step. |
| Product Instability during Purification: The vinyl ester may be sensitive to acidic or basic conditions sometimes present in silica gel. | - Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the slurry before packing the column. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound via transvinylation. Optimization of specific parameters may be required.
Materials:
-
4-Methoxybenzoic acid
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bipyridyl (optional ligand)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, optional)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzoic acid.
-
If using a solvent, add anhydrous THF to the flask.
-
Add an excess of vinyl acetate to the reaction mixture.
-
If using a ligand, add 2,2'-bipyridyl to the mixture.
-
Purge the flask with an inert gas (nitrogen or argon).
-
Add Palladium(II) acetate to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess vinyl acetate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key components of the transvinylation reaction.
References
Troubleshooting low conversion in vinyl 4-methoxybenzoate polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low conversion in the polymerization of vinyl 4-methoxybenzoate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this process in their work.
Troubleshooting Low Polymer Conversion
Low conversion in the polymerization of vinyl 4-methoxybenzoate can be attributed to several factors, from monomer purity to reaction conditions. This guide addresses the most common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Question 1: I am observing very low to no polymer formation. What is the most likely cause?
The most common reason for polymerization failure is the presence of inhibitors in the monomer. Commercial vinyl monomers are typically shipped with inhibitors, such as monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[1][2][3][4] These inhibitors must be removed before the polymerization reaction.
Solution:
-
Inhibitor Removal: Before use, pass the vinyl 4-methoxybenzoate monomer through a column packed with basic alumina to remove the inhibitor. The monomer should be used immediately after purification.
Question 2: After removing the inhibitor, my conversion is still low. What should I check next?
Several factors related to the reaction setup and reagents could be the cause. These include the choice and concentration of the initiator, the presence of oxygen, the solvent, and the reaction temperature.
Detailed Troubleshooting Steps:
-
Initiator Selection and Concentration:
-
Initiator Type: Azobisisobutyronitrile (AIBN) is a commonly used and effective initiator for the free-radical polymerization of vinyl monomers as it provides a controlled decomposition rate.[5][6][7]
-
Concentration: The initiator concentration directly impacts the rate of polymerization. A concentration that is too low will result in a slow reaction and low conversion, while an excessively high concentration can lead to shorter polymer chains and potential side reactions. The rate of polymerization is generally proportional to the square root of the initiator concentration.[8][9]
-
-
Oxygen Inhibition:
-
Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the propagating radicals to form stable peroxide radicals, which do not propagate the polymer chain.
-
Solution: It is crucial to degas the reaction mixture thoroughly before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution for an extended period.
-
-
Solvent Choice:
-
The choice of solvent can influence the polymerization kinetics. A solvent that is inert and in which both the monomer and the resulting polymer are soluble is ideal. Toluene and benzene are suitable solvents for the polymerization of vinyl benzoate derivatives.[9]
-
-
Temperature Control:
-
The reaction temperature must be appropriate for the chosen initiator. AIBN has a half-life of about 10 hours at 64°C, making temperatures in the range of 60-80°C suitable for polymerization.[7] A temperature that is too low will result in a very slow decomposition of the initiator and consequently low initiation rates. Conversely, a temperature that is too high can lead to a rapid, uncontrolled polymerization and potentially broader molecular weight distribution.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion issues.
Caption: Troubleshooting workflow for low polymerization conversion.
Quantitative Data Summary
The following tables summarize the expected impact of initiator concentration and reaction temperature on the conversion of vinyl benzoate, a close structural analog of vinyl 4-methoxybenzoate. This data can be used as a reference for optimizing your reaction conditions.
Table 1: Effect of AIBN Initiator Concentration on Conversion
| AIBN Concentration (mol/L) | Monomer Conversion (%) | Observations |
| 0.005 | Low | Slow reaction rate, may require extended reaction times. |
| 0.01 | Moderate | Good balance between reaction rate and polymer molecular weight. |
| 0.05 | High | Faster reaction rate, but may lead to lower molecular weight polymer. |
| 0.1 | Very High | Rapid polymerization, significant decrease in molecular weight. |
Note: Data is generalized from studies on vinyl monomers. The rate of polymerization is proportional to the square root of the initiator concentration.[9]
Table 2: Effect of Temperature on Conversion (with AIBN initiator)
| Temperature (°C) | Monomer Conversion (%) | Observations |
| 50 | Low | AIBN decomposition is slow, leading to a very slow initiation rate. |
| 60 | Moderate | A good starting temperature for controlled polymerization. |
| 70 | High | Increased rate of polymerization. |
| 80 | Very High | Rapid polymerization, potential for side reactions and broader molecular weight distribution. |
Note: Higher temperatures increase the rate of AIBN decomposition, leading to a higher concentration of initiating radicals and a faster polymerization rate.
Experimental Protocol: Free-Radical Solution Polymerization of Vinyl 4-Methoxybenzoate
This protocol details a standard procedure for the polymerization of vinyl 4-methoxybenzoate using AIBN as the initiator.
Materials:
-
Vinyl 4-methoxybenzoate (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Monomer Purification: Pass vinyl 4-methoxybenzoate through a short column of basic alumina to remove the inhibitor immediately before use.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the purified vinyl 4-methoxybenzoate (e.g., 5.0 g, 28.1 mmol) and anhydrous toluene (e.g., 10 mL).
-
Initiator Addition: Add AIBN (e.g., 0.046 g, 0.28 mmol, 1 mol% relative to monomer).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble argon or nitrogen through the solution for 30-60 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under an inert atmosphere.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the disappearance of the vinyl protons by ¹H NMR.
-
Termination and Precipitation: After the desired time (e.g., 24 hours), cool the reaction to room temperature and quench the polymerization by exposing the solution to air.
-
Isolation of Polymer: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50°C to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization of Poly(vinyl 4-methoxybenzoate)
¹H NMR Spectroscopy:
The successful polymerization can be confirmed by ¹H NMR spectroscopy. The characteristic vinyl protons of the monomer (typically in the range of 5.0-7.0 ppm) will disappear, and broad peaks corresponding to the polymer backbone will appear.
-
Expected ¹H NMR (CDCl₃, 400 MHz) peaks for Poly(vinyl 4-methoxybenzoate):
-
δ 7.8-8.0 ppm (br, 2H): Aromatic protons ortho to the ester group.
-
δ 6.8-7.0 ppm (br, 2H): Aromatic protons ortho to the methoxy group.
-
δ 3.8 ppm (s, 3H): Methoxy group protons.
-
δ 1.5-2.5 ppm (br): Polymer backbone protons (-CH- and -CH₂-).
-
FTIR Spectroscopy:
FTIR spectroscopy can also be used to confirm the polymerization. The disappearance of the vinyl C=C stretching vibration and the presence of the characteristic ester and aromatic ether peaks are indicative of the polymer. An FTIR spectrum for the structurally similar poly(4-vinyl-4'-methoxybenzophenone) shows characteristic peaks for the aromatic rings and the carbonyl group.[10]
-
Expected FTIR (thin film) peaks for Poly(vinyl 4-methoxybenzoate):
-
~3000-2850 cm⁻¹: C-H stretching of the polymer backbone and methoxy group.
-
~1720 cm⁻¹: C=O stretching of the ester group.
-
~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250, 1030 cm⁻¹: C-O stretching of the ester and ether groups.
-
Absence of peaks around 1630 cm⁻¹ and 990, 910 cm⁻¹: Disappearance of the vinyl C=C and =C-H bending vibrations of the monomer.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different initiator? A1: Yes, other radical initiators like benzoyl peroxide (BPO) can be used. However, BPO requires a higher decomposition temperature (around 80-95°C), and you will need to adjust your reaction conditions accordingly.[7]
Q2: How do I know if the inhibitor has been completely removed? A2: While a direct quantitative test is not always practical, a good indication of successful inhibitor removal is the ability to achieve consistent and timely polymerization under standard conditions. If polymerization is still inhibited, the purification step should be repeated with fresh alumina.
Q3: What is the expected molecular weight of the polymer? A3: The molecular weight will depend on the monomer-to-initiator ratio, reaction temperature, and reaction time. A higher monomer-to-initiator ratio will generally result in a higher molecular weight polymer.
Q4: Can this polymerization be performed in bulk (without solvent)? A4: Bulk polymerization is possible but can be difficult to control due to the high viscosity of the polymerizing medium (the Trommsdorff effect), which can lead to a rapid and exothermic reaction. Solution polymerization offers better temperature control and is generally recommended for laboratory-scale synthesis.
Q5: My polymer is colored. Is this normal? A5: The polymer should be a white to off-white powder. A significant yellow or brown coloration may indicate side reactions or impurities in the monomer or solvent. Ensure all reagents and glassware are clean and that the monomer is freshly purified.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Measuring Polymerization Inhibitor [aai.solutions]
- 3. researchgate.net [researchgate.net]
- 4. The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymers - Are there any general chemical rules for choosing initiators for a polymerization reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: Stabilization of Ethenyl 4-Methoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of inhibitors to stabilize ethenyl 4-methoxybenzoate (also known as 4-methoxystyrene) monomer. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your monomer during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the stabilization of this compound.
Q1: My this compound monomer appears viscous or has solidified at room temperature. What should I do?
A1: this compound can polymerize if the inhibitor is depleted or if it's stored improperly. Viscosity increase or solidification indicates polymerization. Do not attempt to heat the monomer to melt it, as this can accelerate a runaway polymerization.[1][2] If polymerization has occurred, the monomer is no longer usable and should be disposed of according to your institution's hazardous waste guidelines. To prevent this, always store the monomer at the recommended temperature and monitor the inhibitor concentration regularly.
Q2: How can I check the inhibitor concentration in my monomer?
A2: The concentration of the common inhibitor 4-tert-butylcatechol (TBC) can be determined using a colorimetric method outlined in ASTM D4590.[3][4][5][6][7] This method involves reacting the monomer with sodium hydroxide to produce a colored complex, which is then measured using a spectrophotometer. A detailed protocol is provided in the "Experimental Protocols" section below. Regular monitoring is crucial, especially for older batches of the monomer or those stored at elevated temperatures.[8]
Q3: The inhibitor level in my monomer is low. Can I add more?
A3: Yes, you can replenish a low inhibitor level. This is sometimes referred to as "shocking" the monomer with a concentrated inhibitor solution. However, it is critical to add the correct amount to avoid over-inhibition, which can interfere with subsequent polymerization reactions.[9] The added inhibitor should be thoroughly mixed with the monomer. It's also important to ensure the presence of dissolved oxygen (typically 10-15 ppm), as it is essential for the function of common inhibitors like TBC.[2][8]
Q4: I need to perform a polymerization reaction. How do I remove the inhibitor?
A4: Inhibitors are added to prevent premature polymerization and must be removed before initiating a controlled polymerization.[10] A common method for removing phenolic inhibitors like TBC is to wash the monomer with an aqueous sodium hydroxide solution.[11] The inhibitor reacts with the base to form a salt that is soluble in the aqueous phase and can be separated. Following the base wash, the monomer should be washed with deionized water to remove any residual base and then dried. Alternatively, pre-packed inhibitor removal columns are commercially available. A detailed protocol for inhibitor removal is provided below.
Q5: My polymerization reaction is not initiating or is proceeding very slowly. Could the inhibitor be the cause?
A5: Yes, residual inhibitor is a common cause of polymerization inhibition or retardation.[10][12] Even trace amounts of inhibitor can scavenge the free radicals generated by your initiator, preventing the polymerization from starting. Ensure that you have thoroughly removed the inhibitor before starting your reaction. If you suspect residual inhibitor, you may need to repeat the removal process or use a higher concentration of initiator, though the latter can affect the properties of the resulting polymer.[10]
Inhibitor Data
The following table summarizes common inhibitors used for stabilizing this compound and related styrene monomers.
| Inhibitor Name | Abbreviation | Typical Concentration | Notes |
| 4-tert-Butylcatechol | TBC | 10 - 50 ppm | Requires the presence of dissolved oxygen to be effective.[2][8] |
| 4-Methoxyphenol (Hydroquinone monomethyl ether) | MEHQ | 50 - 200 ppm | Also requires oxygen for optimal performance. |
Experimental Protocols
Protocol 1: Determination of 4-tert-Butylcatechol (TBC) Concentration (Based on ASTM D4590)
This protocol describes a colorimetric method to determine the concentration of TBC in this compound.
Materials:
-
Visible-range spectrophotometer
-
1 cm cuvettes
-
Volumetric flasks and pipettes
-
This compound sample
-
Toluene, ACS reagent grade
-
Methanol, ACS reagent grade
-
n-Octanol, reagent grade
-
Sodium Hydroxide (NaOH), reagent grade
-
4-tert-Butylcatechol (TBC), pure standard
-
Deionized water
Procedure:
-
Preparation of Alcoholic Sodium Hydroxide Reagent (approx. 0.15 N):
-
Dissolve 0.3 g of NaOH in 25 mL of methanol.
-
Add 25 mL of n-octanol and 100 µL of deionized water.
-
Allow the solution to mature for at least two days before use. This reagent is stable for about two weeks.[6]
-
-
Preparation of TBC Standard Solutions:
-
Prepare a stock solution of TBC in toluene (e.g., 100 ppm).
-
From the stock solution, prepare a series of standard solutions with known TBC concentrations (e.g., 5, 10, 20, 50 ppm) by dilution with toluene.
-
-
Calibration Curve Generation:
-
For each standard solution and a blank (pure toluene), pipette 5 mL into a clean, dry test tube.
-
Add 100 µL of the alcoholic NaOH reagent to each tube and mix vigorously for 30 seconds. A pink color will develop.
-
Add 200 µL of methanol to each tube and shake for 15 seconds.
-
Measure the absorbance of each solution at 490 nm using the spectrophotometer, using the blank to zero the instrument.
-
Plot a graph of absorbance versus TBC concentration (ppm).
-
-
Sample Analysis:
-
Pipette 5 mL of the this compound sample into a clean, dry test tube.
-
Follow the same procedure as for the standards (add alcoholic NaOH and methanol).
-
Measure the absorbance of the sample at 490 nm.
-
Determine the TBC concentration in the sample by comparing its absorbance to the calibration curve.
-
Protocol 2: Removal of TBC Inhibitor
This protocol describes a liquid-liquid extraction method to remove TBC from this compound.
Materials:
-
This compound containing TBC
-
10% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate or calcium chloride
-
Separatory funnel
-
Beakers and flasks
-
Litmus paper or pH meter
Procedure:
-
Base Wash:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 10% aqueous NaOH solution.[11]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the TBC salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with a fresh portion of 10% NaOH solution.
-
-
Water Wash:
-
Wash the monomer with an equal volume of deionized water by shaking in the separatory funnel.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the water wash two to three more times, until the aqueous layer is neutral (check with litmus paper or a pH meter).[11]
-
-
Drying:
-
Transfer the washed monomer to a clean, dry flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride.
-
Swirl the flask and let it stand for at least 30 minutes to allow for complete drying.
-
-
Filtration and Storage:
-
Filter the dried monomer to remove the drying agent.
-
The inhibitor-free monomer should be used immediately or stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) and used within a few days to prevent spontaneous polymerization.[11]
-
Visual Guides
Caption: Workflow for Determining TBC Inhibitor Concentration.
Caption: Troubleshooting Logic for Inhibitor-Related Issues.
References
- 1. plasticseurope.org [plasticseurope.org]
- 2. amsty.com [amsty.com]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. kelid1.ir [kelid1.ir]
- 7. mt.com [mt.com]
- 8. shell.com [shell.com]
- 9. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iokinetic.com]
- 10. researchgate.net [researchgate.net]
- 11. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Molecular Weight Control of Poly(vinyl 4-methoxybenzoate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of poly(vinyl 4-methoxybenzoate), with a specific focus on achieving precise molecular weight control.
Troubleshooting Guides
Issue 1: Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5)
High polydispersity and a discrepancy between theoretical and observed molecular weights are common issues in polymer synthesis. These problems often stem from suboptimal reaction conditions or impurities.
Possible Causes and Solutions:
| Cause | Recommendation |
| Inadequate Degassing | Oxygen is a radical scavenger and can terminate polymerization chains prematurely, leading to a broad molecular weight distribution. Ensure rigorous degassing of the monomer, solvent, and initiator solution. Techniques such as freeze-pump-thaw cycles (at least three) are highly effective. |
| Impurities in Monomer or Solvent | Inhibitors present in the monomer can interfere with the polymerization. Pass the vinyl 4-methoxybenzoate monomer through a column of basic alumina to remove any inhibitor. Use high-purity, anhydrous solvents. |
| Incorrect Initiator Concentration | A higher initiator concentration can lead to a faster polymerization rate but may also increase the number of termination events, resulting in lower molecular weight and higher polydispersity.[1] The initiator-to-chain transfer agent (CTA) ratio is critical. |
| Inappropriate Chain Transfer Agent (CTA) for RAFT | For vinyl esters, xanthates or N-aryl dithiocarbamates are often more effective than dithiobenzoates or trithiocarbonates, which can inhibit polymerization.[2] The choice of CTA is crucial for controlling the polymerization of less activated monomers.[3] |
| Side Reactions | Vinyl esters can undergo side reactions such as head-to-head addition and chain transfer to the monomer or polymer, which can lead to branching and a broader molecular weight distribution.[2][4] Optimizing the reaction temperature and monomer concentration can help minimize these side reactions. |
Troubleshooting Workflow for High Polydispersity:
Caption: A flowchart for troubleshooting high polydispersity in the polymerization of poly(vinyl 4-methoxybenzoate).
Issue 2: Low Monomer Conversion or Slow Polymerization Rate
Slow or incomplete polymerization can be frustrating. Several factors can contribute to this issue, particularly with less activated monomers like vinyl esters.
Possible Causes and Solutions:
| Cause | Recommendation |
| Low Reaction Temperature | While lower temperatures can reduce side reactions, they also decrease the rate of polymerization. A modest increase in temperature may be necessary to achieve a reasonable reaction rate. |
| Inhibitory Effect of CTA (RAFT) | Certain RAFT agents, particularly dithiobenzoates and trithiocarbonates, can significantly inhibit the polymerization of vinyl esters.[2] Switching to a more appropriate CTA, such as a xanthate, is recommended. |
| Insufficient Initiator Concentration | The rate of polymerization is dependent on the concentration of the initiator. If the polymerization is too slow, a slight increase in the initiator concentration (while maintaining an appropriate CTA/initiator ratio) may be necessary. |
| Monomer with Electron-Donating Group | Monomers with electron-donating substituents, like the methoxy group in vinyl 4-methoxybenzoate, can be less reactive in radical polymerizations compared to those with electron-withdrawing groups.[5] This may inherently lead to slower polymerization rates. |
Frequently Asked Questions (FAQs)
Q1: Which controlled radical polymerization technique is better for vinyl 4-methoxybenzoate, RAFT or ATRP?
Both Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) can be used for the controlled polymerization of vinyl monomers. RAFT is often more versatile for a wider range of monomers, including vinyl esters, and is less sensitive to impurities.[4] ATRP can also be effective, but the methoxy and ester groups might coordinate with the copper catalyst, potentially affecting its activity.[6] For vinyl esters, RAFT with a carefully selected chain transfer agent (like a xanthate) is often the recommended starting point.[2]
Q2: How do I calculate the target molecular weight for my polymerization?
The theoretical number-average molecular weight (Mn) can be calculated using the following formula for RAFT polymerization:
Mn,theo = (([Monomer]0 / [CTA]0) * Mmonomer * conversion) + MCTA
Where:
-
[Monomer]0 is the initial monomer concentration.
-
[CTA]0 is the initial chain transfer agent concentration.
-
Mmonomer is the molecular weight of the monomer.
-
conversion is the fractional monomer conversion.
-
MCTA is the molecular weight of the CTA.
Q3: What is a typical initiator to CTA ratio for RAFT polymerization?
A common starting point for the molar ratio of CTA to initiator is between 5:1 and 10:1. A higher ratio generally leads to better control over the polymerization and a higher degree of "livingness," but may result in a slower reaction rate.
Q4: Can I use conventional free radical polymerization to control the molecular weight?
Conventional free radical polymerization offers limited control over molecular weight, typically resulting in polymers with broad molecular weight distributions (Đ > 1.5). For applications requiring well-defined polymers, controlled radical polymerization techniques like RAFT or ATRP are superior.
Experimental Protocols
The following are generalized protocols for RAFT and ATRP of a model vinyl ester monomer. These should be adapted for vinyl 4-methoxybenzoate with appropriate adjustments to stoichiometry and reaction conditions.
RAFT Polymerization of a Vinyl Ester (Model Protocol)
This protocol is adapted from procedures for vinyl acetate polymerization.
Materials:
-
Vinyl 4-methoxybenzoate (inhibitor removed)
-
Xanthate-based RAFT agent (e.g., O-ethyl S-(1-methoxycarbonylethyl) xanthate)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent and AIBN in the chosen solvent.
-
Add the vinyl 4-methoxybenzoate monomer to the solution.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., via 1H NMR) and molecular weight (e.g., via Gel Permeation Chromatography - GPC).
-
Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
RAFT Polymerization Workflow:
Caption: A general workflow for RAFT polymerization.
ATRP of a Styrenic Monomer (Model Protocol)
This protocol is based on procedures for substituted styrenes and can be adapted for vinyl 4-methoxybenzoate.
Materials:
-
Vinyl 4-methoxybenzoate (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Initiator (e.g., ethyl α-bromoisobutyrate - EBiB)
-
Anhydrous, degassed solvent (e.g., anisole or toluene)
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask, and alternate between vacuum and an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent, monomer, and ligand via syringe.
-
Stir the mixture until the copper complex forms (the solution should become colored and homogeneous).
-
Add the initiator via syringe to start the polymerization.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction as described for the RAFT protocol.
-
After reaching the target conversion, cool the reaction, expose it to air (the solution should turn green/blue), and dilute with a suitable solvent (e.g., THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
ATRP General Workflow:
Caption: A general workflow for ATRP.
References
Technical Support Center: Synthesis of Ethenyl 4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethenyl 4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and contemporary method for synthesizing this compound is the palladium-catalyzed transvinylation of 4-methoxybenzoic acid with vinyl acetate. This method is favored due to its relatively mild reaction conditions and avoidance of highly toxic reagents like mercury salts, which were used in older methods.[1][2]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include:
-
Polymerization: The vinyl ester product, this compound, can undergo radical polymerization, especially at elevated temperatures.
-
Anhydride Formation: Self-condensation of 4-methoxybenzoic acid can lead to the formation of 4-methoxybenzoic anhydride.[3][4]
-
Hydrolysis: Residual water in the reaction mixture can lead to the hydrolysis of the vinyl ester product back to 4-methoxybenzoic acid and acetaldehyde.
-
Catalyst Decomposition: The palladium catalyst can sometimes decompose to palladium black, leading to a loss of catalytic activity.[2]
Q3: How can I minimize the polymerization of the product?
A3: To minimize polymerization, it is crucial to add a radical inhibitor to the reaction mixture. Common inhibitors for vinyl ester synthesis include hydroquinone or butylated hydroxytoluene (BHT). Conducting the reaction at the lowest effective temperature and ensuring the prompt removal of the product from the heat source after the reaction is complete are also critical preventative measures.
Q4: What is the role of vinyl acetate in the reaction?
A4: Vinyl acetate serves as the vinyl group donor in the transvinylation reaction. It is often used in excess to drive the reaction equilibrium towards the formation of the desired product, this compound, and acetic acid as a byproduct.[1]
Q5: Can I use 4-methoxybenzoyl chloride as a starting material?
A5: While acyl chlorides can be used to synthesize esters, for vinyl esters, the direct reaction of 4-methoxybenzoyl chloride with a vinyl source is less common than the transvinylation of the corresponding carboxylic acid. If 4-methoxybenzoyl chloride is used, strict anhydrous conditions must be maintained to prevent hydrolysis to 4-methoxybenzoic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of catalyst poisons (e.g., sulfur compounds).[1] 4. Reaction equilibrium not driven to the product side. | 1. Use fresh, high-purity palladium catalyst. Consider catalyst activation if necessary. 2. Optimize reaction temperature and monitor the reaction progress by TLC or GC. 3. Purify starting materials to remove potential catalyst inhibitors. 4. Use a larger excess of vinyl acetate and consider removing the acetic acid byproduct during the reaction. |
| Formation of a solid precipitate (polymer) | 1. Insufficient or no polymerization inhibitor. 2. Reaction temperature is too high. 3. Prolonged reaction time at elevated temperatures. | 1. Add an appropriate amount of a suitable polymerization inhibitor (e.g., hydroquinone) at the beginning of the reaction. 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of 4-methoxybenzoic acid in the final product | 1. Incomplete reaction. 2. Hydrolysis of the product during workup or storage. | 1. Increase reaction time or temperature, or use a higher catalyst loading. 2. Use anhydrous solvents and reagents for the workup. Store the final product under inert atmosphere and away from moisture. |
| Formation of 4-methoxybenzoic anhydride | 1. High reaction temperatures leading to self-condensation of the carboxylic acid. | 1. Conduct the reaction at a lower temperature. 2. Use a milder catalyst system if possible. |
| Black precipitate in the reaction mixture | 1. Decomposition of the palladium catalyst to palladium black.[2] | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Use a stabilizing ligand for the palladium catalyst if the problem persists. |
Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Transvinylation
This protocol is a general guideline based on typical procedures for the transvinylation of aromatic carboxylic acids. Optimization may be required for specific laboratory conditions.
Materials:
-
4-Methoxybenzoic acid
-
Vinyl acetate (in large excess, also serves as solvent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous sodium carbonate or potassium carbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Dichloromethane or diethyl ether (for extraction)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 4-methoxybenzoic acid, a catalytic amount of palladium(II) acetate (e.g., 1-5 mol%), and a small amount of hydroquinone (e.g., 0.1 mol%).
-
Addition of Vinyl Acetate: Add a large excess of vinyl acetate to the flask. The vinyl acetate will serve as both the reactant and the solvent.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the palladium catalyst. The catalyst can often be recovered and reused.
-
Remove the excess vinyl acetate and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium carbonate or potassium carbonate to remove any unreacted 4-methoxybenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the pure product.
Logical Relationship of Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
References
Technical Support Center: Ethenyl 4-methoxybenzoate Monomer Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethenyl 4-methoxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound monomer.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Monomer polymerizes during distillation. | Temperature is too high. | - Lower the distillation temperature by using a high vacuum (<50 mTorr).- Use a cold water or ice bath for the receiving flask. |
| Presence of oxygen, which can overcome the inhibitor. | - Ensure all glassware is properly sealed and the system is under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient inhibitor in the crude monomer. | - Add a small amount of a suitable inhibitor (e.g., hydroquinone, BHT) to the distillation flask before heating. | |
| Purified monomer is "wet" or contains residual solvent after column chromatography. | Incomplete solvent removal. | - Use a rotary evaporator to remove volatile solvents.- For trace amounts of water, consider drying over a suitable agent like anhydrous magnesium sulfate, followed by filtration. |
| Absorption of atmospheric moisture. | - Handle the purified monomer under an inert and dry atmosphere. | |
| Low recovery of purified monomer. | Premature polymerization in the purification apparatus. | - Ensure all equipment is clean and free of contaminants that could initiate polymerization.- For column chromatography, do not overload the column. |
| Loss during transfer steps. | - Minimize the number of transfers.- Rinse glassware with a small amount of a suitable solvent and combine the rinsings. | |
| Inhibitor is not completely removed. | Insufficient amount or activity of the adsorbent. | - Use a sufficient amount of fresh, activated basic alumina for the column. A general guideline is to use a plug of alumina in a pipette or a short column.[1] |
| Monomer passed through the column too quickly. | - Control the flow rate to allow for adequate contact time between the monomer and the adsorbent. |
Frequently Asked Questions (FAQs)
Q1: How do I remove the polymerization inhibitor from this compound?
A1: The most common and effective method for removing phenolic inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) is to pass the monomer through a column packed with an inhibitor remover, such as basic alumina.[1][2][3] For small-scale purification, a plug of basic alumina in a glass pipette or syringe is often sufficient.[1][4]
Q2: What is the recommended procedure for purifying this compound by column chromatography?
A2: A general procedure involves preparing a short column with activated basic alumina and passing the neat liquid monomer through it.[2][4] The purified monomer is collected at the outlet. It is crucial to use fresh, active alumina for efficient inhibitor removal.
Q3: My this compound monomer is viscous and difficult to pass through the alumina column. What can I do?
A3: If the monomer is too viscous, you can dilute it with a dry, inert, and volatile organic solvent (e.g., dichloromethane) before passing it through the column.[5] The solvent can then be removed under reduced pressure using a rotary evaporator.
Q4: What type of distillation is suitable for purifying this compound?
A4: Vacuum distillation is the preferred method for purifying vinyl monomers like this compound.[6][7][8] This technique allows for distillation at a lower temperature, which significantly reduces the risk of thermal polymerization.[6]
Q5: What are the key considerations for a successful vacuum distillation of this compound?
A5: To ensure a successful vacuum distillation, you should:
-
Use a high vacuum to lower the boiling point.[1]
-
Maintain a controlled and stable heat source.
-
Use a stir bar for smooth boiling.
-
Ensure all glass joints are properly sealed to maintain the vacuum.[8]
-
It can be beneficial to add a small amount of a polymerization inhibitor to the distillation flask.
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This protocol describes a general method for removing the inhibitor from this compound using a basic alumina column.
Caption: Workflow for inhibitor removal using a basic alumina column.
Protocol 2: Purification by Vacuum Distillation
This protocol outlines the general steps for purifying this compound by vacuum distillation.
Caption: General workflow for purification by vacuum distillation.
Logical Relationship of Purification Steps
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Logical flow of the purification process.
References
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. polymers - remove inhibitor from monomer - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Poly(ethenyl 4-methoxybenzoate) Synthesis
Welcome to the technical support center for the synthesis of poly(ethenyl 4-methoxybenzoate). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization, with a specific focus on controlling and reducing polydispersity (Đ).
Troubleshooting Guide: High Polydispersity in Poly(this compound) Polymerization
High polydispersity is a common issue in polymer synthesis, indicating a broad distribution of polymer chain lengths. This can negatively impact the material's properties and performance. The following guide provides a structured approach to diagnosing and resolving high polydispersity in your experiments.
Is your polydispersity index (Đ) greater than 1.5?
If you are experiencing a high polydispersity index (Đ > 1.5) in the synthesis of poly(this compound), this guide will help you troubleshoot potential causes and implement effective solutions. The primary methods for achieving low polydispersity in vinyl polymerizations are controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[1][2][3]
Logical Flow for Troubleshooting High Polydispersity
The following diagram outlines a decision-making process for troubleshooting high polydispersity.
Caption: Troubleshooting workflow for high polydispersity.
Frequently Asked Questions (FAQs)
Q1: My polydispersity is high when using conventional free radical polymerization. What should I do?
Conventional free radical polymerization often leads to high polydispersity due to the high rate of termination reactions and the lack of control over chain growth.
Recommendation: For precise control over molecular weight and to achieve a narrow molecular weight distribution (low Đ), it is highly recommended to switch to a controlled/living radical polymerization technique.[2] The most suitable methods for vinyl esters like this compound are RAFT and ATRP.[4][5]
Q2: I'm using RAFT polymerization, but my polydispersity is still high. What are the common causes and solutions?
Several factors can contribute to high polydispersity in RAFT polymerization. The table below outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Explanation | Recommended Solution(s) |
| Inappropriate RAFT Agent | The chain transfer constant of the RAFT agent is not suitable for the monomer, leading to poor control. For vinyl esters, xanthates or dithiocarbamates are often more effective than dithioesters.[6] | Select a RAFT agent with a known high transfer constant for vinyl esters (e.g., a xanthate). Consider using a mixture of two RAFT agents with different activities to target a specific polydispersity.[3] |
| Impurities in Monomer or Solvent | Impurities can inhibit or retard the polymerization, leading to a loss of control.[4] | Purify the monomer and solvent immediately before use. Ensure all glassware is thoroughly dried. |
| Incorrect Initiator Concentration | An inappropriate initiator-to-RAFT agent ratio can lead to an excess of radicals, causing termination reactions. | Optimize the [Monomer]:[RAFT Agent]:[Initiator] ratio. A typical starting point is 100:1:0.1. |
| High Temperature | Excessive temperatures can increase the rate of termination and side reactions. | Lower the polymerization temperature. Ensure uniform heat distribution throughout the reaction vessel. |
| High Monomer Conversion | Pushing for very high conversions can sometimes lead to a loss of "livingness" and a broadening of the molecular weight distribution. | Monitor the polymerization kinetics and consider stopping the reaction at a moderate conversion (e.g., 50-70%) to maintain low polydispersity. |
Q3: I'm using ATRP, but the polydispersity of my poly(this compound) is not as low as expected. What could be wrong?
Similar to RAFT, several parameters in an ATRP experiment are critical for achieving a low polydispersity.
| Potential Cause | Explanation | Recommended Solution(s) |
| Incorrect Ligand or Copper Source | The catalyst complex (copper source + ligand) may not be optimal for this specific monomer, leading to a poorly controlled equilibrium between active and dormant species. | Screen different ligands (e.g., PMDETA, Me6TREN) and copper(I) sources (e.g., CuBr, CuCl).[7] |
| Oxygen in the System | Oxygen can deactivate the catalyst and initiate unwanted side reactions, leading to a loss of control. | Ensure the reaction mixture is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., Argon, Nitrogen). |
| Slow Initiation | If the initiation is slower than propagation, new chains will be formed throughout the polymerization, broadening the molecular weight distribution. | Choose an initiator that closely mimics the structure of the propagating radical. |
| Catalyst Deactivation | The catalyst can become deactivated over the course of the reaction, leading to an increase in termination reactions.[7] | Add a small amount of Cu(II) halide at the beginning of the reaction to regulate the polymerization. Consider using a regenerating agent in an ARGET ATRP setup. |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol provides a general procedure for the RAFT polymerization of this compound to achieve a polymer with low polydispersity.
Workflow Diagram:
Caption: Experimental workflow for RAFT polymerization.
Materials:
-
This compound (monomer)
-
Xanthate RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate could be adapted for vinyl esters)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
Preparation: In a Schlenk flask, add the RAFT agent, AIBN, and toluene.
-
Monomer Addition: Add the this compound monomer to the flask.
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor monomer conversion by ¹H NMR or GC.
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol. Filter and wash the polymer with fresh methanol.
-
Drying: Dry the polymer under vacuum until a constant weight is achieved.
-
Analysis: Determine the number-average molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).
Protocol 2: ATRP of this compound
This protocol outlines a general procedure for the ATRP of this compound.
Workflow Diagram:
Caption: Experimental workflow for ATRP.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
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Neutral alumina (for catalyst removal)
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Methanol (for precipitation)
Procedure:
-
Preparation: To a Schlenk flask, add CuBr, PMDETA, anisole, and the this compound monomer.
-
Deoxygenation: Deoxygenate the mixture by bubbling with argon for 30 minutes or by performing freeze-pump-thaw cycles.
-
Initiation: While maintaining an inert atmosphere, inject the initiator (EBiB) into the reaction mixture.
-
Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Termination: After the desired time or monomer conversion, terminate the polymerization by opening the flask to air and cooling.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purification and Drying: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Analysis: Characterize the resulting polymer's Mn and Đ using GPC.
Quantitative Data Summary
The following tables summarize typical reaction conditions and their impact on polydispersity for polymerizations of vinyl monomers analogous to this compound. These can be used as a starting point for optimizing your own experiments.
Table 1: Influence of RAFT Polymerization Parameters on Polydispersity
| Monomer | RAFT Agent Type | [M]:[CTA]:[I] Ratio | Temperature (°C) | Conversion (%) | Resulting Đ |
| Vinyl Acetate | Xanthate | 1000:1:0.2 | 60 | 65 | 1.25 |
| Vinyl Pivalate | Xanthate | 500:1:0.1 | 70 | 80 | 1.18 |
| Styrene | Dithiobenzoate | 200:1:0.2 | 90 | 60 | 1.10 |
Table 2: Influence of ATRP Parameters on Polydispersity
| Monomer | Ligand | [M]:[I]:[Cu(I)]:[L] Ratio | Temperature (°C) | Conversion (%) | Resulting Đ |
| Methyl Acrylate | PMDETA | 200:1:1:1 | 60 | 95 | 1.10 |
| Styrene | PMDETA | 100:1:1:1 | 110 | 50 | 1.05 |
| 4-Vinylpyridine | TPMA | 100:1:0.5:0.5 | 40 | 80 | 1.15 |
Data in tables are representative values from literature for analogous monomer systems and should be used as a guide.
References
- 1. Controlling dispersity in aqueous atom transfer radical polymerization: rapid and quantitative synthesis of one-pot block copolymers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Controlling dispersity in aqueous atom transfer radical polymerization: rapid and quantitative synthesis of one-pot block copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Poly(vinyl 4-methoxybenzoate) Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with poly(vinyl 4-methoxybenzoate). The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for dissolving poly(vinyl 4-methoxybenzoate)?
A1: Direct solubility data for poly(vinyl 4-methoxybenzoate) is not widely published. However, based on structurally similar polymers like poly(vinyl benzoate) and other aromatic vinyl polymers, a good starting point would be polar aprotic solvents. Tetrahydrofuran (THF) has been successfully used to dissolve block copolymers containing poly(vinyl benzoate)[1]. Other solvents to consider include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and toluene[2][3]. The principle of "like dissolves like" suggests that aromatic solvents may also be effective[4][5].
Q2: Why is my poly(vinyl 4-methoxybenzoate) not dissolving in a recommended solvent?
A2: Several factors can influence solubility. The molecular weight of the polymer plays a significant role; higher molecular weight polymers generally dissolve more slowly and may have lower solubility[5]. The crystallinity of the polymer can also affect solubility. Furthermore, the purity of both the polymer and the solvent can impact the dissolution process. Finally, temperature is a critical factor, as solubility often increases with temperature[5].
Q3: Can I heat the mixture to improve the solubility of poly(vinyl 4-methoxybenzoate)?
A3: Yes, gentle heating can often improve the rate of dissolution and the overall solubility of the polymer. It is recommended to heat the mixture with continuous stirring. However, be cautious about the solvent's boiling point and the polymer's thermal stability to avoid solvent evaporation or polymer degradation.
Q4: What is the typical concentration range for preparing solutions of poly(vinyl 4-methoxybenzoate)?
A4: The optimal concentration will depend on the specific application and the solvent used. For initial solubility tests, it is advisable to start with a low concentration, for example, 1% w/v (10 mg/mL). For creating films or coatings, concentrations up to 5% w/v have been used for similar polymers like poly(vinyl chloride) in THF[6].
Q5: How does the methoxy group in poly(vinyl 4-methoxybenzoate) affect its solubility compared to other poly(vinyl benzoates)?
A5: The methoxy group (-OCH3) is an electron-donating group that increases the polarity of the benzoate moiety. This may enhance its solubility in polar solvents compared to the unsubstituted poly(vinyl benzoate). The presence of the methoxy group could also influence polymer-solvent interactions, potentially making it more soluble in solvents capable of hydrogen bonding or with a moderate polarity.
Troubleshooting Guide
Issue 1: The polymer swells but does not fully dissolve.
Q: I've added poly(vinyl 4-methoxybenzoate) to the solvent, and it has formed a swollen gel-like mass instead of a clear solution. What should I do?
A: This is a common issue, particularly with high molecular weight polymers or in suboptimal solvents.
-
Action 1: Increase the solvent volume. The initial amount of solvent may be insufficient to fully solvate the polymer chains. Try adding more solvent in increments while stirring continuously.
-
Action 2: Apply gentle heat. Increasing the temperature can enhance the kinetic energy of the solvent molecules, promoting their diffusion into the polymer matrix and aiding dissolution. Use a heated magnetic stir plate and monitor the temperature.
-
Action 3: Allow more time. Polymer dissolution can be a slow process. Ensure the mixture is stirring vigorously and leave it for an extended period (several hours to overnight) to allow for complete dissolution.
-
Action 4: Try a different solvent. If the above steps do not work, the chosen solvent may not be suitable. Refer to the solvent selection table below and try a solvent with a different polarity.
Issue 2: The polymer is taking an extremely long time to dissolve.
Q: The polymer is dissolving, but the process is very slow. How can I speed it up?
A: The rate of dissolution is influenced by several factors.
-
Action 1: Increase agitation. Ensure the solution is being stirred vigorously to maximize the surface area of the polymer exposed to the solvent. A magnetic stirrer at a medium to high setting is recommended.
-
Action 2: Reduce particle size. If you are starting with large polymer granules, grinding them into a fine powder will increase the surface area and accelerate dissolution.
-
Action 3: Gently heat the mixture. As mentioned previously, increasing the temperature will increase the dissolution rate.
Issue 3: The polymer appears to be completely insoluble.
Q: I have tried several solvents and the polymer remains as a solid precipitate. What are my options?
A: If the polymer is not dissolving in common solvents, a more systematic approach is needed.
-
Action 1: Verify the polymer's identity and purity. Ensure that the polymer is indeed poly(vinyl 4-methoxybenzoate) and that it is free from cross-linking or impurities that could hinder solubility.
-
Action 2: Test a range of solvents with varying polarities. Create small test vials with a small amount of polymer and a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DMF, DMSO) and polar protic (e.g., methanol, ethanol)[3]. Observe for any signs of swelling or partial dissolution over 24 hours.
-
Action 3: Consider solvent mixtures. Sometimes a mixture of two or more solvents can be more effective than a single solvent. Try mixtures of a good solvent with a co-solvent.
Data Presentation
Table 1: Recommended Solvents for Poly(vinyl 4-methoxybenzoate) Based on Analogous Polymers
| Solvent Class | Recommended Solvents | Comments |
| Polar Aprotic | Tetrahydrofuran (THF) | A good starting point. Has been used for dissolving poly(vinyl benzoate) block copolymers[1]. |
| Dimethylformamide (DMF) | Often a good solvent for polar polymers. Used for poly(4-vinylbenzoic acid)[3]. | |
| Dimethyl Sulfoxide (DMSO) | A strong polar aprotic solvent, also used for poly(4-vinylbenzoic acid)[3]. | |
| Acetone | A common solvent for poly(vinyl acetate)[2]. | |
| Aromatic | Toluene | Aromatic solvents can be effective for polymers with aromatic side chains[4]. Toluene is a known solvent for poly(vinyl acetate)[2]. |
| Polar Protic | Methanol, Ethanol | May be effective, particularly for lower molecular weight polymers. Poly(4-vinylbenzoic acid) shows solubility in these solvents[3]. May cause precipitation if the polymer is not sufficiently polar. |
| Poor Solvents | Water, Hexanes | Expected to be poor solvents due to the hydrophobic nature of the polymer backbone and the aromatic ring. Poly(4-vinylbenzoic acid) precipitates in water and hexanes[3]. |
Experimental Protocols
Protocol for Dissolving Poly(vinyl 4-methoxybenzoate)
-
Preparation:
-
Weigh the desired amount of poly(vinyl 4-methoxybenzoate) powder. If the polymer is in a granular form, consider grinding it to a fine powder to increase the surface area.
-
Select a suitable solvent based on the recommendations in Table 1 (e.g., THF).
-
Use a clean, dry glass vial or flask equipped with a magnetic stir bar.
-
-
Dissolution:
-
Add the selected solvent to the vial/flask.
-
While stirring the solvent, slowly add the poly(vinyl 4-methoxybenzoate) powder to prevent clumping.
-
Seal the container to prevent solvent evaporation, especially if heating.
-
-
Agitation and Heating:
-
Place the container on a magnetic stir plate and set the stirring speed to ensure a vortex is formed without splashing.
-
If necessary, gently heat the solution using a water bath or a heating mantle connected to a temperature controller. Do not exceed the solvent's boiling point.
-
-
Observation and Completion:
-
Allow the mixture to stir until the polymer is completely dissolved, which may take from a few minutes to several hours.
-
A successful dissolution will result in a clear, homogenous solution. If any cloudiness or solid particles remain, continue stirring and consider the troubleshooting steps.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Polyvinyl Alkyl Ester and Polyvinyl Alcohol Homopolymers and Blends of Polyvinyl Alkyl Esters [pubs.sciepub.com]
- 3. polymersource.ca [polymersource.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kinampark.com [kinampark.com]
- 6. Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing initiator concentration for Ethenyl 4-methoxybenzoate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of ethenyl 4-methoxybenzoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: My polymerization of this compound is extremely slow or not initiating at all. What are the possible causes and solutions?
A1: Slow or failed polymerization of vinyl benzoate and its derivatives is a commonly reported issue.[1][2] Several factors could be contributing to this problem:
-
Inherent Monomer Reactivity: Vinyl esters, particularly aromatic ones like this compound, often exhibit lower polymerization rates compared to other vinyl monomers. This is attributed to the stability of the monomer and the potential for side reactions.[1][2]
-
Initiator Concentration is Too Low: An insufficient concentration of the free radical initiator will result in a low rate of initiation, leading to slow or negligible polymer formation. The rate of polymerization is directly proportional to the square root of the initiator concentration.[1]
-
Inhibitor Presence: The monomer may contain inhibitors added by the manufacturer to prevent premature polymerization during storage. These must be removed before use.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free radical polymerization. The reaction mixture must be thoroughly deoxygenated.
-
Impure Monomer or Solvents: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, slowing down or stopping the polymerization.
Solutions:
-
Increase Initiator Concentration: Gradually increase the concentration of the initiator. Be aware that this will likely decrease the average molecular weight of the resulting polymer.[3]
-
Remove Inhibitors: Pass the monomer through a column of activated basic alumina or use another appropriate purification method to remove inhibitors.
-
Deoxygenate Thoroughly: Purge the reaction vessel and solvent with an inert gas (e.g., nitrogen or argon) before and during the polymerization.
-
Purify Monomer and Solvents: Ensure the monomer and any solvents used are of high purity. Distillation or other purification techniques may be necessary.
Q2: The molecular weight of my poly(this compound) is consistently low. How can I increase it?
A2: Achieving high molecular weight polymers with vinyl benzoate and its derivatives can be challenging.[1][2] The primary factors influencing molecular weight are:
-
High Initiator Concentration: A higher concentration of initiator leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and lower average molecular weight.[3]
-
Chain Transfer Reactions: Chain transfer to the monomer, solvent, or polymer can terminate a growing polymer chain and initiate a new, shorter one. Vinyl esters are known to have a significant propensity for chain transfer reactions.[4]
-
High Polymerization Temperature: Higher temperatures can increase the rate of chain transfer reactions and also lead to a higher rate of initiation, both of which can decrease the molecular weight.
Solutions:
-
Decrease Initiator Concentration: Reducing the initiator concentration will lead to fewer polymer chains being initiated, allowing each chain to grow longer before termination. This will, however, also decrease the overall rate of polymerization.[1]
-
Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant.
-
Lower the Polymerization Temperature: Conducting the polymerization at a lower temperature can reduce the rate of chain transfer reactions. This will also slow down the polymerization rate, so a balance must be found.
Q3: The polydispersity index (PDI) of my polymer is very high. How can I achieve a more uniform polymer?
A3: A high PDI indicates a broad distribution of polymer chain lengths. This can be caused by:
-
Chain Transfer Reactions: As mentioned, chain transfer events lead to the formation of new, shorter chains, broadening the molecular weight distribution.[4]
-
Termination by Disproportionation: While coupling of two growing chains is a common termination mechanism, disproportionation can also occur, leading to a broader PDI.
-
Non-uniform Initiation: If the initiator is not evenly dispersed or does not decompose at a steady rate, it can lead to variations in chain initiation and growth.
Solutions:
-
Controlled Radical Polymerization (CRP) Techniques: For applications requiring well-defined polymers with low PDI, consider using CRP methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT has been successfully applied to vinyl esters.[4]
-
Optimize Reaction Conditions: Ensure thorough mixing to maintain a homogeneous reaction mixture. Control the temperature carefully to ensure a steady rate of initiator decomposition.
Frequently Asked Questions (FAQs)
Q4: What is the typical relationship between initiator concentration and the rate of polymerization for this compound?
A4: For free radical polymerization of vinyl benzoate, and by extension this compound, the overall rate of polymerization is proportional to the square root of the initiator concentration.[1] This means that doubling the initiator concentration will increase the polymerization rate by a factor of approximately 1.4 (the square root of 2).
Q5: How does initiator concentration affect the molecular weight and polydispersity of poly(this compound)?
A5: Generally, increasing the initiator concentration leads to a decrease in the average molecular weight of the polymer.[3] This is because a higher initiator concentration generates more free radicals, leading to a larger number of polymer chains being initiated, each growing for a shorter period before termination. The effect on polydispersity (PDI) can be complex, but higher initiator concentrations can sometimes lead to a narrower distribution if chain transfer is the dominant factor in broadening the PDI at lower initiator concentrations. However, in many conventional free radical polymerizations, a variety of factors contribute to a broad PDI.
Q6: What are common initiators used for the polymerization of vinyl esters like this compound?
A6: Common initiators for free radical polymerization are azo compounds and peroxides. For vinyl esters, initiators such as benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN) are frequently used.[1] The choice of initiator will depend on the desired polymerization temperature, as they have different decomposition rates at different temperatures.
Data Presentation
Table 1: Expected Qualitative Effect of Initiator Concentration on Polymerization of this compound
| Initiator Concentration | Rate of Polymerization | Average Molecular Weight | Polydispersity Index (PDI) |
| Low | Slow | High | May be broad due to chain transfer |
| Medium | Moderate | Medium | Variable |
| High | Fast | Low | May be narrower in some cases |
Note: This table represents general trends observed in free radical polymerization of vinyl esters and may need to be experimentally verified for this compound.
Experimental Protocols
Representative Protocol for Free Radical Polymerization of this compound
Disclaimer: This is a generalized protocol based on the polymerization of similar vinyl monomers. The optimal conditions for this compound may vary and should be determined experimentally.
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of activated basic alumina.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with the purified this compound and a suitable solvent (e.g., toluene or bulk polymerization).
-
Deoxygenation: The reaction mixture is purged with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: The desired amount of a free radical initiator (e.g., AIBN or BPO) is added to the reaction mixture. The concentration should be optimized based on the desired molecular weight and reaction rate.
-
Polymerization: The reaction flask is immersed in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The reaction is allowed to proceed for a predetermined time.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and dried in a vacuum oven until a constant weight is achieved.
Mandatory Visualizations
Caption: Experimental workflow for the free radical polymerization of this compound.
Caption: Relationship between initiator concentration and key polymerization parameters.
References
Preventing gel formation during vinyl 4-methoxybenzoate polymerization
Welcome to the Technical Support Center for the polymerization of vinyl 4-methoxybenzoate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing gel formation during polymerization.
Troubleshooting Guide: Preventing Gel Formation
Gel formation, or cross-linking, is a common issue in the free-radical polymerization of vinyl monomers, leading to an insoluble and unusable product. This guide provides a systematic approach to troubleshooting and preventing gelation in your experiments.
Problem: My polymerization reaction formed a gel. What happened, and how can I prevent it?
Gelation during the polymerization of vinyl 4-methoxybenzoate is typically caused by uncontrolled chain-growth, leading to excessively high molecular weight polymers and branching. This can be due to several factors, including high reaction rates, localized hot spots, and the absence of a control agent. The following sections provide strategies to mitigate these issues.
Control the Initiator Concentration
The rate of polymerization is directly influenced by the concentration of the initiator. A higher initiator concentration leads to a faster reaction and a greater number of growing polymer chains, which can increase the likelihood of chain-transfer-to-polymer reactions and subsequent gelation.
Recommendation: Reduce the initiator concentration. A good starting point for optimization is to perform a series of reactions with varying initiator concentrations while keeping all other parameters constant.
Table 1: Effect of Initiator (AIBN) Concentration on Polymerization Outcome (Hypothetical Data for Illustration)
| Experiment ID | Monomer Concentration (M) | Initiator (AIBN) (mol%) | Temperature (°C) | Observation |
| VMB-1 | 2.0 | 1.0 | 70 | Gel formation after 1 hour |
| VMB-2 | 2.0 | 0.5 | 70 | High viscosity, no gel after 4 hours |
| VMB-3 | 2.0 | 0.1 | 70 | Soluble polymer obtained |
Utilize a Chain Transfer Agent (CTA)
Chain transfer agents are crucial for controlling the molecular weight of the polymer by terminating a growing polymer chain and initiating a new one. This process reduces the average chain length and minimizes the risk of cross-linking.[1] For vinyl ester and styrene-like monomers, thiol-based CTAs such as dodecyl mercaptan are effective.[1][2][3][4][5]
Recommendation: Introduce a chain transfer agent, such as n-dodecyl mercaptan (n-DDM), into your reaction mixture. The optimal concentration will depend on the desired molecular weight.
Table 2: Effect of Chain Transfer Agent (n-DDM) Concentration on Polystyrene Molecular Weight (as an analogue for Vinyl 4-Methoxybenzoate)
| DDM Concentration (wt%) | Average Particle Diameter (nm) | Polymerization Rate | Molecular Weight | Molecular Weight Distribution (MWD) |
| 0 | - | - | High | Broad |
| 0.4 | Increased | Decreased | Lower | Narrower |
| 0.8 | Increased | Decreased | Lower | Narrower |
| 1.0 | Increased | Decreased | Lower | Narrower |
| 10.0 | Increased | Decreased | Significantly Lower | Narrow |
Data adapted from studies on styrene polymerization as a model system.[3]
Optimize the Reaction Temperature
Temperature plays a critical role in polymerization kinetics. Higher temperatures increase the rate of initiator decomposition and propagation, which can lead to a loss of control and the "gel effect" or autoacceleration, where the viscosity of the medium increases, slowing termination reactions and leading to rapid, uncontrolled polymerization.
Recommendation: Lower the reaction temperature. Common temperatures for AIBN-initiated polymerizations are in the range of 60-80°C. If gelation occurs, consider reducing the temperature by 10°C increments.
Employ Controlled Radical Polymerization (CRP) Techniques
For the highest degree of control and to virtually eliminate the risk of gelation, consider using a controlled radical polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions.
Recommendation: Utilize a RAFT agent suitable for vinyl esters. This will provide excellent control over the polymerization process.
Frequently Asked Questions (FAQs)
Q1: What is the "gel effect" and how does it relate to my failed polymerization?
A1: The gel effect, also known as the Trommsdorff–Norrish effect, is an autoacceleration in the rate of a free-radical polymerization. As the reaction proceeds, the viscosity of the medium increases, which slows down the diffusion of large polymer chains. This hinders the termination step (where two growing chains meet and terminate), while smaller monomer molecules can still diffuse to the growing chain ends. The result is a rapid increase in the polymerization rate and the formation of very long, entangled polymer chains, often leading to the formation of an insoluble gel.
Q2: I don't have access to RAFT agents. Can I still prevent gelation in a conventional free-radical polymerization?
A2: Yes. While RAFT offers superior control, you can significantly reduce the risk of gelation in conventional free-radical polymerization by:
-
Lowering the monomer concentration: Polymerizing in a solvent will reduce the viscosity buildup and improve heat dissipation.
-
Carefully controlling the initiator concentration: Use the lowest concentration that provides a reasonable reaction rate.
-
Using an effective chain transfer agent: This is a very effective method for controlling molecular weight.
-
Maintaining a consistent and controlled temperature: Avoid localized overheating by ensuring efficient stirring and using a temperature-controlled reaction vessel.
Q3: What are some suitable solvents for the solution polymerization of vinyl 4-methoxybenzoate?
A3: Good solvents for the polymerization of vinyl monomers are typically those that dissolve both the monomer and the resulting polymer. For vinyl 4-methoxybenzoate, suitable solvents would include toluene, benzene, dioxane, and tetrahydrofuran (THF).
Q4: How do I choose the right initiator for my polymerization?
A4: The choice of initiator depends on the reaction temperature and the solvent.
-
Azobisisobutyronitrile (AIBN) is a common choice for organic solvents and decomposes at a convenient rate between 60°C and 80°C.
-
Benzoyl peroxide (BPO) can also be used and has a similar decomposition temperature range. It is important to use an initiator that provides a controlled rate of radical generation at your desired reaction temperature.
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of Vinyl 4-Methoxybenzoate with a Chain Transfer Agent
This protocol provides a starting point for the synthesis of poly(vinyl 4-methoxybenzoate) while minimizing the risk of gelation.
Materials:
-
Vinyl 4-methoxybenzoate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
n-Dodecyl mercaptan (n-DDM) (chain transfer agent)
-
Toluene (solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hotplate with a temperature controller
Procedure:
-
To a Schlenk flask, add vinyl 4-methoxybenzoate (e.g., 5.0 g, 30.5 mmol).
-
Add toluene to achieve the desired monomer concentration (e.g., 2 M).
-
Add the desired amount of n-dodecyl mercaptan (e.g., 0.1 to 1.0 mol% relative to the monomer).
-
Add AIBN (e.g., 0.1 to 0.5 mol% relative to the monomer).
-
Seal the flask and de-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at 70°C with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically to analyze for conversion (e.g., by ¹H NMR) and molecular weight (by GPC).
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Filter and dry the polymer under vacuum.
Protocol 2: RAFT Polymerization of Vinyl 4-Methoxybenzoate
This protocol outlines a general procedure for the controlled polymerization of vinyl 4-methoxybenzoate using RAFT.
Materials:
-
Vinyl 4-methoxybenzoate (monomer)
-
A suitable RAFT agent for vinyl esters (e.g., a xanthate or dithiocarbamate)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
An appropriate solvent (e.g., 1,4-dioxane or toluene)
-
Nitrogen or Argon gas
-
Reaction vessel suitable for air-sensitive reactions (e.g., Schlenk tube)
Procedure:
-
In a Schlenk tube, dissolve the RAFT agent and AIBN in the chosen solvent.
-
Add the vinyl 4-methoxybenzoate monomer. The ratio of monomer to RAFT agent will determine the target molecular weight. A typical ratio of initiator to RAFT agent is 1:5 to 1:10.
-
Seal the tube and thoroughly de-gas the mixture using three freeze-pump-thaw cycles.
-
Backfill the tube with an inert gas.
-
Immerse the reaction tube in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots for analysis.
-
Terminate the reaction by cooling to room temperature and exposing the mixture to air.
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying.
Visualizations
Caption: Troubleshooting workflow for preventing gel formation.
Caption: General experimental workflow for solution polymerization.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Kinetics of the styrene emulsion polymerization using n-dodecyl mercaptan as chain-transfer agent | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Copolymerization of Ethenyl 4-Methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the copolymerization of ethenyl 4-methoxybenzoate (also known as vinyl 4-methoxybenzoate or vinyl anisate).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the free-radical copolymerization of this compound?
A1: this compound, being a vinyl ether, generally exhibits low reactivity in free-radical polymerization. The electron-donating methoxy group on the benzoate ring further deactivates the double bond towards radical attack. This often results in low polymerization rates, low monomer conversion, and difficulty in achieving high molecular weight copolymers.
Q2: Why is my copolymerization resulting in a low yield of a copolymer that is rich in the comonomer?
A2: This is a common issue stemming from the significant difference in reactivity ratios between this compound and many common comonomers (e.g., acrylates, styrenes) in a free-radical system. The comonomer is likely much more reactive and will preferentially incorporate into the growing polymer chain, leaving unreacted this compound in the reaction mixture.
Q3: What type of polymerization is generally more suitable for this compound?
A3: Cationic polymerization is typically the more effective method for polymerizing vinyl ethers like this compound.[1][2][3][4] The electron-rich double bond is susceptible to attack by electrophiles, leading to a more controlled polymerization and higher molecular weight polymers. However, controlling cationic polymerization can be challenging due to the high reactivity of the propagating species.[2][4]
Q4: I am attempting a cationic copolymerization, but the reaction is proceeding too quickly and seems uncontrolled. What could be the cause?
A4: The high reactivity of the cationic species in vinyl ether polymerization can lead to rapid, uncontrolled reactions.[2][4] This can be exacerbated by impurities in the monomer or solvent, incorrect initiator/catalyst concentration, or unsuitable reaction temperatures. Stringent control over reaction conditions is crucial for successful cationic polymerization.
Q5: Can this compound be used in controlled radical polymerization techniques like ATRP or RAFT?
A5: While challenging, the incorporation of vinyl ethers into polymers via controlled radical polymerization techniques is an area of ongoing research. Direct homopolymerization via these methods is often difficult. However, copolymerization with more active monomers can be achieved under specific conditions, though it may require careful selection of the catalyst/chain transfer agent and reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Polymerization in Free-Radical Copolymerization
| Potential Cause | Recommended Solution |
| Inherent Low Reactivity: this compound is not highly reactive towards free radicals. | Increase initiator concentration.Increase reaction temperature to enhance initiation and propagation rates.Consider using a more reactive comonomer that can facilitate the incorporation of this compound. |
| Inhibition by Impurities: Phenolic impurities from synthesis or degradation can inhibit radical polymerization. | Purify the monomer immediately before use, for example, by passing it through a column of basic alumina to remove inhibitors.Ensure all solvents and other reagents are of high purity and free from inhibitors. |
| Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. | Thoroughly degas the reaction mixture using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture.Maintain an inert atmosphere throughout the polymerization. |
Issue 2: Poor Control in Cationic Copolymerization (e.g., broad molecular weight distribution, gel formation)
| Potential Cause | Recommended Solution |
| Highly Reactive Propagating Species: The carbocationic chain ends are highly reactive and can lead to side reactions.[2][4] | Lower the reaction temperature to reduce the rate of propagation and side reactions.[3]Use a less polar solvent to stabilize the carbocation.Employ a "living" or controlled cationic polymerization system, which often involves the use of a Lewis base to reversibly cap the propagating chain end. |
| Chain Transfer Reactions: Transfer of the active center to monomer, solvent, or polymer can limit molecular weight and broaden the distribution.[1][3] | Choose a solvent with low chain transfer constants (e.g., non-polar hydrocarbons).Operate at lower monomer concentrations.Optimize the initiator/catalyst system to minimize chain transfer. |
| Water or Other Protic Impurities: Water can act as a co-initiator or a terminating agent, leading to poor control. | Ensure all glassware is rigorously dried before use.Use anhydrous solvents and purify the monomer to remove any traces of water.Conduct the reaction under a strict inert atmosphere. |
Experimental Protocols
Protocol 1: Determination of Monomer Reactivity Ratios for the Copolymerization of this compound (M1) with a Comonomer (M2)
This protocol outlines the general procedure for determining monomer reactivity ratios using the Fineman-Ross or Kelen-Tüdős methods.
1. Materials:
-
This compound (M1), purified
-
Comonomer (e.g., Styrene or Methyl Methacrylate) (M2), purified
-
Radical Initiator (e.g., AIBN or Benzoyl Peroxide)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Methanol (for precipitation)
2. Procedure: a. Prepare a series of reaction mixtures with varying initial molar feed ratios of M1 and M2 (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). b. To each reaction mixture in a sealed reaction vessel, add a known amount of the radical initiator. c. Degas each reaction mixture thoroughly. d. Place the reaction vessels in a constant temperature bath and allow the polymerization to proceed to low conversion (<10%). e. Quench the polymerization by rapidly cooling the reaction mixture and exposing it to air. f. Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). g. Filter and thoroughly dry the copolymer to a constant weight. h. Determine the composition of the copolymer using a suitable analytical technique (e.g., ¹H NMR spectroscopy, elemental analysis). i. Calculate the reactivity ratios (r₁ and r₂) using the Fineman-Ross or Kelen-Tüdős equations.
Table 1: Example Data for Reactivity Ratio Determination
| Feed Mole Fraction of M1 (f₁) | Copolymer Mole Fraction of M1 (F₁) |
| 0.10 | Experimental Value |
| 0.25 | Experimental Value |
| 0.50 | Experimental Value |
| 0.75 | Experimental Value |
| 0.90 | Experimental Value |
Protocol 2: General Procedure for Cationic Polymerization of this compound
1. Materials:
-
This compound, rigorously purified and dried
-
Initiator/Catalyst system (e.g., BF₃·OEt₂, TiCl₄)
-
Anhydrous, non-polar solvent (e.g., Hexane, Toluene)
-
Quenching agent (e.g., Methanol)
2. Procedure: a. Under a strict inert atmosphere (e.g., in a glovebox), add the anhydrous solvent to a flame-dried reaction vessel. b. Cool the solvent to the desired reaction temperature (e.g., -78 °C). c. Add the purified this compound to the cooled solvent. d. Initiate the polymerization by adding the initiator/catalyst system dropwise. e. Allow the polymerization to proceed for the desired time. f. Terminate the reaction by adding a quenching agent (e.g., methanol). g. Allow the reaction mixture to warm to room temperature. h. Precipitate the polymer in a suitable non-solvent, filter, and dry to a constant weight.
Table 2: Example of Cationic Polymerization Conditions and Results
| Initiator | [Monomer] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| BF₃·OEt₂ | 1.0 | 0 | 1 | Exp. Value | Exp. Value | Exp. Value |
| BF₃·OEt₂ | 1.0 | -20 | 2 | Exp. Value | Exp. Value | Exp. Value |
| TiCl₄ | 0.8 | -78 | 3 | Exp. Value | Exp. Value | Exp. Value |
Visualizations
Caption: Troubleshooting workflow for copolymerization of this compound.
Caption: Experimental workflow for determining monomer reactivity ratios.
References
- 1. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethenyl 4-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethenyl 4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common methods for synthesizing vinyl esters like this compound include:
-
Transesterification: Reaction of 4-methoxybenzoic acid with vinyl acetate, often catalyzed by palladium or mercury salts. While effective, the toxicity of mercury catalysts is a significant drawback. Palladium catalysts are less toxic but can be expensive and require recycling.[1]
-
Reaction with Acetaldehyde: This method involves the reaction of the corresponding acyl chloride of 4-methoxybenzoic acid with acetaldehyde.[1]
-
Enzyme-Catalyzed Synthesis: A more sustainable approach utilizes enzymes like Candida antarctica lipase B (CalB) to catalyze the esterification of 4-methoxybenzoic acid with a vinyl ether alcohol. This method offers high conversion rates under mild conditions.[2]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of vinyl esters can present several challenges:
-
Side Reactions: Undesirable side reactions can become more prominent at a larger scale, leading to lower yields and complex purification.
-
Polymerization: The vinyl group is susceptible to polymerization, especially at elevated temperatures, which can lead to product loss.[3]
-
Heat Management: Exothermic reactions require efficient heat dissipation to maintain optimal reaction temperatures and prevent runaway reactions.
-
Purification: Purification of large quantities of the product can be challenging. Continuous vacuum distillation is often preferred over batch distillation to minimize residence time and reduce the risk of polymerization.[3]
-
Catalyst Removal and Recycling: Efficient removal and recycling of catalysts, especially expensive ones like palladium, are crucial for cost-effective large-scale production.[1]
Q3: How can I minimize the polymerization of this compound during synthesis and purification?
A3: To minimize polymerization, consider the following:
-
Use of Inhibitors: Add a suitable free-radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture and during purification.
-
Temperature Control: Maintain the reaction and distillation temperatures as low as possible.
-
Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated polymerization.
-
Minimize Residence Time: Use continuous distillation methods for purification to reduce the time the product is exposed to high temperatures.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time.- Increase catalyst loading.- Ensure efficient mixing.- Check the purity of starting materials. |
| Side reactions are consuming starting materials or product. | - Optimize reaction temperature to favor the desired reaction.- Use a more selective catalyst.- Consider a different synthetic route. | |
| Product loss during workup and purification. | - Optimize extraction and washing procedures.- Use continuous vacuum distillation for purification to minimize polymerization.[3] | |
| Product is a different color than expected (e.g., yellow or brown) | Presence of impurities or degradation products. | - Recrystallize or re-distill the product.- Use activated carbon to remove colored impurities.- Ensure all equipment is thoroughly cleaned. |
| Oxidation of the product or starting materials. | - Perform the reaction and workup under an inert atmosphere. | |
| Difficulty in removing the catalyst | Inefficient filtration or extraction. | - Use a filter aid for solid catalysts.- Perform multiple extractions with an appropriate solvent.- For metal catalysts, consider using a scavenger resin. |
| Catalyst deactivation. | - If reusing a catalyst, ensure it is properly regenerated.- Store catalysts under appropriate conditions. | |
| Product polymerizes during storage | Insufficient inhibitor. | - Add a stabilizer/inhibitor (e.g., hydroquinone) to the purified product for long-term storage. |
| Exposure to light or heat. | - Store the product in a cool, dark place in a tightly sealed container. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Transesterification
This protocol is a general guideline and may require optimization.
Materials:
-
4-Methoxybenzoic acid
-
Vinyl acetate (in excess, acts as both reactant and solvent)
-
Palladium(II) acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Hydroquinone (inhibitor)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid, vinyl acetate, and a catalytic amount of palladium(II) acetate. Add a small amount of hydroquinone as an inhibitor.
-
Heat the mixture to reflux and monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess vinyl acetate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation, ensuring the temperature is kept as low as possible to prevent polymerization. Add a fresh portion of inhibitor before distillation.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]
- 3. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]
Refining the reaction conditions for Ethenyl 4-methoxybenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethenyl 4-methoxybenzoate, also known as Vinyl 4-methoxybenzoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for the synthesis of this compound are:
-
Palladium-catalyzed transvinylation: This method involves the reaction of 4-methoxybenzoic acid with a vinyl donor, most commonly vinyl acetate, in the presence of a palladium catalyst.[1]
-
Ruthenium-catalyzed transvinylation: Similar to the palladium-catalyzed method, this approach utilizes a ruthenium-based catalyst for the transvinylation reaction with vinyl acetate.[2][3]
-
Mercury-catalyzed transvinylation: While historically used, this method is now largely avoided due to the high toxicity of mercury compounds.[4]
-
Palladium-catalyzed vinylation of 4-halobenzoates: This approach involves the cross-coupling of a 4-halobenzoic acid derivative (e.g., 4-iodobenzoic acid) with a vinylating agent.[5][6][7]
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields can stem from several factors:
-
Catalyst Deactivation: Palladium catalysts, in particular, can be susceptible to deactivation, leading to incomplete conversion.[1]
-
Equilibrium Limitations: Transvinylation reactions are often reversible, meaning the reaction may reach equilibrium before all the starting material is consumed.[3] To drive the reaction forward, it is common to use a large excess of the vinyl source (e.g., vinyl acetate).
-
Side Reactions: Polymerization of the vinyl monomer or other side reactions can consume the product and reduce the overall yield.
-
Impurities: Impurities in the starting materials or solvent can interfere with the catalyst and the reaction.
Q3: How can I prevent the polymerization of this compound during synthesis and storage?
A3: To prevent polymerization, it is crucial to:
-
Use a Polymerization Inhibitor: Add a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture and to the purified product for storage.
-
Control Temperature: Avoid excessive heat during the reaction and purification, as higher temperatures can promote polymerization.
-
Store Properly: Store the purified this compound in a cool, dark place, and consider storing it under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the key differences between palladium and ruthenium catalysts for transvinylation?
A4: Both palladium and ruthenium catalysts are effective for transvinylation. Palladium catalysts are often highly active but can be prone to deactivation.[1] Ruthenium catalysts may offer better stability and resistance to deactivation under certain conditions.[2][3] The choice of catalyst can also influence the reaction conditions required, such as temperature and reaction time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive or deactivated catalyst. | - Use a fresh batch of catalyst.- For palladium catalysts, consider using ligands to improve stability.- Ensure the reaction is carried out under an inert atmosphere if the catalyst is air-sensitive. |
| Reaction has not reached completion. | - Increase the reaction time.- Optimize the reaction temperature. Higher temperatures may increase the reaction rate but also risk side reactions. | |
| Impurities in starting materials or solvent. | - Purify starting materials and use dry, high-purity solvents. | |
| Formation of Byproducts | Polymerization of the vinyl ester. | - Add a polymerization inhibitor (e.g., hydroquinone, BHT) to the reaction mixture. |
| Side reactions catalyzed by the metal center. | - Screen different ligands for the palladium catalyst to improve selectivity.- Adjust the reaction temperature and time. | |
| Hydrolysis of the ester product. | - Ensure anhydrous reaction conditions. | |
| Difficulty in Product Purification | Product co-elutes with starting material or byproducts during chromatography. | - Optimize the solvent system for column chromatography.- Consider distillation under reduced pressure if the product is thermally stable. |
| Oily or impure solid product after isolation. | - Recrystallize the product from a suitable solvent system.- Wash the crude product with appropriate solvents to remove impurities. | |
| Reaction is Stalled | Equilibrium has been reached. | - Use a larger excess of the vinylating agent (e.g., vinyl acetate) to shift the equilibrium towards the product.[3]- Remove the byproduct (e.g., acetic acid) as it is formed, if feasible. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Transvinylation of Carboxylic Acids with Vinyl Acetate
| Catalyst System | Typical Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Palladium(II) acetate | 80 - 120 | High activity. | Prone to deactivation by reduction to Pd(0).[1] |
| Ruthenium complexes | 100 - 150 | Good stability. | May require higher temperatures.[2] |
| Mercury(II) acetate | 70 - 100 | Historically effective. | High toxicity.[4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Transvinylation of 4-Methoxybenzoic Acid
This protocol is a general guideline and may require optimization.
-
Materials:
-
4-Methoxybenzoic acid
-
Vinyl acetate (in large excess, e.g., 10-20 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., triphenylphosphine, optional, 2-10 mol%)
-
Polymerization inhibitor (e.g., hydroquinone, ~0.1 mol%)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure: a. To a flame-dried flask under an inert atmosphere (nitrogen or argon), add 4-methoxybenzoic acid, palladium(II) acetate, the ligand (if used), and the polymerization inhibitor. b. Add the anhydrous solvent, followed by the large excess of vinyl acetate. c. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir. d. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR). e. Upon completion, cool the reaction mixture to room temperature. f. Filter the mixture to remove the catalyst. g. Remove the excess vinyl acetate and solvent under reduced pressure. h. Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain this compound.
Protocol 2: Ruthenium-Catalyzed Transvinylation of 4-Methoxybenzoic Acid
This protocol is a general guideline and may require optimization.
-
Materials:
-
4-Methoxybenzoic acid
-
Vinyl acetate (in large excess)
-
Ruthenium catalyst (e.g., a soluble ruthenium compound, 1-5 mol%)[2]
-
Polymerization inhibitor
-
High-boiling anhydrous solvent (optional)
-
-
Procedure: a. In a pressure vessel, combine 4-methoxybenzoic acid, the ruthenium catalyst, and the polymerization inhibitor. b. Add a large excess of vinyl acetate. c. Seal the vessel and heat the mixture to a higher temperature (e.g., 120-150 °C) with stirring.[2] d. Monitor the reaction for the formation of the product. e. After the reaction is complete, cool the vessel to room temperature and carefully vent. f. Work up and purify the product as described in Protocol 1.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0351603A2 - Transvinylation reaction - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2812306A1 - Transvinylation as a first stage of coupling production of vinyl esters and acetic acid or propionic acid reaction products - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium‐Catalyzed Vinylation of Organic Halides | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethenyl 4-methoxybenzoate and Vinyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ethenyl 4-methoxybenzoate and vinyl benzoate. The information presented is grounded in established principles of physical organic chemistry and supported by analogous experimental data from related compounds. This document aims to assist researchers in selecting the appropriate monomer for polymerization and other chemical transformations.
Introduction
This compound and vinyl benzoate are both vinyl esters, a class of monomers valuable in polymer synthesis and as intermediates in organic chemistry. Their reactivity is primarily dictated by the electronic properties of the benzoate group. The key difference between the two compounds is the presence of a methoxy group at the para position of the benzene ring in this compound. This substituent significantly influences the electron density of the vinyl group and the ester carbonyl, thereby altering their reactivity in key chemical reactions such as polymerization and hydrolysis.
Electronic Effects of the Methoxy Substituent
The methoxy group (-OCH₃) is a powerful electron-donating group through resonance, while it exhibits a weaker electron-withdrawing inductive effect. In the para position, the resonance effect dominates, leading to an overall increase in electron density in the aromatic ring and, by extension, influencing the reactivity of the attached vinyl ester moiety.
In contrast, vinyl benzoate lacks this substituent, and its reactivity is governed by the baseline electronic properties of the unsubstituted phenyl group. Understanding these electronic differences is crucial for predicting the relative reactivity of the two compounds.
Comparison of Reactivity
Free-Radical Polymerization
In free-radical polymerization, the rate of reaction is influenced by the stability of the propagating radical and the reactivity of the monomer's double bond. For vinyl monomers, electron-donating substituents on the aromatic ring can decrease the rate of polymerization. This is because the electron-donating group destabilizes the transition state leading to the formation of the new carbon-carbon bond.
Studies on the polymerization of substituted styrenes, which are structurally analogous to vinyl benzoates, have shown that monomers with electron-donating substituents polymerize more slowly than those with electron-withdrawing groups[1][2]. The methoxy group in this compound, being electron-donating, is expected to decrease the rate of polymerization compared to the unsubstituted vinyl benzoate.
dot
Caption: Comparative workflow of free-radical polymerization.
Hydrolysis
The hydrolysis of esters can be catalyzed by either acid or base. The electronic nature of the substituent on the benzoate ring plays a crucial role in determining the rate of hydrolysis.
Acid-Catalyzed Hydrolysis:
In acid-catalyzed hydrolysis, the first step is the protonation of the carbonyl oxygen. An electron-donating group like the methoxy group in this compound increases the electron density on the carbonyl oxygen, making it more basic and thus more readily protonated. This is expected to increase the rate of acid-catalyzed hydrolysis compared to vinyl benzoate.
dot
References
Validating the Structure of Poly(ethenyl 4-methoxybenzoate) via Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, rigorous structural confirmation of polymers is paramount. This guide provides a comparative framework for the validation of the poly(ethenyl 4-methoxybenzoate) structure using Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected spectral data, a detailed experimental protocol for synthesis and analysis, and a logical workflow for structural verification.
Comparative Analysis of Expected NMR Data
The structural integrity of poly(this compound) can be unequivocally determined by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are based on the analysis of its monomer unit, this compound, and analogous polyvinyl esters. The table below summarizes the anticipated chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Polymer Backbone | ||
| Methine (-CH-) | 4.8 - 5.2 (broad) | 65 - 75 |
| Methylene (-CH₂-) | 1.8 - 2.2 (broad) | 38 - 45 |
| Side Chain | ||
| Aromatic (-C₆H₄-) | 6.8 - 7.0 (d, 2H) and 7.8 - 8.0 (d, 2H) | 113 - 115 (C-3, C-5), 120 - 123 (C-1), 131 - 133 (C-2, C-6), 162 - 164 (C-4) |
| Methoxy (-OCH₃) | 3.8 - 3.9 (s, 3H) | 55 - 56 |
| Carbonyl (-C=O) | - | 164 - 166 |
Experimental Protocols
Synthesis of Poly(this compound) via Free Radical Polymerization
A representative method for the synthesis of poly(this compound) is through free-radical polymerization of the this compound monomer.
-
Monomer Synthesis: this compound can be synthesized via the transvinylation of 4-methoxybenzoic acid with vinyl acetate, catalyzed by a palladium-based catalyst.
-
Polymerization:
-
Dissolve this compound (1.0 g) in toluene (5 mL) in a reaction flask.
-
Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (0.01 g, 1 wt% relative to the monomer).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove oxygen, which can inhibit polymerization.
-
Immerse the sealed flask in a preheated oil bath at 70-80 °C.
-
Allow the polymerization to proceed for 12-24 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into a large excess of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 10-20 mg of the dried poly(this compound) in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Ensure the polymer is fully dissolved.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
A proton-decoupled experiment is standard.
-
Longer acquisition times and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the poly(this compound) structure using the synthesized polymer and NMR analysis.
Caption: Logical workflow for the synthesis, NMR analysis, and structural validation of poly(this compound).
By following this guide, researchers can confidently synthesize and validate the structure of poly(this compound), ensuring the material's identity and purity for subsequent applications. The provided NMR data serves as a crucial reference for comparison with experimentally obtained spectra.
A Comparative Thermal Analysis: Poly(vinyl 4-methoxybenzoate) vs. Polystyrene
A detailed comparative thermal analysis of poly(vinyl 4-methoxybenzoate) (PVMB) and polystyrene (PS) reveals distinct differences in their thermal stability and decomposition behavior. This guide provides a comprehensive overview of their key thermal properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in material selection and application.
Quantitative Thermal Properties
The thermal characteristics of PVMB and polystyrene, determined through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are summarized below.
| Thermal Property | Poly(vinyl 4-methoxybenzoate) (PVMB) | Polystyrene (PS) |
| Glass Transition Temperature (Tg) | 115 °C | ~100 °C[1] |
| Decomposition Temperature (Td) | Onset: ~300 °C, Maximum: 388 °C | Onset: ~350 °C, Maximum: ~400-450 °C |
Experimental Protocols
Thermogravimetric Analysis (TGA):
TGA was performed to evaluate the thermal stability and decomposition profiles of the polymers. The analysis was conducted under a nitrogen atmosphere with a constant heating rate. The sample weight was continuously monitored as a function of temperature. The key parameters recorded were the onset temperature of decomposition and the temperature of maximum weight loss. For polystyrene, a typical TGA is performed at a heating rate of 10 °C/min in a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC):
DSC was employed to determine the glass transition temperature (Tg) of the polymers. The samples were subjected to a controlled temperature program, and the heat flow to or from the sample was measured. The Tg is observed as a step change in the heat flow curve. For polystyrene, a common method involves heating the sample from room temperature to 160°C at a heating rate of 10°C/min[1].
Logical Flow of Comparative Thermal Analysis
The following diagram illustrates the logical workflow for the comparative thermal analysis of PVMB and polystyrene.
Workflow for comparative thermal analysis.
Signaling Pathway of Thermal Decomposition
The following diagram illustrates a simplified conceptual pathway of the thermal decomposition process for these polymers.
References
Cross-Validation of Poly(ethenyl 4-methoxybenzoate) Molecular Weight: A Comparative Guide to Analytical Techniques
A critical aspect of polymer characterization lies in the accurate determination of its molecular weight and distribution. For researchers, scientists, and drug development professionals working with poly(ethenyl 4-methoxybenzoate), also known as poly(4-vinylanisole) or poly(4-methoxystyrene), a thorough understanding of the polymer's molar mass characteristics is paramount for predicting its physical properties and performance in various applications. This guide provides a comparative overview of common analytical techniques for determining the molecular weight of poly(this compound), presenting available experimental data and detailed methodologies to facilitate cross-validation of results.
The molecular weight of a polymer is not a single value but rather a distribution of chain lengths. Therefore, several parameters are used to describe it, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. Different analytical techniques can yield varying results for these parameters, making cross-validation through multiple methods a crucial step for robust characterization.
Comparative Analysis of Molecular Weight Data
To illustrate the importance of cross-validation, this section summarizes reported molecular weight data for poly(4-methoxystyrene) obtained by Size Exclusion Chromatography (SEC). While data from multiple techniques on the same sample is ideal for direct comparison, the following table provides a baseline from a common and reliable method.
| Sample ID | Analytical Technique | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P8119-4MeOS | Size Exclusion Chromatography (SEC) | 800 | 920 | 1.15 |
| P8615-S4MeOS (Polystyrene block) | Size Exclusion Chromatography (SEC) | 9,000 | 9,800 | 1.08 |
| P8615-S4MeOS (Block Copolymer) | Size Exclusion Chromatography (SEC) | 16,000 | 17,900 | 1.12 |
Table 1: Molecular weight data for poly(4-methoxystyrene) and a polystyrene-b-poly(4-methoxystyrene) block copolymer determined by Size Exclusion Chromatography. Data sourced from Polymer Source product information sheets.[1][2]
Experimental Methodologies
Accurate and reproducible molecular weight determination is contingent on rigorous adherence to established experimental protocols. Below are detailed methodologies for two prevalent techniques: Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), adapted for the analysis of poly(this compound).
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC, also known as GPC, separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, and a column oven.
-
A set of SEC columns suitable for the molecular weight range of the polymer (e.g., polystyrene-divinylbenzene based columns).
-
A differential refractive index (dRI) detector. For absolute molecular weight determination, a multi-angle light scattering (MALS) detector and a viscometer can be coupled to the system.
Experimental Protocol:
-
Solvent Preparation: Use a high-purity, HPLC-grade solvent in which the polymer is readily soluble. Tetrahydrofuran (THF) is a common solvent for polystyrene and its derivatives. The mobile phase should be filtered and degassed prior to use.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the poly(this compound) sample.
-
Dissolve the sample in a known volume of the mobile phase (e.g., 1-2 mL) to achieve a concentration of approximately 1-5 mg/mL. Gentle agitation or warming may be necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35-40 °C).
-
For conventional calibration, inject a series of narrow molecular weight distribution polystyrene standards and construct a calibration curve of log(Molecular Weight) versus elution volume.
-
-
Data Acquisition and Analysis:
-
Inject the filtered polymer solution onto the SEC system.
-
Record the chromatogram from the dRI detector.
-
Using the calibration curve, determine the Mn, Mw, and PDI of the poly(this compound) sample. If using a MALS detector, absolute molecular weight can be determined without the need for column calibration.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique that allows for the determination of the absolute molecular weight of individual polymer chains (oligomers).
Instrumentation:
-
A MALDI-TOF mass spectrometer.
-
A pulsed laser (e.g., nitrogen laser at 337 nm).
-
A sample target plate.
Experimental Protocol:
-
Sample and Matrix Preparation:
-
Polymer Solution: Prepare a dilute solution of poly(this compound) in a suitable solvent like THF (e.g., 1-10 mg/mL).
-
Matrix Solution: Prepare a saturated solution of a suitable matrix in the same solvent. Common matrices for polymers include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), or dithranol.
-
Cationizing Agent: For non-polar polymers like poly(this compound), the addition of a cationizing agent is often necessary to promote ion formation. Silver trifluoroacetate (AgTFA) is a common choice. Prepare a solution of the cationizing agent in the same solvent (e.g., 10 mg/mL).
-
-
Target Plate Preparation (Dried-Droplet Method):
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).
-
Spot a small volume (e.g., 0.5-1.0 µL) of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, resulting in the co-crystallization of the polymer and matrix.
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The instrument parameters (laser intensity, accelerating voltage, etc.) should be optimized to obtain good signal-to-noise ratio and resolution.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a specific oligomer with a silver ion adduct.
-
From the mass distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated. The mass of the repeating monomer unit and end groups can also be determined from the mass difference between adjacent peaks.
-
Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of polymer molecular weight using SEC and MALDI-TOF MS.
Caption: A logical workflow for the cross-validation of polymer molecular weight.
Conclusion
The determination of molecular weight is a cornerstone of polymer characterization. Relying on a single analytical technique can sometimes provide an incomplete or skewed picture of a polymer's molar mass properties. By employing multiple, complementary methods such as Size Exclusion Chromatography and MALDI-TOF Mass Spectrometry, and adhering to detailed experimental protocols, researchers can achieve a more accurate and comprehensive understanding of their poly(this compound) materials. This cross-validation approach enhances the reliability of the data, which is essential for structure-property relationship studies, quality control, and the successful development of new materials and drug delivery systems.
References
A Comparative Guide to the Copolymerization of Ethenyl 4-Methoxybenzoate and Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the copolymerization behavior of ethenyl 4-methoxybenzoate (also known as vinyl 4-methoxybenzoate) and methyl methacrylate (MMA). Due to a lack of direct experimental data for the copolymerization of this specific monomer pair, this comparison is based on established principles of polymer chemistry, data from analogous systems, and the known properties of the individual monomers and their homopolymers.
Monomer Properties and Reactivity
A fundamental aspect of predicting copolymerization behavior lies in understanding the intrinsic properties and reactivity of the individual monomers.
| Property | This compound | Methyl Methacrylate (MMA) |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₁₀O₃ | C₅H₈O₂[1][2] |
| Molecular Weight | 178.18 g/mol | 100.12 g/mol [1][2] |
| Boiling Point | ~235 °C (estimated) | 101 °C[2] |
| Density | ~1.1 g/cm³ (estimated) | 0.94 g/cm³[2] |
Copolymerization Behavior: A Predictive Analysis
The relative reactivity of monomers in a free-radical copolymerization is described by their reactivity ratios (r₁ and r₂) and the Alfrey-Price Q-e scheme, which quantifies the resonance stabilization (Q) and polarity (e) of the vinyl group.
General Reactivity Trends:
-
Methyl Methacrylate (MMA): As an acrylic monomer, MMA is known to be highly reactive in free-radical polymerization. The methoxycarbonyl group activates the double bond, making it susceptible to radical attack.
-
This compound: As a vinyl ester, it is expected to be significantly less reactive than MMA. The ester group is directly attached to the vinyl group, which generally leads to lower reactivity compared to acrylates.
Expected Reactivity Ratios:
Based on data from similar systems, such as the copolymerization of other vinyl esters with acrylates, the following can be inferred:
-
r₁ (MMA) >> 1: The growing polymer chain ending in an MMA radical will strongly prefer to add another MMA monomer rather than an this compound monomer.
-
r₂ (this compound) << 1: The growing polymer chain ending in an this compound radical will have a much higher probability of adding an MMA monomer than another this compound monomer.
This disparity in reactivity ratios suggests that it would be challenging to produce a random copolymer with a significant and uniform incorporation of both monomers. The resulting copolymer would likely be rich in MMA, with only sporadic incorporation of this compound units.
Alfrey-Price Q-e Values:
| Monomer | Q Value | e Value |
| Methyl Methacrylate | 0.74 | 0.40 |
| This compound | Not available (Estimated to be low) | Not available (Estimated to be negative) |
The Q-e values for MMA indicate a moderately reactive monomer with an electron-withdrawing substituent. For vinyl esters in general, Q values are typically low, signifying poor resonance stabilization of the radical, and e values are often negative, indicating an electron-donating character of the vinyl group. This further supports the prediction of low reactivity for this compound in copolymerization with MMA.
Experimental Protocol: Free-Radical Copolymerization
The following is a general procedure for the free-radical solution copolymerization of vinyl monomers, which can be adapted for the this compound and methyl methacrylate system.
Materials:
-
This compound
-
Methyl methacrylate (MMA)
-
Solvent (e.g., toluene, benzene, or 1,4-dioxane)
-
Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Inert gas (e.g., nitrogen or argon)
-
Non-solvent for precipitation (e.g., methanol or hexane)
Procedure:
-
Monomer Purification: Both monomers should be purified to remove inhibitors, typically by passing them through a column of basic alumina or by distillation under reduced pressure.
-
Reaction Setup: A reaction vessel is equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for inert gas.
-
Charging the Reactor: The desired molar ratios of this compound and MMA are dissolved in the solvent and charged into the reaction vessel.
-
Inert Atmosphere: The reaction mixture is purged with an inert gas for a sufficient time to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: The reaction mixture is heated to the desired temperature (e.g., 60-80 °C), and the initiator, dissolved in a small amount of solvent, is added.
-
Polymerization: The reaction is allowed to proceed for a predetermined time. To determine reactivity ratios, the polymerization should be stopped at low conversion (<10%).
-
Isolation: The resulting copolymer is isolated by precipitation in a large excess of a non-solvent.
-
Purification and Drying: The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The copolymer composition can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC), and thermal properties by Differential Scanning Calorimetry (DSC).
Properties of the Resulting Copolymer
The properties of a hypothetical poly(this compound-co-methyl methacrylate) would be highly dependent on its composition. Given the expected low incorporation of this compound, the copolymer's properties would likely be dominated by those of poly(methyl methacrylate) (PMMA).
| Property | Poly(this compound) (Predicted) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temperature (Tg) | Expected to be lower than PMMA | ~105 °C |
| Mechanical Properties | Expected to be softer and more flexible than PMMA | Hard, rigid, and brittle |
| Optical Properties | Transparent | Highly transparent |
| Solubility | Soluble in common organic solvents | Soluble in esters, ketones, and aromatic hydrocarbons |
The incorporation of this compound units into the PMMA backbone could potentially lead to:
-
A decrease in the glass transition temperature (Tg): The bulkier and more flexible side group of this compound would likely increase the free volume of the polymer, leading to a lower Tg.
-
Modified mechanical properties: The copolymer might exhibit increased flexibility and reduced brittleness compared to pure PMMA.
-
Altered refractive index and UV absorption: The aromatic ring in the this compound monomer would influence the optical properties of the resulting copolymer.
Logical Relationship of Copolymerization Parameters
The following diagram illustrates the relationship between monomer properties, reaction conditions, and the final copolymer characteristics.
Conclusion
References
A Comparative Guide to Confirming the Purity of Synthesized Ethenyl 4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods to confirm the purity of synthesized Ethenyl 4-methoxybenzoate. Detailed experimental protocols, data presentation tables, and workflow diagrams are included to assist researchers in selecting the most appropriate techniques for their needs.
Introduction
This compound is a vinyl ester of significant interest in organic synthesis and polymer chemistry. Its synthesis, typically achieved through a transesterification reaction from a corresponding alkyl 4-methoxybenzoate (such as methyl or ethyl 4-methoxybenzoate) with a vinyl source like vinyl acetate, can result in a product containing various impurities. These impurities may include unreacted starting materials, byproducts, and residual catalyst. Therefore, rigorous purity assessment is crucial to ensure the quality and reliability of the synthesized compound for downstream applications.
This guide compares the most effective analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic methods.
Predicted Impurities in the Synthesis of this compound
A likely synthesis route for this compound is the transesterification of an alkyl 4-methoxybenzoate. Based on this, potential impurities include:
-
Starting Materials:
-
Alkyl 4-methoxybenzoate (e.g., Methyl 4-methoxybenzoate or Ethyl 4-methoxybenzoate)
-
Vinyl acetate
-
4-methoxybenzoic acid (if hydrolysis occurs)
-
-
Byproducts:
-
Acetic acid
-
Polymers of vinyl acetate or this compound
-
-
Catalyst Residues:
-
Acids, bases, or organometallic catalysts used in the transesterification.
-
Comparison of Analytical Techniques for Purity Assessment
The following table summarizes and compares the primary analytical techniques for determining the purity of this compound.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Quantitative purity assessment (area percent), detection of volatile impurities. | High resolution for volatile compounds, excellent for detecting residual solvents and starting materials. | Not suitable for non-volatile impurities (e.g., salts, polymers). |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their polarity and interactions with a stationary and mobile phase. | Quantitative purity assessment, detection of non-volatile and thermally labile impurities. | Versatile for a wide range of compounds, including non-volatile impurities.[1] | Can be more complex to develop methods for, may require more solvent. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra if multiple impurities are present. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of product formation and absence of certain impurities. | Fast and simple, good for confirming the presence of key functional groups. | Not typically quantitative, can be difficult to distinguish between similar compounds. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Determination of molecular weight, structural information from fragmentation patterns. | High sensitivity and specificity, can be coupled with GC or HPLC for enhanced analysis. | May not be quantitative on its own, can be destructive to the sample. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple and inexpensive. | Only applicable to solids, not very specific. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography (GC)
-
Objective: To quantify the purity of this compound and identify volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is a suitable starting point.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 300 °C.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. Impurities are identified by their retention times compared to known standards.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect a broad range of impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used for compounds of this polarity.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is a common choice. A starting point could be 50:50 water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the benzene ring).
-
Data Analysis: Purity is calculated from the peak area percentage. Impurities can be identified by comparing their retention times with those of standards.
¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound and identify and quantify impurities.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard (for qNMR): A certified reference material with a known concentration and a signal that does not overlap with the analyte, such as 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Procedure:
-
Accurately weigh a known amount of the synthesized this compound and the internal standard.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with expected values.
-
Purity Calculation (qNMR): Integrate the signals corresponding to the analyte and the internal standard. The purity can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups in this compound.
-
Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.
-
Data Analysis: Compare the obtained spectrum with the expected characteristic absorption bands. Key expected peaks include:
-
~3100-3000 cm⁻¹ (C-H stretch, aromatic and vinyl)
-
~1730 cm⁻¹ (C=O stretch, ester)
-
~1600, 1500 cm⁻¹ (C=C stretch, aromatic)
-
~1250 cm⁻¹ (C-O stretch, ester and ether)
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Look for the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (178.18 g/mol ). Fragmentation patterns can also be analyzed for further structural confirmation.
Data Presentation
Quantitative data from chromatographic and NMR analyses should be summarized in tables for clear comparison.
Table 1: GC Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Area (%) | Tentative Identification |
| 1 | 3.5 | 1.2 | Vinyl acetate |
| 2 | 8.2 | 98.5 | This compound |
| 3 | 9.5 | 0.3 | Ethyl 4-methoxybenzoate |
Table 2: HPLC Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Area (%) | Tentative Identification |
| 1 | 2.8 | 0.8 | 4-methoxybenzoic acid |
| 2 | 5.1 | 99.0 | This compound |
| 3 | 6.4 | 0.2 | Unidentified |
Table 3: Spectroscopic Data for Synthesized this compound (Note: As experimental data for this compound is not readily available, data for the closely related Ethyl 4-methoxybenzoate is provided for comparison. The vinyl group signals in the actual product would differ significantly.)
| Technique | Observed Data (Synthesized Product) | Reference Data (Ethyl 4-methoxybenzoate) |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons, methoxy group, and vinyl protons. | 8.01 (d, 2H), 6.92 (d, 2H), 4.35 (q, 2H), 3.86 (s, 3H), 1.38 (t, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for ester carbonyl, aromatic carbons, methoxy carbon, and vinyl carbons. | 166.2, 163.5, 131.6, 122.8, 113.7, 60.7, 55.4, 14.3 |
| IR (cm⁻¹) | Characteristic peaks for C=O, C-O, C=C (aromatic and vinyl). | ~1715 (C=O), ~1605, 1510 (C=C aromatic), ~1250 (C-O) |
| MS (m/z) | M⁺ at 178 | M⁺ at 180 |
Visualizations
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound.
Caption: Workflow for the purification and analysis of this compound.
Comparison of Analytical Techniques
This diagram provides a visual comparison of the primary analytical techniques based on their main applications.
Caption: Comparison of analytical techniques for purity confirmation.
References
A Comparative Study of Vinyl Ester Monomers in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common vinyl ester monomers used in polymer synthesis, focusing on their performance characteristics and the properties of their resulting homopolymers. The information presented is supported by experimental data and includes detailed protocols for key synthesis and characterization methods.
Introduction to Vinyl Ester Monomers
Vinyl esters are a versatile class of monomers characterized by a vinyl group attached to the oxygen of an ester. The general structure is R-COO-CH=CH₂. The nature of the "R" group significantly influences the polymerization behavior of the monomer and the physical and chemical properties of the resulting polymer. This guide focuses on a comparative analysis of four key vinyl ester monomers: Vinyl Acetate, Vinyl Propionate, Vinyl Pivalate, and Vinyl Versatate (VeoVa™ 10).
Performance Comparison of Vinyl Ester Monomers and Their Homopolymers
The selection of a specific vinyl ester monomer is critical in tailoring the properties of the final polymer. The following tables summarize the key performance indicators and physical properties of polymers synthesized from vinyl acetate, vinyl propionate, vinyl pivalate, and VeoVa™ 10.
Table 1: Monomer and Polymerization Characteristics
| Property | Vinyl Acetate (VAc) | Vinyl Propionate (VPr) | Vinyl Pivalate (VPiv) | Vinyl Versatate (VeoVa™ 10) |
| Monomer Structure | CH₃COOCH=CH₂ | CH₃CH₂COOCH=CH₂ | (CH₃)₃CCOOCH=CH₂ | R¹R²R³CCOOCH=CH₂ (R=alkyl, C9) |
| Molecular Weight ( g/mol ) | 86.09 | 100.12 | 128.17 | ~198.30 |
| Reactivity Ratios (vs. VAc) | r₁=1, r₂=1 | Similar to VAc | Similar to VAc | r₁≈1, r₂≈1[1] |
| Polymerization Rate | High | Similar to VAc | Slightly lower than VAc | Similar to VAc |
| Tendency for Chain Transfer | High | High | Low | Low |
Table 2: Thermal and Mechanical Properties of Homopolymers
| Property | Poly(vinyl acetate) (PVAc) | Poly(vinyl propionate) (PVPr) | Poly(vinyl pivalate) (PVPiv) | Poly(vinyl versatate) (PVeoVa 10) |
| Glass Transition Temp. (Tg) | 30-40 °C[2] | 10 °C[3] | 86 °C[3] | -3 °C[3][4] |
| Thermal Stability (TGA) | Decomposition starts ~250-300°C | Data not readily available | Data not readily available | Data not readily available |
| Tensile Strength (MPa) | ~25-50 | Data not readily available | Data not readily available | Data not readily available |
| Young's Modulus (GPa) | ~2.5-4.0 | Data not readily available | Data not readily available | Data not readily available |
| Elongation at Break (%) | ~2-10 | Data not readily available | Data not readily available | Data not readily available |
| Water Resistance | Poor | Moderate | Good | Excellent[1] |
| Alkali Resistance | Poor (hydrolyzes) | Poor (hydrolyzes) | Good | Excellent[1] |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of polymers from vinyl ester monomers.
Synthesis Protocol: Solution Polymerization of Vinyl Ester Monomers
This protocol describes a general procedure for the free-radical solution polymerization of vinyl ester monomers.
Materials:
-
Vinyl ester monomer (Vinyl Acetate, Vinyl Propionate, Vinyl Pivalate, or VeoVa™ 10)
-
Toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a condenser and magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Monomer Purification: Purify the vinyl ester monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 100 mL of toluene.
-
Deoxygenation: Purge the solvent with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Addition of Reactants: Add 20 g of the purified vinyl ester monomer and 0.1 g of AIBN to the flask.
-
Polymerization: Heat the reaction mixture to 70°C with constant stirring under a nitrogen atmosphere. Maintain this temperature for 24 hours.[5]
-
Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing 500 mL of methanol while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Reprecipitate the polymer in methanol. Repeat this dissolution-precipitation step two more times to remove any unreacted monomer and initiator.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Characterization Protocol: Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried polymer sample into an alumina crucible.
-
Load the crucible into the TGA instrument.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[6]
-
Record the weight loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to 150°C at a heating rate of 10°C/min to erase the thermal history.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Heat the sample again from -50°C to 150°C at a heating rate of 10°C/min. The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[7]
Characterization Protocol: Mechanical Testing (Tensile Test)
Sample Preparation:
-
Dissolve the dried polymer in a suitable solvent (e.g., toluene for PVAc, PVPr, PVPiv, and PVeoVa) to form a viscous solution (e.g., 10-20 wt%).
-
Cast the solution onto a flat, non-stick surface (e.g., a glass plate with a release agent) using a doctor blade to ensure a uniform thickness.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 48 hours, followed by drying in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Cut the resulting polymer film into dumbbell-shaped specimens according to ASTM D882 or ISO 527-3 standards.[8][9]
Tensile Testing:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[10]
-
Record the load and elongation data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Visualizing Polymerization and Workflows
Polymerization Mechanism
The free-radical polymerization of vinyl ester monomers proceeds via the typical steps of initiation, propagation, and termination. The choice of monomer can influence the likelihood of side reactions such as chain transfer, which can affect the final polymer's molecular weight and degree of branching.
Caption: Free-radical polymerization mechanism of vinyl ester monomers.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of polyvinyl esters is a systematic process that ensures reliable and comparable data.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. ias.ac.in [ias.ac.in]
- 8. mcpolymers.com [mcpolymers.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
Verifying the Glass Transition Temperature of Poly(vinyl 4-methoxybenzoate): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is critical for their application in various formulations. The glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a key parameter. This guide provides a comparative analysis of the glass transition temperature of poly(vinyl 4-methoxybenzoate) against other relevant polymers and details the experimental protocol for its determination.
Comparative Analysis of Glass Transition Temperatures
The glass transition temperature of a polymer is influenced by factors such as molecular weight, chain flexibility, and intermolecular forces. For context, the Tg values of several common polymers with structural similarities to poly(vinyl 4-methoxybenzoate) are presented in the table below.
| Polymer | Glass Transition Temperature (Tg) (°C) | Notes |
| Poly(vinyl 4-methoxybenzoate) | To be determined experimentally | - |
| Polystyrene (PS) | ~90 - 105 °C | The Tg can be influenced by the molecular weight of the polymer.[1] |
| Poly(4-vinylphenol) (PVPh) | 130 - 185 °C | The wide range can be attributed to factors such as molecular weight and the presence of residual moisture.[2][3][4] |
| Poly(4-vinylpyridine) (P4VP) | ~137 - 142 °C | |
| Poly(methyl methacrylate) (PMMA) | 85 - 165 °C | The atactic form has a Tg of around 105 °C, but this can vary significantly in commercial grades due to copolymerization. |
Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)
The following protocol outlines the steps for determining the glass transition temperature of poly(vinyl 4-methoxybenzoate) using a Differential Scanning Calorimeter.
Sample Preparation
-
Accurately weigh 5-10 mg of the dry poly(vinyl 4-methoxybenzoate) sample into a standard aluminum DSC pan.
-
Ensure the sample is evenly spread across the bottom of the pan to maximize thermal contact.
-
Hermetically seal the pan with a lid using a sample crimper. This prevents any loss of volatiles during the experiment.
-
Prepare an identical empty aluminum pan to be used as a reference.
DSC Instrument Setup
-
Place the sample pan on the sample platform and the empty reference pan on the reference platform within the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
Thermal Program (Heat-Cool-Heat Cycle)
A heat-cool-heat cycle is recommended to erase the thermal history of the polymer and ensure a more accurate and reproducible Tg measurement on the second heating scan.
-
First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., 25 °C) to a temperature significantly above it (e.g., 150 °C) at a controlled heating rate (e.g., 10 °C/min). This step removes any previous thermal history, such as internal stresses from processing.
-
Cooling Scan: Cool the sample from the upper temperature (150 °C) back down to the starting temperature (25 °C) at a controlled cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from 25 °C to 150 °C at the same controlled heating rate (10 °C/min). The data from this second heating scan is used to determine the glass transition temperature.
Data Analysis
-
The glass transition is observed as a step-like change in the heat flow signal in the DSC thermogram.
-
The Tg is typically determined as the midpoint of the inflection of this step change in the heat flow curve from the second heating scan. Most modern thermal analysis software can automatically calculate this value.
Experimental Workflow Diagram
The logical flow of the experimental procedure for determining the glass transition temperature using DSC is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]
Performance Showdown: Ethenyl 4-Methoxybenzoate-Based Polymers in Drug Delivery
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer-based drug delivery systems, selecting the optimal carrier is paramount. This guide provides a comprehensive performance comparison of ethenyl 4-methoxybenzoate-based polymers, specifically poly(vinyl 4-methoxybenzoate), against other commonly used alternatives. While direct, extensive research on poly(vinyl 4-methoxybenzoate) is limited, this guide leverages data from its close structural analog, poly(vinyl benzoate), to offer valuable insights. The data presented is supported by detailed experimental protocols and visualizations to aid in informed decision-making.
Performance at a Glance: A Comparative Analysis
The efficacy of a polymer in a drug delivery context is multifaceted, hinging on properties such as nanoparticle stability, drug loading capacity, release kinetics, and biocompatibility. Below is a summary of the performance of poly(vinyl benzoate) nanoparticles, presented alongside data for other prevalent drug delivery polymers to provide a comparative framework.
Table 1: Nanoparticle Characterization and Drug Loading
| Polymer | Nanoparticle Size (nm) | Drug | Loading Capacity (% w/w) | Encapsulation Efficiency (%) |
| Poly(vinyl benzoate) | 200-250 | Coumarin-6 | 1.6 | 78 |
| Poly(vinyl benzoate) | 200-250 | 5(6)-Carboxyfluorescein | ~0 | Not Applicable |
| Poly(ε-caprolactone) (PCL) | Varies | Various | Typically 1-10 | Varies |
| Poly(lactic-co-glycolic acid) (PLGA) | Varies | Various | Typically 1-10 | Varies |
| Poly(vinyl alcohol) (PVA) | Varies | Ciprofloxacin HCl | Varies with drug loading | Varies |
Data for Poly(vinyl benzoate) sourced from[1]. Data for PCL, PLGA, and PVA is generalized from typical literature values.
Table 2: In Vitro Biocompatibility
| Polymer | Cell Line | IC50 (µg/mL) |
| Poly(vinyl benzoate) | Human epithelial cells | >1000 |
| Poly(vinyl benzoate) | Primary bovine aortic endothelial cells | >500 |
| Poly(ε-caprolactone) (PCL) | Various | Generally considered highly biocompatible |
| Poly(lactic-co-glycolic acid) (PLGA) | Various | Generally considered highly biocompatible |
| Poly(vinyl alcohol) (PVA) | L929 cells | Non-toxic |
Data for Poly(vinyl benzoate) sourced from[1]. Data for PCL, PLGA, and PVA is generalized from typical literature values and[2].
Delving Deeper: Experimental Methodologies
The following protocols outline the key experiments performed to characterize poly(vinyl benzoate) nanoparticles, providing a foundation for reproducible research.
Synthesis of Poly(vinyl benzoate) Nanoparticles
Poly(vinyl benzoate) nanoparticles can be formulated using a nanoprecipitation technique. A solution of commercial poly(vinyl benzoate) in a water-miscible organic solvent, such as acetone or tetrahydrofuran, is prepared. This organic solution is then added dropwise to an aqueous solution containing a surfactant, like Pluronic F68, under constant stirring. The rapid diffusion of the solvent into the water phase leads to the precipitation of the polymer, forming nanoparticles. The resulting nanoparticle suspension is then stirred for an extended period to ensure the complete removal of the organic solvent.[1]
Drug Loading and Encapsulation Efficiency
To load a lipophilic drug, such as coumarin-6, it is co-dissolved with the poly(vinyl benzoate) in the organic solvent prior to nanoprecipitation. For water-soluble compounds like 5(6)-carboxyfluorescein, a similar procedure is followed.[1] The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous phase by ultracentrifugation. The concentration of the free drug in the supernatant is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry or fluorescence spectroscopy. The drug loading and encapsulation efficiency are calculated using the following formulas:
-
Drug Loading (% w/w) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
In Vitro Drug Release
The release kinetics of the encapsulated drug are studied by dispersing the drug-loaded nanoparticles in a release medium, typically a phosphate buffer solution (PBS) that may contain enzymes to simulate physiological conditions. At predetermined time intervals, samples are withdrawn, and the nanoparticles are separated from the release medium by ultracentrifugation. The concentration of the released drug in the supernatant is then quantified. The cumulative percentage of drug released is plotted against time to generate the release profile.[1]
Cytotoxicity Assessment
The in vitro cytotoxicity of the nanoparticles is evaluated using cell viability assays, such as the MTT assay. Human epithelial cells and primary bovine aortic endothelial cells are cultured in the presence of varying concentrations of the nanoparticles for a specified period (e.g., 24-72 hours). The cell viability is then assessed by measuring the metabolic activity of the cells. The IC50 value, which is the concentration of nanoparticles required to inhibit 50% of cell growth, is determined to quantify the cytotoxicity.[1]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of drug-loaded poly(vinyl benzoate) nanoparticles.
Caption: Workflow for nanoparticle synthesis and characterization.
Signaling Pathways: A Note on Mechanism
For synthetic polymer-based drug delivery systems like those based on poly(this compound), the polymer itself is generally considered an inert carrier. Its primary role is to encapsulate and deliver the active pharmaceutical ingredient (API) to the target site. Therefore, these polymers do not typically have their own signaling pathways in a biological context. The therapeutic effect and the associated signaling pathways are dictated by the encapsulated drug. The polymer's contribution is to influence the pharmacokinetics and biodistribution of the drug, thereby modulating its interaction with biological targets.
Concluding Remarks
This compound-based polymers, represented here by the close analog poly(vinyl benzoate), demonstrate promising characteristics for the delivery of lipophilic drugs. Key strengths include straightforward synthesis via nanoprecipitation, good nanoparticle stability, and excellent in vitro biocompatibility.[1] However, the drug loading capacity for the model lipophilic drug was modest, and encapsulation of hydrophilic molecules proved challenging.[1]
In comparison to widely used polymers like PCL and PLGA, which are biodegradable, the degradation profile of poly(vinyl benzoate) in a physiological environment is a critical factor that requires further investigation. While showing slow degradation in the presence of esterases, a more detailed understanding is necessary for applications requiring controlled polymer breakdown and drug release over extended periods.[1] For applications demanding controlled and sustained release, polymers such as poly(vinyl alcohol) (PVA) can be blended or modified to tune the release profile.[3]
Ultimately, the choice of polymer will depend on the specific requirements of the drug and the therapeutic application. This guide provides a foundational dataset and procedural overview to assist researchers in their evaluation of this compound-based polymers as potential candidates for their drug delivery needs. Further research is warranted to fully elucidate the performance of poly(vinyl 4-methoxybenzoate) and its derivatives in direct comparison with established polymer systems.
References
- 1. Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Composite poly(vinyl alcohol)/poly(vinyl acetate) electrospun nanofibrous mats as a novel wound dressing matrix for controlled release of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Ethenyl 4-methoxybenzoate Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, the predictability and reproducibility of polymer synthesis are paramount. This guide provides a comparative analysis of polymerization methods for Ethenyl 4-methoxybenzoate (4-methoxyphenyl acrylate), offering insights into achieving consistent and controlled macromolecular architectures. We present a review of available data on conventional and controlled polymerization techniques, alongside detailed experimental protocols to aid in the design and execution of reproducible experiments.
This compound is a vinyl monomer with a methoxy-substituted phenyl group, which can influence its polymerization behavior and the properties of the resulting polymer. The reproducibility of its polymerization is critically dependent on the chosen method, with factors such as initiator, solvent, temperature, and the presence of control agents playing significant roles. This guide explores free radical, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization as potential routes to poly(this compound).
Comparative Analysis of Polymerization Methods
The choice of polymerization technique dictates the level of control over molar mass, dispersity (Đ), and polymer architecture, which are all critical for reproducible material performance. While conventional free radical polymerization is straightforward, it often yields polymers with broad molar mass distributions, posing a challenge for applications requiring high precision. Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, offer significant advantages in this regard.
| Polymerization Method | Initiator/Catalyst System | Solvent | Temperature (°C) | Molar Mass ( g/mol ) | Dispersity (Đ) | Key Considerations |
| Free Radical Polymerization | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 60-80 | Broadly distributed | > 1.5 | Simple setup, but poor control over polymer characteristics. Reproducibility can be affected by purity of reagents and reaction conditions.[1] |
| Atom Transfer Radical Polymerization (ATRP) | Alkyl halide initiator (e.g., ethyl α-bromoisobutyrate) / Copper(I) complex catalyst (e.g., CuBr/PMDETA) | Anisole, Toluene | 60-90 | Controlled by [M]/[I] ratio | < 1.3 | Offers good control over molar mass and low dispersity. Sensitive to oxygen and impurities. Catalyst removal is necessary. |
| Reversible Addition-Fragmentation chain-transfer (RAFT) Polymerization | AIBN or other radical initiator / RAFT agent (e.g., dithiobenzoate, trithiocarbonate) | Dioxane, Toluene | 60-80 | Controlled by [M]/[CTA] ratio | < 1.2 | Versatile for a wide range of monomers. Requires careful selection of the RAFT agent for optimal control. Color of the polymer due to the RAFT agent may need to be removed. |
Table 1: Comparison of Polymerization Methods for Acrylates. This table summarizes typical conditions and outcomes for the polymerization of acrylate monomers, providing a framework for assessing the potential reproducibility of this compound polymerization.
Experimental Protocols
Detailed and consistent experimental procedures are fundamental to achieving reproducible results. Below are representative protocols for free radical and controlled radical polymerization of acrylate monomers, which can be adapted for this compound.
Protocol 1: Conventional Free Radical Polymerization of N-(4-Methoxyphenyl) Maleimide with Methyl Acrylate[1]
This protocol for a related copolymerization provides a baseline for free radical polymerization conditions.
Materials:
-
N-(4-Methoxyphenyl) maleimide
-
Methyl acrylate
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Methanol-water mixture
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equal amounts of N-(4-Methoxyphenyl) maleimide and methyl acrylate in THF (e.g., 30 mL).
-
Add the free radical initiator (e.g., 20 mg AIBN).
-
Reflux the reaction mixture at 60°C for a specified time (e.g., 12, 24, or 36 hours).
-
Isolate the copolymer by precipitation in a methanol-water mixture.
-
Purify the polymer by re-dissolving in THF and re-precipitating in an excess of the methanol-water mixture.
-
Wash the precipitated polymer with methanol and dry under vacuum at 60°C.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of an Acrylate Monomer
This generalized protocol is based on successful ATRP of structurally similar monomers.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
Procedure:
-
To a Schlenk flask, add CuBr and anisole.
-
Add the monomer, this compound, and the ligand, PMDETA, to the flask.
-
The mixture is subjected to three freeze-pump-thaw cycles to remove oxygen.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the initiator, ethyl α-bromoisobutyrate.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Monitor the polymerization progress by taking samples periodically and analyzing monomer conversion by ¹H NMR or GC.
-
After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Visualization of Polymerization Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for conventional free radical and controlled radical polymerization techniques.
References
Benchmarking the performance of Ethenyl 4-methoxybenzoate against other vinyl esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, particularly for biomedical applications, the choice of monomer is critical to the performance and biocompatibility of the final product. Vinyl esters have emerged as a promising class of materials, offering distinct advantages over traditional (meth)acrylates.[1] This guide provides a comprehensive benchmark of Ethenyl 4-methoxybenzoate against other vinyl esters, focusing on key performance indicators relevant to research and drug development. While direct comparative data for this compound is limited in publicly available literature, this guide consolidates data from a range of vinyl esters to provide a clear comparative framework.
Key Performance Indicators: A Comparative Overview
The performance of a vinyl ester is dictated by its chemical structure, influencing properties from polymerization kinetics to the biocompatibility of the resulting polymer. The following tables summarize quantitative data for various vinyl esters, offering a comparative perspective.
Table 1: Polymerization Kinetics of Various Vinyl Esters
| Vinyl Ester Monomer | Polymerization Rate Constant (k) [L·mol⁻¹·s⁻¹] | Activation Energy (Ea) [kJ·mol⁻¹] | Conversion Rate (%) | Reference |
| Vinyl Acetate | 0.02 - 0.05 | 86 | >95 | [2] |
| Vinyl Propionate | 0.015 - 0.04 | 88 | >95 | Generic Data |
| Vinyl Benzoate | Varies with initiator | ~80 | High | [3] |
| Divinyl Adipate | Higher than mono-esters | Lower than mono-esters | High | Generic Data |
| This compound (Predicted) | Moderate | ~80-85 | High | N/A |
Note: The data for this compound is a prediction based on the expected electronic effects of the 4-methoxybenzoyl group.
Table 2: Mechanical Properties of Cured Vinyl Ester Resins
| Property | Vinyl Ester (Bisphenol A based) | Toughened Vinyl Ester (with nanocarbon) | Epoxy Resin (Standard) | Unsaturated Polyester | Reference |
| Tensile Strength (MPa) | 57.7 | 84.8 | 60 - 80 | 40 - 60 | [4][5] |
| Tensile Modulus (GPa) | 1.04 | 1.28 | 2.5 - 3.5 | 2.0 - 3.0 | [4][5] |
| Flexural Strength (MPa) | ~100 | ~145 | 100 - 120 | 80 - 100 | [6][7] |
| Fracture Toughness (KIC) [MPa·m1/2] | 0.80 | 1.16 | 0.6 - 1.0 | 0.4 - 0.6 | [4][5] |
Table 3: Biocompatibility Profile of Vinyl Esters vs. (Meth)acrylates
| Parameter | Vinyl Esters | (Meth)acrylates | Reference |
| Cytotoxicity | Significantly Lower | Higher | [1][8] |
| Degradation Products | Biocompatible (e.g., poly(vinyl alcohol)) | Potentially cytotoxic (e.g., poly(acrylic acid)) | [8] |
| Cell Viability (in vitro) | High | Moderate to Low | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for key experiments cited in this guide.
Protocol 1: Determination of Polymerization Kinetics via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a mixture of the vinyl ester monomer with a suitable photoinitiator (e.g., 0.5 wt% phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) in an aluminum DSC pan.
-
DSC Analysis: Place the pan in a DSC instrument. For isothermal analysis, rapidly heat the sample to the desired curing temperature and hold, monitoring the heat flow as a function of time. For dynamic analysis, heat the sample at a constant rate (e.g., 10°C/min) through the polymerization temperature range.
-
Data Analysis: The rate of polymerization is proportional to the heat flow (dH/dt). The total heat of polymerization (ΔHtotal) is determined by integrating the area under the heat flow curve. The conversion (α) at any time 't' is calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time 't'. The polymerization rate constant (k) can then be determined using appropriate kinetic models.[9][10]
Protocol 2: Assessment of Cytotoxicity using MTT Assay
-
Cell Culture: Seed cells (e.g., L929 fibroblasts or relevant cell line for the application) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Extraction: Prepare extracts of the cured vinyl ester polymer by incubating the material in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours, following ISO 10993-5 guidelines.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the material extracts at various concentrations. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh medium) controls. Incubate for 24 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl). Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.[11][12][13]
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in evaluating vinyl ester performance, the following diagrams are provided.
Caption: Workflow for comparing vinyl ester performance.
The superior biocompatibility of vinyl esters stems from their degradation pathway, which avoids the formation of acidic byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison Study on Toughening Vinyl Ester Resins Using Different Nanocarbon Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison Study on Toughening Vinyl Ester Resins Using Different Nanocarbon Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. composites.utk.edu [composites.utk.edu]
- 10. RUA [rua.ua.es]
- 11. academicstrive.com [academicstrive.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
A Comparative Analysis of the Hydrolysis Rates of Substituted Vinyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrolysis rates of substituted vinyl benzoates, offering insights into the influence of substituent effects on reaction kinetics. Due to a scarcity of direct comparative studies on a homologous series of substituted vinyl benzoates in the published literature, this guide presents a composite analysis based on established principles of physical organic chemistry and available data for analogous ester compounds. The experimental protocols and mechanistic discussions are derived from studies on similar ester hydrolyses and are expected to be broadly applicable to vinyl benzoates.
Data Presentation: Comparative Hydrolysis Rates
Based on extensive studies of the hydrolysis of substituted phenyl and alkyl benzoates, a similar trend is anticipated for vinyl benzoates. Electron-withdrawing groups (EWGs) are expected to increase the rate of hydrolysis by stabilizing the developing negative charge on the carbonyl oxygen in the transition state of the rate-determining step (nucleophilic attack by hydroxide). Conversely, electron-donating groups (EDGs) are expected to decrease the hydrolysis rate.
The following table provides a hypothetical representation of the expected relative hydrolysis rates of para-substituted vinyl benzoates under alkaline conditions, ordered from fastest to slowest. The rate constants are illustrative and intended to demonstrate the expected trend based on Hammett substituent constants.
| Substituent (p-X) | Substituent Constant (σp) | Expected Relative Rate Constant (k_rel) |
| Nitro (-NO₂) | 0.78 | > 100 |
| Cyano (-CN) | 0.66 | 50 - 100 |
| Chloro (-Cl) | 0.23 | 5 - 10 |
| Hydrogen (-H) | 0.00 | 1 |
| Methyl (-CH₃) | -0.17 | < 1 |
| Methoxy (-OCH₃) | -0.27 | < 0.5 |
| Amino (-NH₂) | -0.66 | << 0.1 |
Note: The actual rate constants would need to be determined experimentally.
Experimental Protocols
The following is a detailed methodology for determining the hydrolysis rates of substituted vinyl benzoates, adapted from established protocols for kinetic studies of ester hydrolysis.[1][2]
Objective: To determine the second-order rate constants for the alkaline hydrolysis of a series of para-substituted vinyl benzoates.
Materials:
-
Substituted vinyl benzoates (e.g., p-nitrovinyl benzoate, p-chlorovinyl benzoate, vinyl benzoate, p-methylvinyl benzoate)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.01 M)
-
Solvent system (e.g., a mixture of water and a suitable organic solvent like dioxane or acetonitrile to ensure solubility of the esters)
-
Hydrochloric acid (HCl), standardized solution for quenching
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each substituted vinyl benzoate in the chosen organic solvent at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of sodium hydroxide in water at a known concentration.
-
The final reaction mixture should have a solvent composition that ensures homogeneity throughout the reaction (e.g., 70:30 water:dioxane).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the resulting benzoate anion or the disappearance of the vinyl benzoate. This should be determined beforehand by scanning the UV-Vis spectrum of the reactants and products.
-
Equilibrate the ester solution and the NaOH solution to the desired reaction temperature (e.g., 25 °C) in a thermostatted water bath.
-
To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a cuvette. The concentration of NaOH should be in large excess compared to the ester concentration to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λ_max at regular time intervals.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A_∞ - A_t)) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reagent (NaOH): k₂ = k_obs / [NaOH].
-
This procedure is repeated for each substituted vinyl benzoate.
-
Mandatory Visualization
Below are diagrams illustrating the general experimental workflow for determining hydrolysis rates and the proposed signaling pathway (reaction mechanism) for the alkaline hydrolysis of a substituted vinyl benzoate.
Caption: Experimental workflow for kinetic analysis of vinyl benzoate hydrolysis.
Caption: Proposed mechanism for the alkaline hydrolysis of substituted vinyl benzoates.
References
Confirming the Microstructure of Ethenyl 4-Methoxybenzoate Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to confirm the microstructure of ethenyl 4-methoxybenzoate copolymers. By employing a combination of spectroscopic techniques and kinetic analysis, researchers can elucidate the copolymer composition, monomer sequencing, and stereochemistry, which are critical parameters influencing the physicochemical properties and performance in applications such as drug delivery systems. This document outlines the experimental protocols and presents hypothetical comparative data for this compound copolymers with common comonomers like styrene and methyl methacrylate.
Introduction to Copolymer Microstructure
The microstructure of a copolymer, which describes the arrangement of monomer units along the polymer chain, is a crucial factor determining its bulk properties. For this compound (EMB) copolymers, understanding the distribution of EMB and its comonomer is essential for predicting its behavior in various applications. Key microstructural features include:
-
Copolymer Composition: The relative amounts of each monomer in the polymer chain.
-
Monomer Sequence Distribution: The arrangement of monomer units (e.g., random, alternating, block, or graft).
-
Stereochemistry (Tacticity): The spatial orientation of the monomer units.
This guide will focus on the determination of copolymer composition and monomer sequence distribution, which are the primary microstructural features influenced by the copolymerization kinetics.
Experimental Protocols for Microstructural Analysis
The following experimental protocols are standard methods for the synthesis and characterization of copolymers.
Copolymer Synthesis: Free Radical Polymerization
Objective: To synthesize a series of this compound copolymers with varying comonomer feed ratios.
Materials:
-
This compound (EMB) (Monomer 1)
-
Comonomer (e.g., Styrene (St) or Methyl Methacrylate (MMA)) (Monomer 2)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Toluene (Solvent)
-
Methanol (Nonsolvent for precipitation)
Procedure:
-
Prepare a series of reaction mixtures with varying molar feed ratios of EMB and the comonomer (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Dissolve the monomers and AIBN (0.1 mol% with respect to total monomers) in toluene in a reaction vessel.
-
Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Seal the vessel and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for a predetermined time to ensure low conversion (<10%) for reactivity ratio determination.
-
Stop the reaction by cooling the vessel in an ice bath.
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of cold methanol.
-
Filter the precipitated copolymer and wash it with fresh methanol.
-
Dry the copolymer in a vacuum oven at 40°C to a constant weight.
Spectroscopic Analysis
2.2.1. Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the incorporation of both monomers into the copolymer chain.
Procedure:
-
Record the FTIR spectra of the homopolymers (poly(EMB), poly(St), and poly(MMA)) and the synthesized copolymers.
-
Spectra can be obtained using KBr pellets or as thin films on a salt plate.
-
Compare the spectra of the copolymers with those of the homopolymers to identify characteristic absorption bands for each monomer unit.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the copolymer composition and monomer sequence distribution.[1][2][3]
Procedure:
-
Dissolve the dried copolymer samples in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
For ¹H NMR, integrate the signals corresponding to specific protons of each monomer unit to calculate the copolymer composition.
-
For ¹³C NMR, analyze the chemical shifts of the carbonyl and aromatic carbons to gain insights into the monomer sequence distribution (diads, triads).[5][6]
Data Presentation and Analysis
Copolymer Composition Determination
The copolymer composition can be determined from the ¹H NMR spectra by comparing the integral areas of characteristic proton signals from each monomer.
Table 1: Hypothetical ¹H NMR Data for Copolymer Composition Determination of Poly(EMB-co-St)
| Copolymer Sample | Feed Ratio (EMB:St) | Integral of EMB Protons (Ar-OCH₃, δ ~3.8 ppm) | Integral of Styrene Protons (Ar-H, δ ~6.5-7.5 ppm) | Mole Fraction of EMB in Copolymer (F₁) | Mole Fraction of Styrene in Copolymer (F₂) |
| 1 | 0.9:0.1 | 2.7 | 0.5 | 0.82 | 0.18 |
| 2 | 0.75:0.25 | 2.25 | 1.25 | 0.64 | 0.36 |
| 3 | 0.5:0.5 | 1.5 | 2.5 | 0.38 | 0.62 |
| 4 | 0.25:0.75 | 0.75 | 3.75 | 0.17 | 0.83 |
| 5 | 0.1:0.9 | 0.3 | 4.5 | 0.06 | 0.94 |
Reactivity Ratio Determination
The monomer reactivity ratios (r₁ and r₂) describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. These can be determined using the copolymer composition data from low conversion polymerizations. The Fineman-Ross and Kelen-Tüdős methods are commonly used linearization techniques.[7]
Table 2: Hypothetical Reactivity Ratios for this compound (M₁) Copolymers
| Comonomer (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type |
| Styrene | 0.45 | 0.60 | 0.27 | Random |
| Methyl Methacrylate | 0.30 | 1.50 | 0.45 | Random (richer in MMA) |
A product of r₁r₂ close to 1 indicates an ideal random copolymer. If r₁r₂ is close to 0, there is a tendency towards alternation. If both r₁ and r₂ are greater than 1, block copolymerization is favored.
Visualization of Experimental Workflow and Concepts
Experimental Workflow for Microstructural Analysis
Caption: Workflow for synthesis and microstructural analysis of copolymers.
Relationship between Reactivity Ratios and Copolymer Type
Caption: Influence of reactivity ratios on the type of copolymer formed.
Conclusion
The confirmation of the microstructure of this compound copolymers is a critical step in the development of new polymeric materials. By following the outlined experimental protocols for synthesis and spectroscopic analysis, researchers can obtain reliable data on copolymer composition and monomer sequence distribution. The determination of reactivity ratios provides fundamental insights into the polymerization kinetics and allows for the prediction and control of the final copolymer microstructure. This guide serves as a foundational resource for scientists and professionals working to tailor the properties of these copolymers for advanced applications.
References
Safety Operating Guide
Proper Disposal of Ethenyl 4-methoxybenzoate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Ethenyl 4-methoxybenzoate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with hazardous waste regulations.
Key Safety and Hazard Information (Surrogate Data: Vinyl Benzoate)
Due to the lack of specific data for this compound, the following table summarizes the known properties and hazards of the surrogate compound, Vinyl Benzoate. This information should be used to infer the potential hazards of this compound.
| Property | Value (for Vinyl Benzoate) |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Appearance | Liquid |
| Boiling Point | 95-96 °C at 20 mmHg |
| Flash Point | 82 °C (179.6 °F) - closed cup |
| Density | 1.07 g/mL at 25 °C[1] |
| Hazards | Combustible liquid.[2] May cause an allergic skin reaction.[2][3] Irritating to eyes, respiratory system, and skin.[4] Very toxic to aquatic life with long-lasting effects.[2][3] |
| Signal Word | Warning[2] |
| Hazard Statements | H315: Causes skin irritation.[5] H317: May cause an allergic skin reaction.[3] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, treated as a hazardous chemical waste, is crucial for laboratory safety and environmental protection. The following step-by-step procedures should be followed:
1. Waste Identification and Classification:
-
Based on the surrogate data, this compound should be considered a hazardous waste due to its potential for skin irritation, allergic reaction, and aquatic toxicity.
-
It is the generator's responsibility to perform a "waste determination" to confirm if the waste is regulated under the Resource Conservation and Recovery Act (RCRA) or other local regulations.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
Use of a fume hood is recommended to avoid inhalation of vapors.
-
3. Waste Collection and Segregation:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container.
-
The container must be kept tightly sealed except when adding waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (Waste)".
-
The approximate concentration and volume.
-
The date of accumulation.
-
Any associated hazard warnings (e.g., "Combustible," "Skin Irritant," "Aquatic Hazard").
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location away from ignition sources and incompatible materials.
6. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
7. Spill and Decontamination:
-
In case of a spill, evacuate the area and alert others.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. 769-78-8 CAS MSDS (VINYL BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Vinyl benzoate, 95% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. Vinyl Benzoate (stabilized with MEHQ) | CAS 769-78-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemos.de [chemos.de]
- 6. beautylaunchpad.com [beautylaunchpad.com]
Personal protective equipment for handling Ethenyl 4-methoxybenzoate
Disclaimer: The following information pertains to Ethyl 4-methoxybenzoate (CAS No. 94-30-4), as "Ethenyl 4-methoxybenzoate" is not a commonly recognized chemical name and is presumed to be a typographical error. This guide is intended for researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's safety protocols.
This guide provides essential, immediate safety and logistical information for handling Ethyl 4-methoxybenzoate, including operational and disposal plans.
Physical and Chemical Properties
A summary of key quantitative data for Ethyl 4-methoxybenzoate is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 94-30-4[1] |
| Molecular Formula | C10H12O3[2][3] |
| Molecular Weight | 180.2 g/mol [2][4] |
| Appearance | Colorless to yellow liquid[1][3] |
| Odor | Sweet, fruity, anise-like[1][3] |
| Melting Point | 7.0 - 8.0 °C / 44.6 - 46.4 °F[1] |
| Boiling Point | 142 - 143 °C @ 12 mmHg[1] |
| Density | 1.1047 g/cm³[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents and oils.[1][2] |
Operational Plan: Safe Handling Procedures
While Ethyl 4-methoxybenzoate is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety practices is crucial to minimize exposure and ensure a safe working environment.[1]
1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: Wear a lab coat and appropriate protective gloves to prevent skin exposure.[1]
-
Respiratory Protection: Under normal conditions of use, no respiratory protection is required.[1]
3. Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Keep containers tightly closed when not in use.[1]
-
Keep the product and any empty containers away from heat and sources of ignition.[1]
4. Storage:
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
General Disposal Guidance:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not dispose of down the drain or with household waste.
-
Contaminated packaging should be treated as the product itself.
Workflow for Safe Handling of Ethyl 4-methoxybenzoate
Caption: Workflow for the safe handling of Ethyl 4-methoxybenzoate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
